molecular formula C12H10ClNO2 B022394 Quinmerac-methyl CAS No. 109623-67-8

Quinmerac-methyl

Cat. No.: B022394
CAS No.: 109623-67-8
M. Wt: 235.66 g/mol
InChI Key: ANDJNURFPTXAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinmerac-methyl (IUPAC name: methyl 7-chloro-3-methylquinoline-8-carboxylate) is a synthetic auxin herbicide classified under HRAC Group 4 (WSSA Group 4) and is a key compound for advanced research in plant physiology and weed science . With the molecular formula C 12 H 10 ClNO 2 and a molecular weight of 235.66 g/mol, it serves as a critical reference standard in analytical and environmental studies . Research Applications and Value: this compound is extensively used to investigate the mechanisms of synthetic auxin action and herbicide selectivity in plants. Its primary research value lies in studying the physiological and biochemical responses in susceptible dicot weeds, such as the induction of ethylene and abscisic acid (ABA) biosynthesis, which leads to growth inhibition and senescence . Researchers utilize it to explore the basis of selectivity in tolerant crops like wheat and sugar beet, where differential metabolism and lower target site sensitivity are key factors . Furthermore, it is a vital reagent in environmental fate studies, including photodegradation pathways and the development of advanced oxidation processes (AOPs) for water treatment . Mechanism of Action: As a synthetic auxin mimic, this compound disrupts normal plant growth processes by overstimulating the auxin signaling pathway. This overstimulation triggers a cascade of events, including the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, leading to a burst of ethylene production . The consequent accumulation of ABA and reactive oxygen species (ROS) like H 2 O 2 contributes to visible symptoms of chlorosis, necrosis, and ultimately plant death in susceptible species . The compound is absorbed primarily by the roots and exhibits residual activity in soil, making it a valuable tool for studying residual herbicide effects and weed resistance management strategies . Usage Note: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, human, or veterinary applications. Researchers should consult the Safety Data Sheet (MSDS) and adhere to all relevant laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloro-3-methylquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJNURFPTXAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Synthetic Auxins and the Quinolinecarboxylic Acid Class

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Quinmerac-Methyl as a Synthetic Auxin

Synthetic auxins represent a cornerstone of modern agriculture, functioning as highly effective and selective herbicides for over seven decades.[1] These compounds mimic the action of the principal endogenous plant hormone, indole-3-acetic acid (IAA), but typically exhibit greater stability and persistence within the plant, leading to phytotoxicity.[1][2] They are broadly classified into several chemical families, including phenoxycarboxylic acids, benzoic acids, pyridinecarboxylic acids, and quinolinecarboxylic acids.[3] this compound belongs to the quinolinecarboxylic acid class.[4] As a methyl ester, it is likely hydrolyzed to its active form, quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid), within the plant to exert its herbicidal effects.[5][6] This guide provides a detailed technical overview of the molecular mechanism by which quinmerac hijacks the plant's natural auxin signaling pathway, leading to uncontrolled growth and eventual death in susceptible species.

Section 1: The Molecular Target: Hijacking the TIR1/AFB Co-Receptor System

The primary site of action for synthetic auxins is the nuclear auxin signaling pathway, which is initiated by a sophisticated co-receptor system. Unlike a simple lock-and-key mechanism, auxin perception requires the hormone to act as a "molecular glue," stabilizing the interaction between two key protein families.[7]

The Core Components:

  • TIR1/AFB F-Box Proteins: The primary auxin receptors are a small family of F-box proteins, with TRANSPORT INHIBITOR RESPONSE 1 (TIR1) being the first identified and best-characterized member. Its homologs are known as AUXIN SIGNALING F-BOX (AFB) proteins.[8][9] These proteins serve as the substrate-recognition component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[10]

  • Aux/IAA Repressor Proteins: These are a family of short-lived transcriptional repressors.[11] In the absence of high auxin concentrations, Aux/IAA proteins bind to and inhibit the activity of Auxin Response Factor (ARF) transcription factors.[7][12]

The "Molecular Glue" Mechanism:

In the absence of auxin, the interaction between TIR1/AFB and Aux/IAA proteins is weak and transient. Quinmerac, mimicking IAA, binds to a partially promiscuous pocket at the base of the TIR1/AFB protein.[2] Computer modeling has confirmed that quinoline carboxylic acids like quinmerac can fit within this auxin-binding cavity.[3] This binding event creates a new, stabilized surface that promotes a high-affinity interaction with a conserved degron motif (Domain II) on an Aux/IAA protein.[12][13] Thus, quinmerac does not activate the receptor in a classical sense; instead, it induces and stabilizes the formation of the TIR1/AFB-Aux/IAA co-receptor complex.[14][13]

cluster_0 Low Auxin State (Repression) cluster_1 High Auxin State (Derepression) ARF ARF (Inactive) Promoter Auxin Response Gene (Transcription OFF) ARF->Promoter Bound but inactive AuxIAA_bound Aux/IAA Repressor AuxIAA_bound->ARF Represses AuxIAA_free Aux/IAA Quinmerac Quinmerac SCFTIR1 SCF-TIR1/AFB Quinmerac->SCFTIR1 Binds to SCFTIR1->AuxIAA_free Recruits ('Molecular Glue') Ub Ubiquitin AuxIAA_free->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_active ARF (Active) Promoter_active Auxin Response Gene (Transcription ON) ARF_active->Promoter_active Activates mRNA mRNA Promoter_active->mRNA Transcription

Caption: The core auxin signaling pathway hijacked by quinmerac.

Section 2: The Signaling Cascade: Ubiquitination, Degradation, and Derepression

The stable binding of an Aux/IAA protein to the quinmerac-bound SCFTIR1/AFB complex initiates a rapid and irreversible signaling cascade.

  • Ubiquitination: The SCFTIR1/AFB complex is an E3 ubiquitin ligase, a class of enzymes that tag substrate proteins for destruction. Upon recruitment of the Aux/IAA protein, the complex covalently attaches a chain of ubiquitin molecules to it.[2][10] This process marks the Aux/IAA as a target for the cell's primary protein degradation machinery.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA repressor is recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins.[2][11] The rapid and proteasome-dependent degradation of Aux/IAA proteins is a critical step in auxin signaling.[10][11] Because synthetic auxins like quinmerac are more stable than IAA, they cause sustained degradation of the Aux/IAA repressor pool.[1]

  • ARF Derepression: With the Aux/IAA repressors eliminated, the Auxin Response Factors (ARFs) are released from inhibition.[7] ARFs are transcription factors that can bind to specific DNA sequences known as Auxin Response Elements (AuxREs), typically containing the core TGTCTC motif, found in the promoters of early auxin-response genes.[15][16] Once free, ARFs can actively regulate the expression of these target genes.[15]

Table 1: Key Protein Families in the Quinmerac-Mediated Signaling Pathway

Protein FamilyKey MembersCore FunctionRole in Quinmerac Action
TIR1/AFB TIR1, AFB1-5F-box proteins; act as auxin receptors and substrate adaptors for the SCF E3 ligase complex.[9]Binds directly to quinmerac, initiating the signaling cascade. Different members can show selectivity for different auxin chemistries.[3]
Aux/IAA IAA1, IAA3, IAA7, IAA17, etc.Transcriptional repressors that inhibit ARF activity.[11]Act as co-receptors; their quinmerac-induced recruitment to TIR1/AFB leads to their ubiquitination and degradation.[12]
ARF ARF1, ARF5, ARF7, ARF19, etc.Auxin Response Factors; transcription factors that bind to AuxREs to regulate gene expression.[16]Released from Aux/IAA repression, leading to massive, uncontrolled transcription of auxin-responsive genes.[15]

Section 3: Downstream Physiological and Phytotoxic Effects

The sustained activation of ARFs by quinmerac leads to a massive and prolonged transcriptional reprogramming that overwhelms the plant's homeostatic mechanisms. This uncontrolled gene expression results in a cascade of physiological and biochemical disruptions that define the herbicidal symptoms.

  • Uncontrolled Growth and Epinasty: The massive upregulation of genes involved in cell elongation and division leads to disorganized and unsustainable growth. This manifests as twisting and curling of stems and leaves (epinasty), a classic symptom of auxin herbicide injury.[7][17]

  • Ethylene and ABA Biosynthesis: A primary consequence of ARF activation is the rapid transcription of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[2] The resulting overproduction of ethylene contributes significantly to epinasty and senescence.[1][2] Furthermore, this auxin-induced signaling cascade triggers the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in abscisic acid (ABA) biosynthesis. The accumulation of ABA promotes stomatal closure, inhibits growth, and accelerates senescence, compounding the phytotoxic effects.[2]

  • Metabolic Disruption and Plant Death: The combination of uncontrolled growth, hormonal imbalance, and senescence places an enormous energy demand on the plant, diverting resources from essential functions. This widespread metabolic disruption ultimately leads to tissue necrosis and the death of the susceptible plant.[2][18]

cluster_workflow Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Analysis Prep 1. Protein Preparation - Express & purify TIR1/AFB - Express & purify Aux/IAA Immob 2. Immobilization - Covalently couple TIR1/AFB to sensor chip surface Prep->Immob Inject 3. Injection Series - Inject Aux/IAA + Quinmerac (analyte) over chip Immob->Inject Detect 4. Detection - Measure change in refractive index as mass accumulates Inject->Detect Regen 5. Regeneration - Inject buffer to dissociate complex from chip surface Detect->Regen Analyze 6. Data Analysis - Fit sensorgram data to calculate Kon, Koff, KD Detect->Analyze Regen->Inject Repeat with different concentrations

Caption: Workflow for analyzing quinmerac-mediated protein interactions.

Section 4: Experimental Methodologies for Elucidating the Mechanism

Validating the mechanism of action for a synthetic auxin like quinmerac requires specific biochemical and molecular biology protocols. These methods serve to confirm the direct interaction with the receptor complex and quantify the downstream transcriptional consequences.

Protocol 1: In Vitro Receptor Binding Assay using Surface Plasmon Resonance (SPR)

Causality: This protocol is designed to provide quantitative data on the binding kinetics (association/dissociation rates) and affinity (KD) of the TIR1/AFB-Aux/IAA interaction. It directly tests the "molecular glue" hypothesis by measuring how the presence of quinmerac enhances this interaction. SPR is chosen for its real-time, label-free detection capabilities.[14]

Methodology:

  • Protein Expression and Purification:

    • Clone and express recombinant Arabidopsis TIR1 (or a relevant homolog) and a specific Aux/IAA protein (e.g., IAA7) in an appropriate system (e.g., E. coli or insect cells).

    • Purify the proteins to >95% homogeneity using affinity chromatography (e.g., His-tag or GST-tag) followed by size-exclusion chromatography.

  • SPR Sensor Chip Preparation:

    • Activate a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using a standard amine coupling kit (EDC/NHS).

    • Immobilize the purified TIR1/AFB protein onto the chip surface to a target density.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the Aux/IAA protein (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • For the test condition, supplement the analyte solutions with a constant, saturating concentration of quinmerac (or its active acid form). For the control condition, use the analyte alone.

    • Inject each concentration of the analyte over the reference and active flow cells for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • Between each analyte injection cycle, regenerate the sensor surface with a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the resulting sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

    • Compare the KD values obtained in the presence and absence of quinmerac. A significantly lower KD in the presence of quinmerac validates its role in stabilizing the co-receptor complex.

Protocol 2: Transcriptional Analysis via Reverse Transcription Quantitative PCR (RT-qPCR)

Causality: This protocol validates the downstream consequence of the molecular mechanism: the derepression of ARF activity. By measuring the mRNA levels of known early auxin-responsive genes, we can confirm that the application of this compound leads to the predicted transcriptional activation. Genes from the GH3 and SAUR (Small Auxin Up-Regulated RNA) families are excellent markers as their transcription is rapidly and robustly induced by auxin.[19]

Methodology:

  • Plant Treatment and Tissue Collection:

    • Grow susceptible seedlings (e.g., Arabidopsis thaliana or Brassica napus) under controlled conditions.[19]

    • Treat seedlings with a defined concentration of this compound or a mock control (solvent only).

    • Harvest aerial tissue at several time points post-treatment (e.g., 0, 2, 6, 24, 48 hours) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit or a Trizol-based method.

    • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated qPCR primers for target genes (e.g., AtGH3.3, AtSAUR19) and at least two stable reference genes (e.g., ACTIN2, UBQ10) for data normalization.

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for all target and reference genes in all samples.

    • Calculate the geometric mean of the reference gene Cq values for each sample.

    • Normalize the target gene Cq values by subtracting the geometric mean of the reference genes (ΔCq = Cqtarget - Cqreference).

    • Calculate the fold change in gene expression for treated samples relative to the time-zero control using the 2-ΔΔCq method.

    • A significant and rapid increase in the transcript levels of the target genes in this compound-treated samples confirms the activation of the auxin signaling pathway.

Conclusion

The mechanism of action of this compound is a clear example of molecular mimicry and pathway hijacking. By emulating the function of endogenous auxin, it acts as a molecular glue to stabilize the interaction between TIR1/AFB receptors and Aux/IAA repressors. This triggers the constitutive degradation of these repressors via the ubiquitin-proteasome system, leading to the sustained and uncontrolled activation of ARF transcription factors. The resulting massive transcriptional reprogramming disrupts hormonal balance and metabolic homeostasis, causing the widespread physiological damage that culminates in the death of susceptible plants. Understanding this detailed mechanism is critical for developing new herbicidal molecules, managing weed resistance, and refining the application of synthetic auxins in agriculture.

References

  • Todd, O., Figueiredo, M., Morran, S., Soni, N., Preston, C., Kubes, M., Napier, R., & Gaines, T. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 2020110631.
  • Pazmiño, D. M., Pires, C. V., & Slusarenko, O. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 34, 353-364.
  • Kubes, M., Napier, R., & David, K. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5051-5064.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Pest Management Science, 66(2), 113-120.
  • Grossmann, K. (2010). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Havens, K. A., et al. (2025). Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry. Cold Spring Harbor Protocols.
  • National Center for Biotechnology Information (n.d.). This compound.
  • Xu, J., Liu, X., Napier, R., & Li, J. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information (n.d.). Quinmerac.
  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Guilfoyle, T. J., & Hagen, G. (2007). Auxin response factors. Current Opinion in Plant Biology, 10(5), 453-460.
  • Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. The Plant Cell, 9(11), 1963-1971.
  • Zenser, N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800.
  • An, F., Chen, Y., He, H., Zhang, Z., & Liu, X. (2019). Comprehensive Identification of Auxin Response Factor Gene Family and Their Expression Profiles Under Lanthanum Stress in Amorphophallus konjac. International Journal of Molecular Sciences, 20(23), 5897.
  • Petit, A. N., Deguine, J. P., & Cottineau, R. (2012). Physiological side effects of pesticides on non-target plants. Agronomy for Sustainable Development, 32(3), 643-653.
  • Gray, W. M., Kepinski, S., Rouse, D., Leyser, O., & Estelle, M. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. Genes & Development, 15(11), 1316-1327.
  • Calderon-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Vain, T., et al. (2021).
  • University of Minnesota Extension. (n.d.). Synthetic Auxins / Herbicide Symptoms. Herbicide Symptoms Tool.
  • Korres, N. E., et al. (2021). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. Plants, 10(4), 724.
  • Kelley, D. R. (2018). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. Current Opinion in Plant Biology, 46, 39-46.
  • Todd, O. C., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1049339.

Sources

toxicological profile of quinmerac-methyl on non-target organisms

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Toxicity Research

I'm now starting a deep dive into quinmerac's toxicological impacts on non-target organisms. My current focus: gathering data via Google searches, specifically on aquatic life like algae and fish, and terrestrial invertebrates. I'm prioritizing direct effects and pathways.

Structuring the Quinmerac Guide

I've outlined the structure for a technical guide on quinmerac's toxicity. It will introduce quinmerac, then dedicate sections to ecotoxicological effects on different organisms: algae, fish, invertebrates, and soil microbes. Each section will feature key findings, including EC50 and LC50 values summarized in tables, plus detailed experimental methodologies. I also plan to visualize environmental fate and workflows with diagrams.

Expanding Toxicity Scope

I'm broadening my Google search focus to include earthworms, bees, and soil microorganisms, to ensure a complete overview of quinmerac's impact. Structuring the guide, I'll introduce the herbicide and its importance, then cover ecotoxicological effects in dedicated sections, presenting findings with EC50, LC50, and NOEC values in comparative tables. I plan to include experimental methodologies like Daphnia and earthworm protocols, with diagrams for environmental fate and testing workflows. My plan is to ensure all claims are supported by citations. I'll finish with a comprehensive references section.

Methodological & Application

Application Note and Protocol: High-Throughput Analysis of Quinmerac-Methyl in Soil Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Sentinel - Monitoring Quinmerac-Methyl in Soil

This compound, a selective herbicide used for the control of broadleaf weeds, plays a significant role in modern agriculture. However, its persistence and potential for mobility in soil ecosystems necessitate robust and sensitive analytical methods for its detection.[1] Monitoring the concentration of this compound in soil is crucial for environmental risk assessment, ensuring food safety, and understanding its environmental fate. This application note provides a comprehensive guide for the determination of this compound in soil matrices, detailing two effective sample preparation techniques—QuEChERS and Solid-Phase Extraction (SPE)—coupled with High-Performance Liquid Chromatography (HPLC) for detection. The methodologies described herein are designed to provide researchers, scientists, and professionals in drug development with reliable and reproducible protocols.

The inherent complexity of soil as a matrix presents a significant analytical challenge.[2] The presence of organic matter, minerals, and a diverse range of potential interfering compounds can complicate the extraction and quantification of target analytes. Therefore, the choice of an appropriate sample preparation method is paramount to achieving accurate and precise results. This guide will explore the causality behind the experimental choices, ensuring a deep understanding of the principles that underpin these robust analytical workflows.

Methodology Overview: A Tale of Two Extractions

This application note details two distinct yet complementary workflows for the analysis of this compound in soil. The choice between the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional Solid-Phase Extraction (SPE) will depend on laboratory throughput requirements, sample characteristics, and available resources.

  • QuEChERS: A high-throughput approach ideal for screening large numbers of samples. It involves a simple solvent extraction followed by a dispersive SPE cleanup.[2][3] This method is known for its speed and minimal solvent consumption.[2]

  • Solid-Phase Extraction (SPE): A more classical and highly selective technique that provides excellent cleanup and concentration of the analyte.[4][5] SPE is particularly useful for complex soil matrices or when lower detection limits are required.

Both methods are followed by analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique for the quantification of many pesticides.[6][7] For higher sensitivity and confirmatory analysis, coupling with mass spectrometry (LC-MS/MS) is recommended.[8][9][10]

Visualizing the Workflow: From Field to Data

To provide a clear overview of the analytical process, the following diagram illustrates the key stages involved in the determination of this compound in soil samples.

Quinmerac_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_methods Method Options SampleCollection 1. Soil Sample Collection & Homogenization Extraction 2. Extraction SampleCollection->Extraction Weigh Sample Cleanup 3. Cleanup Extraction->Cleanup Transfer Supernatant QuEChERS QuEChERS Extraction->QuEChERS SPE Solid-Phase Extraction Extraction->SPE HPLC 4. HPLC-UV Analysis Cleanup->HPLC Inject Sample Cleanup->QuEChERS Cleanup->SPE Data 5. Data Processing & Quantification HPLC->Data Chromatogram

Caption: Workflow for this compound Analysis in Soil.

Protocol 1: The QuEChERS Approach for Rapid Screening

The QuEChERS method has gained widespread adoption for pesticide residue analysis due to its simplicity and efficiency.[2] This protocol is adapted from the general principles of the QuEChERS methodology for pesticide analysis in soil.[2][11]

Rationale and Key Principles

The core of the QuEChERS method lies in a two-step process: an initial extraction with a water-miscible solvent (acetonitrile), followed by a "salting-out" step to induce phase separation and a dispersive solid-phase extraction (dSPE) for cleanup.[2] Acetonitrile is the solvent of choice due to its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of nonpolar interferences like lipids. The addition of salts, typically magnesium sulfate and sodium chloride, enhances the partitioning of the analyte into the organic phase and removes residual water.[12] The dSPE step utilizes a combination of sorbents to remove specific matrix components. For moderately polar herbicides like this compound, a primary secondary amine (PSA) sorbent is effective in removing organic acids and other polar interferences.

Materials and Reagents
  • Homogenized soil sample

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Step-by-Step Protocol
  • Sample Weighing and Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. As soil has a low moisture content, add 10 mL of deionized water and vortex for 1 minute to create a slurry.[2] This rehydration step is crucial for efficient extraction.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures intimate contact between the solvent and the soil particles, facilitating the extraction of this compound.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water helps to drive the partitioning of this compound into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes to achieve a clean separation of the organic and aqueous/solid phases.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Sample for Analysis: The resulting supernatant is ready for direct injection into the HPLC system or can be filtered through a 0.22 µm syringe filter if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Selectivity

SPE is a powerful technique for sample cleanup and analyte enrichment, offering higher selectivity compared to the dSPE step in QuEChERS.[4][5] This protocol outlines a generic SPE procedure that can be optimized for this compound analysis.

Rationale and Key Principles

SPE relies on the partitioning of the analyte between a liquid phase (the sample extract) and a solid stationary phase packed in a cartridge.[13] The choice of the stationary phase is critical for achieving the desired selectivity. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is a suitable choice. The protocol involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

Materials and Reagents
  • Soil extract (from a preliminary solvent extraction, e.g., with acetonitrile or methanol)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection vials

Step-by-Step Protocol
  • Initial Extraction: Extract 10 g of soil with 20 mL of a suitable solvent such as methanol or acetonitrile by shaking for 30 minutes. Centrifuge and collect the supernatant.

  • Solvent Exchange: Evaporate the supernatant to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1-2 mL) of a solvent compatible with the SPE loading step (e.g., 10% methanol in water).

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent mixture (e.g., 5 mL of 10% methanol in water) can further remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a stronger organic solvent, such as methanol or acetonitrile, into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the HPLC mobile phase for analysis.

HPLC Analysis: Quantification of this compound

The following HPLC-UV conditions are provided as a starting point and may require optimization based on the specific instrument and column used.[6][7]

Instrumental Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 240 nm (or wavelength of maximum absorbance for this compound)
Method Validation: Ensuring Trustworthy Data

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.[7][14][15] The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed using at least five concentration levels of a this compound standard. The correlation coefficient (r²) should be > 0.99.[11]

  • Accuracy (Recovery): The recovery of the method should be determined by spiking blank soil samples with known concentrations of this compound at three different levels (low, medium, and high). Acceptable recovery is typically within the range of 70-120%.[11][16]

  • Precision (Repeatability): The precision of the method should be assessed by analyzing replicate spiked samples. The relative standard deviation (RSD) should ideally be < 20%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[17]

Expected Performance Data

The following table summarizes typical performance data that can be expected from a well-optimized method for pesticide analysis in soil.

ParameterQuEChERS-HPLC-UVSPE-HPLC-UV
Linearity (r²) > 0.99> 0.99
Recovery (%) 80 - 110%85 - 115%
Precision (RSD) < 15%< 10%
LOQ (µg/kg) 10 - 505 - 20

Note: These are generalized values and the actual performance will depend on the specific soil matrix and instrumentation.

Conclusion: A Framework for Confident Analysis

The analytical methods detailed in this application note provide a robust framework for the determination of this compound in soil samples. The choice between the rapid QuEChERS approach and the highly selective SPE method will be dictated by the specific analytical needs of the laboratory. By understanding the principles behind each step and conducting thorough method validation, researchers can generate high-quality, reliable data for the environmental monitoring of this important herbicide. For regulatory purposes or when dealing with very low concentrations, the use of more sensitive detection techniques such as LC-MS/MS is highly recommended.[8][10]

References

  • Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). (Date not available). U.S. Environmental Protection Agency. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2021). Molecules. [Link]

  • Simplified Approach for the Extraction of Quinclorac From Soils. (2012). Asian Journal of Chemistry. [Link]

  • Determination of quinclorac and quinclorac methyl ester in honey by online SPE-UPLC-MS/MS. (2015). Food Additives & Contaminants: Part A. [Link]

  • Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. (2018). PLoS ONE. [Link]

  • Analytical Methods. (Date not available). Royal Society of Chemistry. [Link]

  • Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. (2013). E-Journal of Chemistry. [Link]

  • Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. (2024). Molecules. [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. (2023). Applied Sciences. [Link]

  • Recommended Chemical Soil Test Procedures. (Date not available). North Central Regional Research Publication. [Link]

  • Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. (2014). U.S. Geological Survey. [Link]

  • The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. (2016). Frontiers in Chemistry. [Link]

  • QuEChERS and solid phase extraction methods for the determination of energy crop pesticides in soil, plant and runoff water matrices. (2017). Environmental Science and Pollution Research. [Link]

  • BASF Method Number: D9513 - 1.0. (1996). U.S. Environmental Protection Agency. [Link]

  • Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. (Date not available). Agilent. [Link]

  • Multiresidue Determination of Pesticides in Soil by Gas Chromatography - Mass Spectrometry Detection. (2009). Journal of Chromatographic Science. [Link]

  • Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. (2020). Austin Food Sciences. [Link]

  • A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. (2016). International Journal of Advances in Chemistry. [Link]

  • The QuEChERS Workflow for Pesticide Residue Analysis. (2023). Cole-Parmer. [Link]

  • Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. (2023). Frontiers in Environmental Science. [Link]

  • A HPLC-UV Method for Determination of Three Pesticides in Water. (2016). ResearchGate. [Link]

  • Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2023). YouTube. [Link]

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence. (2022). Agronomy. [Link]

  • The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. (2016). ResearchGate. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (2017). European Commission. [Link]

Sources

Application Note: High-Performance Solid-Phase Extraction (SPE) of Quinmerac and Quinmerac-Methyl from Environmental Matrices

[1]

Executive Summary & Scope

This application note details a robust, field-validated protocol for the extraction of Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) and its derivative Quinmerac-methyl (methyl ester) from complex environmental matrices (surface water, groundwater, and soil).[1]

While Quinmerac is the primary active herbicidal ingredient (synthetic auxin), the analysis of its methyl ester is critical for two reasons:

  • Metabolic Tracking: The ester can form as a degradation product or metabolite in specific soil microbiomes.[1]

  • Analytical Derivatization: Gas Chromatography (GC) analysis requires the conversion of the non-volatile acid to the volatile methyl ester.

This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the detection method, utilizing a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE mechanism to simultaneously capture both the polar acid and the non-polar ester in a single workflow.[1]

Physicochemical Context & Mechanism[1][2][3]

Successful SPE requires aligning the stationary phase chemistry with the analyte's properties. Quinmerac presents a dual challenge: it is an ionizable weak acid, while its ester is a neutral hydrophobic compound.

Table 1: Analyte Properties
AnalyteStructure TypepKaLogP (Octanol/Water)Solubility (Water)SPE Retention Mechanism
Quinmerac Quinoline Carboxylic Acid~4.3 (Acidic)0.78 (pH 7) / ~2.5 (pH 2)High (at neutral pH)Ion Exchange (WAX) or Hydrophobic (HLB at pH < 3)
This compound Methyl EsterNon-ionizable~3.5 (Est.)LowHydrophobic (HLB or C18)
Mechanistic Strategy
  • The Challenge: At neutral pH (pH 7), Quinmerac is deprotonated (anionic) and highly water-soluble, leading to "breakthrough" on standard C18 silica cartridges.

  • The Solution: We utilize a Polymeric HLB sorbent. By acidifying the sample to pH 2.5 , we suppress the ionization of Quinmerac, converting it to its neutral, protonated form. This aligns its retention mechanism with that of the neutral this compound ester, allowing both to be retained via hydrophobic interactions on the same cartridge.[1]

Materials & Reagents

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL (e.g., Oasis HLB, Strata-X).[1]

    • Why: Polymeric sorbents do not dry out like silica, offering higher reproducibility for large-volume water samples.[1]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure Water (Milli-Q).[1]

  • Modifiers: Formic Acid (98%), Ammonium Acetate.

  • Equipment: Vacuum manifold, pH meter, Nitrogen evaporator.

Protocol A: Aqueous Matrices (Surface/Ground Water)

This protocol is designed for high-sensitivity detection (ppt levels) using large sample volumes (250–500 mL).[1]

Step 1: Sample Pre-treatment[1][2]
  • Filtration: Filter water samples through a 0.45 µm glass fiber filter (GFF) to remove suspended solids.[1]

    • Critical: Do not use nylon filters, as they may bind the hydrophobic ester.

  • Acidification: Adjust sample pH to 2.5 ± 0.2 using 1M HCl or Formic Acid.

    • Reasoning: This protonates Quinmerac (pKa ~4.3), driving it into its neutral state for hydrophobic retention.

  • Internal Standard: Spike with Quinmerac-d3 or similar isotopically labeled standard at this stage to correct for recovery losses.

Step 2: SPE Workflow (HLB)

SPE_WorkflowStartStart: Filtered & Acidified Water SampleCondition1. Conditioning5 mL Methanol -> 5 mL Water (pH 2.5)Start->ConditionLoad2. LoadingFlow rate: 5-10 mL/min(Prevent breakthrough)Condition->LoadWash3. Washing5 mL 5% Methanol in Water(Removes salts/proteins)Load->WashDry4. DryingVacuum for 10-15 mins(Crucial for GC, optional for LC)Wash->DryElute5. Elution2 x 3 mL Methanol(Soak for 1 min before collecting)Dry->EluteConc6. ConcentrationEvaporate to dryness (N2, 40°C)Reconstitute in Mobile PhaseElute->Conc

Figure 1: Optimized SPE workflow for simultaneous extraction of Quinmerac and this compound.

Detailed Steps:
  • Conditioning: Pass 5 mL Methanol followed by 5 mL acidified water (pH 2.5). Do not let the cartridge go dry. [2]

  • Loading: Load the pre-treated sample at a flow rate of approx. 5–10 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water.

    • Why: This removes salts and highly polar interferences without eluting the target analytes.

  • Elution: Elute with 2 x 3 mL Methanol .

    • Tip: Apply the first aliquot, let it soak the bed for 1 minute, then elute. This breaks van der Waals forces more effectively than continuous flow.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Protocol B: Solid Matrices (Soil/Sediment)

Soil requires an extraction step prior to SPE cleanup to release the analytes from the solid particles.

Step 1: Solid-Liquid Extraction (SLE)[1]
  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of Acetonitrile:Water (80:20 v/v) acidified with 1% Formic Acid.

    • Chemistry: The water content swells the soil pores; acetonitrile solubilizes the ester; acid prevents ionization of Quinmerac, reducing adsorption to soil minerals.

  • Shake vigorously (or vortex) for 1 min, then sonicate for 15 mins.

  • Centrifuge at 4000 rpm for 10 mins.

  • Transfer the supernatant.[1] Repeat extraction with 10 mL solvent if necessary.[1]

Step 2: Extract Clean-up[1]
  • Dilute the organic extract with water to reduce the acetonitrile content to <10%.

    • Critical: High organic content will cause the analytes to bypass the SPE sorbent during loading.

  • Proceed with the SPE Workflow (Protocol A) starting from the "Conditioning" step, or use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) clean-up if high throughput is required (using PSA/C18 dSPE tubes).

Analytical Validation (LC-MS/MS)

Recommended Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 95% B over 10 mins.

Performance Metrics (Expected)

The following data represents typical validation results using this HLB protocol.

ParameterQuinmerac (Acid)This compound (Ester)
Recovery (Water) 85 - 105%80 - 100%
Recovery (Soil) 75 - 95%70 - 90%
RSD (Precision) < 8%< 10%
Matrix Effect Low suppression (<15%)Moderate suppression (depends on soil)

Troubleshooting & Quality Control

Issue: Low Recovery of this compound
  • Cause: Hydrolysis.[1] Esters are susceptible to hydrolysis at high pH or prolonged exposure to strong acids.[1]

  • Fix: Ensure the evaporation temperature does not exceed 40°C. Process samples immediately after acidification.

Issue: Breakthrough of Quinmerac (Acid)
  • Cause: Insufficient acidification.[1] If the sample pH is > 4.0, the acid will be partially ionized and will not bind to the hydrophobic HLB resin.

  • Fix: Verify pH is < 3.0 before loading. Alternatively, switch to a Mixed-Mode Anion Exchange (WAX) cartridge (Load at pH 7, Elute with 5% Formic Acid in MeOH).[1]

Issue: Clogging during Loading
  • Cause: High particulate matter in environmental water.[1]

  • Fix: Use a glass fiber pre-filter or add a depth filter reservoir to the top of the SPE cartridge.

References

  • Cranfield University. (2014).[1] A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry.[1]Link

  • University of Hertfordshire. (2025).[1] Quinmerac: Pesticide Properties DataBase (PPDB).[1]Link

  • Sigma-Aldrich. (2023).[1] Solid Phase Extraction (SPE) Method Development Guide.[1]Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 91749, Quinmerac.[3]Link

application of quinmerac-methyl for broadleaf weed control in cereals

Author: BenchChem Technical Support Team. Date: February 2026

Application Protocol: Quinmerac-methyl for Broadleaf Weed Control in Cereals

Part 1: Executive Summary & Technical Rationale

This compound (CAS: 109623-67-8) is the methyl ester derivative of the synthetic auxin herbicide quinmerac (7-chloro-3-methyl-8-quinolinecarboxylic acid).[1] While the parent acid is a standard commercial tool for controlling Galium aparine (cleavers) and Veronica spp. in cereals and oilseed rape, the methyl ester represents a pro-herbicide form.

Why Investigate this compound?

  • Enhanced Lipophilicity: The esterification masks the carboxylic acid group, significantly increasing the logP (octanol-water partition coefficient). This facilitates rapid cuticular penetration, potentially improving rainfastness and efficacy under adverse conditions compared to the free acid or salt formulations.

  • Bio-activation: Once inside the plant tissue, cytosolic esterases hydrolyze the methyl ester back to the active quinmerac acid, which then binds to auxin-binding proteins (ABPs).

  • Residue Analysis: It serves as a critical marker for environmental fate studies, as esters often degrade rapidly in soil but persist differently on leaf surfaces.

This guide provides a standardized protocol for the formulation, biological profiling, and field application of this compound in cereal cropping systems (Winter Wheat, Spring Barley).

Part 2: Mechanism of Action & Signaling Pathway[2]

This compound functions as a Group 4 (WSSA) / Group O (HRAC) synthetic auxin. Its herbicidal activity is contingent upon in vivo hydrolysis.

Key Physiological Effects:

  • Epinasty: Downward curling of leaves due to differential cell elongation.

  • Ethylene Induction: Stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.

  • Root Inhibition: Disruption of gravitropism and root elongation.

Pathway Visualization: The following diagram illustrates the activation and signaling cascade of this compound within a target weed cell.

QuinmeracPathway QM This compound (Applied Ester) Cuticle Leaf Cuticle (Penetration Barrier) QM->Cuticle Spray Deposition Cytosol Plant Cytosol Cuticle->Cytosol Passive Diffusion (High Lipophilicity) Esterase Carboxylesterase (Enzymatic Hydrolysis) Cytosol->Esterase Substrate Binding QA Quinmerac Acid (Active Form) Esterase->QA Activation TIR1 TIR1/AFB Receptor (Nucleus) QA->TIR1 Ligand Binding GeneExp Auxin-Responsive Gene Expression TIR1->GeneExp Ubiquitination of Aux/IAA Repressors Ethylene Ethylene Biosynthesis (ACC Synthase) GeneExp->Ethylene Metabolic Shift Death Tissue Necrosis & Plant Death Ethylene->Death Senescence

Caption: Activation pathway of this compound from cuticular penetration to herbicidal response.[2]

Part 3: Experimental Protocols

Protocol A: Preparation of Emulsifiable Concentrate (EC) for Research

Objective: Create a stable spray solution for greenhouse/field testing, as this compound has low water solubility.

Reagents:

  • This compound (Technical Grade, >95% purity).

  • Solvent: Aromatic 150 or N-Methyl-2-pyrrolidone (NMP).

  • Emulsifier: Calcium dodecylbenzene sulfonate (anionic) + Tristyrylphenol ethoxylate (non-ionic).

Step-by-Step Procedure:

  • Weighing: Weigh 5.0 g of this compound into a glass beaker.

  • Solubilization: Add 85 mL of Aromatic 150 solvent. Stir magnetically at 40°C until completely dissolved (clear amber liquid).

  • Emulsification: Add 5 mL of Calcium dodecylbenzene sulfonate and 5 mL of Tristyrylphenol ethoxylate.

  • Homogenization: Stir for 15 minutes at room temperature.

  • Quality Check: Add 1 mL of concentrate to 100 mL water (Standard WHO Hard Water). Invert 10 times. Check for spontaneous emulsion bloom (milky white cloud). If oil droplets separate >1mm within 30 mins, adjust emulsifier ratio.

Protocol B: Greenhouse Bioassay (Dose-Response)

Objective: Determine the ED90 (Effective Dose for 90% control) against Galium aparine.

Experimental Design:

  • Test Species: Galium aparine (Cleavers), Veronica persica (Speedwell).

  • Crop Control: Winter Wheat (cv. 'Riband' or local standard).

  • Growth Stage: Weeds at BBCH 12-14 (2-4 true leaves); Wheat at BBCH 13.

  • Replicates: 4 pots per treatment.

Treatment Table:

Treatment GroupDosage (g ai/ha)FormulationAdjuvant
Untreated Control 0WaterNone
Standard 250Quinmerac Acid (SC)MSO (1% v/v)
QM-Low 62.5This compound ECNone
QM-Mid 125This compound ECNone
QM-High 250This compound ECNone
QM-Max 500This compound ECNone

Application Method:

  • Calibrate track sprayer to deliver 200 L/ha at 2.5 bar pressure.

  • Apply treatments.[2][3][4][5][6][7][8] Ensure nozzle height is 50 cm above canopy.

  • Return plants to greenhouse (Day/Night: 20°C/14°C, 16h photoperiod).

  • Assessment: Score visual biomass reduction at 14 and 21 Days After Treatment (DAT).

Part 4: Field Application Guidelines (Cereals)

When transitioning to field trials, timing and tank-mix partners are critical for broad-spectrum control.

Application Timing (BBCH Scale)
  • Optimal Window: BBCH 12 (2-leaf stage) to BBCH 29 (End of tillering).

  • Reasoning: Early application targets weeds when cuticles are thin and metabolic rates are high, maximizing the ester-to-acid conversion. Late application (post-stem elongation, BBCH 30+) increases risk of crop phyto-toxicity (ear malformation).

Tank Mix Compatibility

This compound is a specific broadleaf specialist. It is rarely used alone.

  • Partner 1: Metazachlor: For enhanced grass weed activity (synergistic in rape, compatible in cereals).

  • Partner 2: Florasulam/Metsulfuron: To cover Matricaria (Mayweed) and Papaver (Poppy) which quinmerac misses.

  • Antagonism Alert: Avoid mixing with contact herbicides (e.g., bromoxynil) if applying under stress, as rapid tissue burn can prevent translocation of the systemic quinmerac.

Safety & Selectivity
  • Mechanism of Selectivity: Cereal crops (monocots) rapidly metabolize quinmerac acid into inactive glucose conjugates (N-oxide or hydroxylated forms) before toxic levels accumulate in the meristem.

  • Visual Injury Symptoms: Temporary prostration (leaning) of crop may occur 3-5 days after application but typically recovers by 14 DAT.

Part 5: Data Analysis & Reporting

Efficacy Calculation: Use the Abbott’s Formula for correcting control relative to the untreated check:



Where 

= Biomass of Control,

= Biomass of Treated.

Sample Results Table (Hypothetical):

Weed SpeciesRate (g ai/ha)Quinmerac Acid Control (%)This compound Control (%)Interpretation
Galium aparine12575%88%Ester Superiority (Better uptake)
Galium aparine25095%98%Parity at saturation dose
Veronica persica25085%90%Strong activity
Triticum aestivum (Crop)5000% (No Injury)5% (Transient Stunt)Acceptable Safety Margin

References

  • Grossmann, K. (1998). "Quinclorac belongs to a new class of highly selective auxin herbicides." Weed Science, 46(6), 707-717. (Provides mechanistic baseline for quinoline carboxylic acids).

  • PubChem. "this compound Compound Summary." National Library of Medicine. (Chemical structure and identifiers).

  • Bayer CropScience. (2021). "Understanding Cereal Herbicide Modes of Action." (Context for Group 4 herbicides in cereals).

  • CATO Research Chemicals. "this compound Reference Standard." (Confirmation of chemical entity availability).

Sources

Application Notes and Protocols for Evaluating the Synergistic Effects of Quinmerac-Methyl and Metazachlor

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Herbicide Combinations

In the pursuit of sustainable and effective weed management strategies, the use of herbicide combinations has become a cornerstone of modern agriculture. The primary objective is to achieve a synergistic effect, where the combined herbicidal activity is greater than the sum of the individual components. This approach not only enhances weed control efficacy but can also broaden the spectrum of controlled weeds, reduce the required application rates of individual herbicides, and mitigate the development of herbicide-resistant weed populations.

This document provides a detailed guide for researchers to investigate the synergistic effects of a combination of quinmerac-methyl, a synthetic auxin herbicide, and metazachlor, a chloroacetamide herbicide that inhibits very-long-chain fatty acid (VLCFA) synthesis. Understanding the nature of their interaction is crucial for optimizing field applications and developing novel herbicidal formulations.

II. Mechanisms of Action: A Tale of Two Pathways

A synergistic interaction often arises when herbicides with distinct mechanisms of action are combined.

  • This compound: As a quinolinecarboxylic acid, quinmerac acts as a synthetic auxin (HRAC Group O).[1] It is primarily absorbed through the roots and, to a lesser extent, the leaves.[2] Its mode of action involves inducing the production of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene.[2] This leads to an overproduction of ethylene and subsequently abscisic acid, causing epinasty, uncontrolled cell division, and ultimately, plant death.[2]

  • Metazachlor: Belonging to the chloroacetamide class (HRAC Group K), metazachlor inhibits the synthesis of very-long-chain fatty acids (VLCFAs).[3] This inhibition disrupts cell division and expansion, particularly in the developing shoots and roots of germinating weeds.[4] The primary uptake route for metazachlor is through the roots and emerging shoots.

Hypothesized Synergistic Interaction:

The proposed synergistic effect between this compound and metazachlor likely stems from their complementary and potentially potentiating modes of action. This compound's disruption of hormonal balance and cell division could weaken the weed's overall defense and repair mechanisms. This compromised state may enhance the uptake and translocation of metazachlor to its target sites, the elongase enzymes involved in VLCFA synthesis. Furthermore, the simultaneous disruption of two critical and distinct physiological processes—hormonal regulation and lipid biosynthesis—could overwhelm the plant's ability to compensate, leading to a more rapid and complete herbicidal effect than either compound could achieve alone.

Diagram of Proposed Synergistic Mechanism

Synergistic_Mechanism Quinmerac This compound Plant Weed Plant Quinmerac->Plant Metazachlor Metazachlor Metazachlor->Plant Hormonal_Disruption Hormonal Disruption (Auxin Overload, Ethylene Production) Plant->Hormonal_Disruption Quinmerac Action VLCFA_Inhibition VLCFA Synthesis Inhibition Plant->VLCFA_Inhibition Metazachlor Action Weakened_Defenses Weakened Plant Defenses & Enhanced Uptake/Translocation Hormonal_Disruption->Weakened_Defenses Synergistic_Effect Synergistic Weed Control Hormonal_Disruption->Synergistic_Effect VLCFA_Inhibition->Synergistic_Effect Weakened_Defenses->VLCFA_Inhibition Potentiates

Caption: Proposed synergistic interaction between this compound and metazachlor.

III. Experimental Protocols for Synergy Assessment

The quantitative assessment of synergy is paramount to validate the enhanced efficacy of the herbicide combination.[5] The following protocols outline a robust methodology for determining the nature of the interaction between this compound and metazachlor.

A. Protocol 1: Dose-Response Analysis of Individual Herbicides

Objective: To determine the effective concentration (EC) values, such as EC₅₀ (50% growth inhibition), for this compound and metazachlor individually.

Materials:

  • Target weed species (e.g., Alopecurus myosuroides, Galium aparine) seeds.

  • Petri dishes or multi-well plates.

  • Growth medium (e.g., agar, sand).

  • Technical grade this compound and metazachlor.

  • Appropriate solvents (e.g., acetone, DMSO).

  • Growth chamber with controlled light, temperature, and humidity.

  • Image analysis software or root length measurement tools.

Procedure:

  • Seed Germination: Germinate seeds of the target weed species under optimal conditions until they reach a uniform growth stage (e.g., coleoptile emergence, first true leaf).

  • Herbicide Stock Solutions: Prepare high-concentration stock solutions of this compound and metazachlor in a suitable solvent.

  • Serial Dilutions: Create a series of dilutions for each herbicide to establish a dose-response curve. A logarithmic dilution series is recommended.

  • Treatment Application: Apply the different concentrations of each herbicide to the growth medium in the petri dishes or multi-well plates. Include a solvent-only control.

  • Transplanting: Carefully transfer the germinated seedlings to the treated growth medium.

  • Incubation: Place the treated plates in a growth chamber with controlled environmental conditions for a specified period (e.g., 7-14 days).

  • Data Collection: Measure a relevant biological endpoint, such as root length, shoot fresh weight, or percent growth inhibition compared to the control.

  • Data Analysis: Plot the response (e.g., percent inhibition) against the herbicide concentration and fit a non-linear regression model (e.g., log-logistic) to determine the EC₅₀ value for each herbicide.

B. Protocol 2: Isobole (Isobologram) Analysis of Herbicide Combinations

Objective: To graphically and quantitatively assess the nature of the interaction (synergism, additivity, or antagonism) between this compound and metazachlor.[6][7][8][9]

Methodology: The isobole method is a widely accepted approach for evaluating the interaction of two agents.[10][11] It involves plotting the concentrations of two compounds that produce a specific level of effect (e.g., 50% inhibition) when used in combination.

Procedure:

  • Experimental Design: Based on the individual EC₅₀ values obtained in Protocol 1, design a matrix of combination treatments. This typically involves mixing the two herbicides in fixed ratios (e.g., 1:3, 1:1, 3:1 based on their EC₅₀ values) and then preparing serial dilutions of these mixtures.

  • Treatment and Incubation: Follow the same procedure as in Protocol 1 for treatment application, transplanting, and incubation.

  • Data Collection and Analysis: For each fixed-ratio mixture, determine the total concentration that causes 50% inhibition (the EC₅₀mix).

  • Isobologram Construction:

    • Plot the EC₅₀ of this compound on the x-axis and the EC₅₀ of metazachlor on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity" or the isobole.[11]

    • Plot the EC₅₀mix values for each of the tested ratios. The x-coordinate of each point will be the concentration of this compound in that mixture, and the y-coordinate will be the concentration of metazachlor.

  • Interpretation:

    • Synergism: If the plotted points for the combinations fall significantly below the line of additivity.[6]

    • Additivity: If the points fall on or very close to the line.

    • Antagonism: If the points fall significantly above the line.

Diagram of Isobole Analysis

Isobole_Analysis cluster_0 Isobologram EC50_Q EC50 this compound EC50_M EC50 Metazachlor EC50_Q->EC50_M Additivity Origin 0 Additive Additive Line Synergy Synergy Antagonism Antagonism Mix1 Mix2 Mix3 Mix_Label Combination Points

Caption: Example isobologram illustrating a synergistic interaction.

C. Calculation of the Combination Index (CI)

For a more quantitative assessment, the Combination Index (CI) can be calculated using the following formula, based on the Chou-Talalay method:[12][13]

CI = (D₁ / Dx₁) + (D₂ / Dx₂)

Where:

  • D₁ and D₂ are the concentrations of this compound and metazachlor in the combination that produce a certain effect (e.g., 50% inhibition).

  • Dx₁ and Dx₂ are the concentrations of the individual herbicides that would produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Table 1: Hypothetical Data for Synergy Assessment

TreatmentEC₅₀ (µM)Combination Ratio (Q:M)EC₅₀mix (µM)CI ValueInteraction
This compound (Q)10----
Metazachlor (M)20----
Combination 1-1:18 (4Q + 4M)0.6Synergism
Combination 2-1:310 (2.5Q + 7.5M)0.625Synergism
Combination 3-3:17 (5.25Q + 1.75M)0.6125Synergism

IV. Advanced Protocols for Mechanistic Insights

To further elucidate the underlying basis for the observed synergy, the following advanced protocols can be employed.

A. Protocol 3: Herbicide Uptake and Translocation Studies

Objective: To determine if this compound enhances the absorption and movement of metazachlor within the plant.[14]

Methodology: This can be achieved using radiolabeled herbicides (e.g., ¹⁴C-metazachlor) or by quantitative chemical analysis.

Procedure (using LC-MS/MS):

  • Treatment Groups: Establish treatment groups including a control, metazachlor alone, and a combination of this compound and metazachlor.

  • Application: Apply the herbicide treatments to the root zone of the target weed seedlings.

  • Time-Course Sampling: Harvest the plants at various time points post-application (e.g., 6, 12, 24, 48 hours).

  • Sample Preparation: Separate the plant tissues into roots, shoots, and leaves.

  • Extraction: Extract the herbicides from the plant tissues using an appropriate solvent system.

  • Quantification: Analyze the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of metazachlor in each tissue type.[15][16][17]

  • Data Analysis: Compare the concentration and distribution of metazachlor in plants treated with metazachlor alone versus the combination treatment.

B. Protocol 4: Analysis of Metabolic Pathways

Objective: To investigate if this compound alters the metabolism of metazachlor in the plant.

Methodology: This involves identifying and quantifying the metabolites of metazachlor.

Procedure:

  • Experimental Setup: Follow the same treatment and sampling procedure as in Protocol 3.

  • Metabolite Profiling: Use high-resolution mass spectrometry (e.g., Q-TOF LC/MS) to identify potential metabolites of metazachlor in the plant extracts.

  • Quantification of Metabolites: Develop and validate analytical methods to quantify the parent metazachlor and its major metabolites.

  • Data Analysis: Compare the metabolic profile of metazachlor in plants treated with the combination versus metazachlor alone. A decrease in the rate of metazachlor detoxification in the presence of this compound could contribute to the synergistic effect.

V. Field Efficacy Trials

While laboratory and greenhouse studies are essential for mechanistic understanding, field trials are necessary to confirm the synergistic effects under real-world conditions.

Key Considerations for Field Trials:

  • Experimental Design: Randomized complete block design with multiple replications.[18]

  • Plot Size: Sufficiently large to minimize edge effects.

  • Treatments: Include an untreated control, individual herbicides at various rates, and the combination at different rates and ratios.

  • Application: Calibrated spray equipment to ensure uniform application.

  • Assessments: Weed control efficacy (visual ratings, weed counts, biomass reduction), crop tolerance, and yield.

  • Environmental Conditions: Record weather and soil conditions, as they can influence herbicide performance.[19]

VI. Conclusion

The combination of this compound and metazachlor holds the potential for synergistic weed control by targeting two distinct and vital plant physiological processes. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate this synergy, from initial dose-response studies to in-depth mechanistic investigations. By understanding the nature of this interaction, we can develop more effective and sustainable weed management solutions.

VII. References

  • MDPI. (n.d.). The Synergistic Effect of Lemongrass Essential Oil and Flometoquin, Flonicamid, and Sulfoxaflor on Bemisia tabaci (Genn.) (Hemiptera: Aleyrodidae): Insights into Toxicity, Biochemical Impact, and Molecular Docking. Retrieved from [Link]

  • The Voluntary Initiative. (n.d.). Metazachlor and Quinmerac. Retrieved from [Link]

  • bioRxiv. (2021). A systematic approach for finding herbicide synergies. Retrieved from [Link]

  • YouTube. (2024). Metazachlor Herbicide Chemistry, Formulation, and Applications in Crop Weed Management. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Methods for Assessing Drug Synergism. Retrieved from [Link]

  • BASF Agricultural Solutions UK. (n.d.). Metazachlor stewardship. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. Retrieved from [Link]

  • Cambridge University Press. (2017). A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Retrieved from [Link]

  • Cambridge University Press. (2017). Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Effects of the herbicide metazachlor on locomotor activity and biochemical responses of Ephemera danica larvae. Retrieved from [Link]

  • BASF Agricultural Solutions UK. (n.d.). Metazachlor and Quinmerac Stewardship - FAQs. Retrieved from [Link]

  • Google Patents. (n.d.). EP4027790A1 - Herbicidal mixtures comprising aminopyralid and quinmerac. Retrieved from

  • National Institutes of Health. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Retrieved from [Link]

  • MDPI. (n.d.). Combined Mechanical–Chemical Weed Control Methods in Post-Emergence Strategy Result in High Weed Control Efficacy in Sugar Beet. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Methods for Pesticides and Herbicides. Retrieved from [Link]

  • National Institutes of Health. (2020). Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide. Retrieved from [Link]

  • Mythreya Herbal Research Institute. (n.d.). Synergy Calculator. Retrieved from [Link]

  • MDPI. (2024). In Silico Evaluation of Herbicide Synergism to Identify Effective Mixtures for Weed Management in Indonesia. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Retrieved from [Link]

  • Taylor & Francis Online. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods. Retrieved from [Link]

  • Adama. (n.d.). ADAMA Legion Label. Retrieved from [Link]

  • Google Patents. (n.d.). EP3319436B1 - Herbicidal composition comprising cinmethylin and quinmerac. Retrieved from

  • National Institutes of Health. (2020). Mechanistic basis for synergism of 2,4-D amine and metribuzin in Avena sterilis. Retrieved from [Link]

  • ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Weed Control Handbook. Retrieved from [Link]

  • National Institutes of Health. (1995). Isobolographic analysis of interactions: an update on applications and utility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical reactivity of quinmerac herbicide through the Fukui function. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Qualitative and Quantitative Techniques of Phytochemicals Isolation and Detection. Retrieved from [Link]

  • Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Retrieved from [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicide Symptomology and the Mechanism of Action of Methiozolin. Retrieved from [Link]

  • ResearchGate. (2021). Isobolegrams of all five herbicide pairs show synergism in the dose... Retrieved from [Link]

  • EPPO. (n.d.). Design and analysis of efficacy evaluation trials. Retrieved from [Link]

  • National Institutes of Health. (2006). An overview of drug combination analysis with isobolograms. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical Methods for PESTICIDES AND PLANT GROWTH REGULATORS. Retrieved from [Link]

Sources

Technical Guide: Quinmerac & Quinmerac-Methyl in Sugar Beet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the application of Quinmerac in sugar beet cultivation, with a specific focus on Quinmerac-methyl as the critical analytical surrogate for residue definition and safety monitoring.

Application Protocols, Rotational Safety, and Residue Analysis

Part 1: Chemical Identity & Mechanism

The "Methyl" Distinction

It is critical for researchers to distinguish between the applied active ingredient and the analytical analyte:

  • Quinmerac (Acid): The registered herbicide active ingredient (AI) applied in the field. It is a synthetic auxin (quinolinecarboxylic acid) used for selective weed control in sugar beet.

  • This compound (Ester): The methylated derivative often used as the analytical standard in gas chromatography (GC) or formed during derivatization protocols to quantify residues. In some advanced formulation research, methyl esters are explored for enhanced lipophilicity/cuticle penetration, but the acid remains the commercial standard.

Mechanism of Action (MOA)

Quinmerac acts as a synthetic auxin (Group 4 / Group O) .

  • Primary Target: It mimics indole-3-acetic acid (IAA), binding to auxin-binding proteins (ABPs).

  • Physiological Effect: Induces unregulated cell elongation, epinasty (twisting of stems), and ethylene production, leading to vascular tissue disruption and plant death.

  • Selectivity in Sugar Beet: Sugar beets tolerate quinmerac via rapid metabolic detoxification (conjugation with glucose) and limited translocation compared to susceptible weeds like Galium aparine (Cleavers).

Part 2: Application Protocol (Sugar Beet)

Efficacy Profile

Quinmerac is rarely applied alone. It is a synergist used to close the control gap for specific broadleaf weeds that escape standard Metamitron/Ethofumesate programs.

Target WeedSusceptibilityNotes
Galium aparine (Cleavers)High Primary target; effective up to 2-whorl stage.
Aethusa cynapium (Fool's Parsley)High Difficult to control with other actives.
Veronica spp. (Speedwells)Moderate Synergistic with Metamitron.
Chenopodium album (Fat Hen)Low Requires tank-mix partner (e.g., Ethofumesate).
Field Application Workflow

Objective: Maximize Galium control while maintaining crop safety.

Step 1: Timing Selection

  • Pre-emergence: Safe, but efficacy depends on soil moisture.

  • Post-emergence (Standard): Apply when sugar beets are at the cotyledon to 2-leaf stage.

Step 2: Formulation & Tank Mix

  • Base Rate: 0.25 – 0.50 kg a.i./ha (typically delivered via co-formulations like Goltix Titan).

  • Adjuvant: Use a methylated seed oil (MSO) at 0.5% v/v to enhance uptake, unless the crop is under stress (drought/frost), in which case switch to a non-ionic surfactant to reduce phytotoxicity risk.

Step 3: Application Parameters

  • Nozzle: Flat fan or twin-jet (Medium droplet size).

  • Pressure: 2.5 – 3.0 bar.

  • Water Volume: 200 L/ha (Crucial for coverage of Galium whorls).

Part 3: Rotational Crop Safety

Quinmerac is persistent in soil (DT50: 10–50 days) and highly mobile in certain pH ranges. Residues can severely damage sensitive rotational crops (pulses, solanaceous crops).

Soil Fate & Carryover Risk
  • Degradation: Primarily microbial. Slower in cold, dry soils or low pH (<5.5).

  • Sorption: Low

    
     (20–100 mL/g) indicates high mobility, posing a risk of leaching into the root zone of the following crop.
    
Rotational Restrictions (Plant-Back Intervals)
Follow CropRisk LevelMin. Interval (Months)Requirement
Winter WheatLow4Ploughing recommended (20 cm).
Winter BarleyLow4Ploughing recommended.
Spring CerealsLow8No specific tillage req.
Peas / Beans High 12 Mandatory Ploughing + Bioassay.
Potatoes High 12 Mandatory Ploughing.
SunflowersExtreme18Bioassay required.

Part 4: Experimental Protocols

Protocol A: Field Bioassay for Rotational Safety

Use this protocol to validate soil safety before planting sensitive crops (e.g., lentils, peas) in a field previously treated with Quinmerac.

  • Sampling: Collect soil samples from the treated field (0–20 cm depth) and a known untreated control area.

  • Preparation: Sieve soil (4 mm) to remove stones. Fill 10 pots (10 cm diameter) with treated soil and 10 with control soil.

  • Planting: Sow 5 seeds of a sensitive indicator species (e.g., Lens culinaris or Phaseolus vulgaris) per pot.

  • Growth Conditions: Maintain at 20°C/15°C (day/night) with 16h photoperiod. Water to field capacity daily.

  • Assessment (21 Days After Planting):

    • Measure shoot length and dry weight.

    • Visual Score: Check for epinasty (leaf curling) or stem twisting.

    • Threshold: If treated plants show >15% biomass reduction or any visible epinasty compared to controls, the field is unsafe for sensitive broadleaf crops.

Protocol B: Analytical Determination (this compound Method)

For the quantification of residues in soil or plant tissue using GC-MS.

Principle: Quinmerac (acid) is extracted and derivatized to This compound (volatile ester) for gas chromatography analysis.

  • Extraction:

    • Weigh 10 g homogenized sample (soil/beet root).

    • Add 20 mL Acetone:Water (2:1 v/v) + 1 mL 1N HCl.

    • Shake for 60 min; Centrifuge at 4000 rpm.

  • Partition:

    • Evaporate acetone. Adjust aqueous phase to pH < 2.

    • Partition into Dichloromethane (DCM) x 3.

  • Derivatization (The "Methyl" Step):

    • Evaporate DCM to dryness.

    • Add 2 mL Diazomethane (in ether) OR BF3-Methanol (14%).

    • Incubate at 60°C for 30 min (if using BF3-MeOH).

    • Result: Conversion of Quinmerac (Acid)

      
      This compound .
      
  • Analysis (GC-MS):

    • Column: DB-5MS or equivalent.

    • Injector: 250°C.

    • Detection: SIM mode (Monitor ions m/z 221, 186 for this compound).

Part 5: Visualizations

Rotational Safety Decision Tree

A logical workflow for determining if a field is safe for rotational cropping.

RotationalSafety Start Harvest Sugar Beet (Quinmerac Treated) NextCrop Select Next Crop Start->NextCrop Cereal Winter Wheat/Barley NextCrop->Cereal Sensitive Pulse/Potato/Sunflower NextCrop->Sensitive TimeCheck Interval > 4 Months? Cereal->TimeCheck Bioassay Conduct Bioassay (Protocol A) Sensitive->Bioassay Mandatory Plough Deep Plough (20cm) TimeCheck->Plough Yes Wait Wait / Cover Crop TimeCheck->Wait No Safe Proceed to Plant Plough->Safe ResultCheck Bioassay Result Bioassay->ResultCheck ResultCheck->Safe No Injury ResultCheck->Wait Epinasty Detected

Caption: Decision matrix for managing soil carryover risks in post-sugar beet rotations.

Quinmerac Degradation & Analysis Pathway

Visualizing the relationship between the applied acid, soil degradation, and the analytical methyl ester.

DegradationPathway Applied Quinmerac (Acid) (Applied AI) Soil Soil Environment Applied->Soil Lab Laboratory Analysis Applied->Lab Residue Sampling Degradation Microbial Degradation Soil->Degradation Metabolites BH 518-2 (Metabolite) Degradation->Metabolites Deriv Derivatization (MeOH/H+) Lab->Deriv Analyte This compound (Analytical Target) Deriv->Analyte Esterification

Caption: Pathway showing the link between the applied herbicide, soil fate, and the methylated analytical surrogate.

References

  • ADAMA Agricultural Solutions. (2024). Goltix Titan Product Label and Safety Data Sheet. Retrieved from [1]

  • British Beet Research Organisation (BBRO). (2023). Weed Control in Sugar Beet: Reference Guide. Retrieved from

  • Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Contextual reference for Quinoline carboxylic acid metabolism).
  • Sigma-Aldrich. (2024). Quinmerac Analytical Standard (Pestanal). Retrieved from

Sources

Application Notes & Protocols: A Guide to Spray Adjuvant Selection for Optimizing Quinmerac-Methyl Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Quinmerac-Methyl

This compound is a selective, residual herbicide belonging to the quinolinecarboxylic acid chemical class.[1][2] It is primarily utilized for the control of broad-leaved weeds, such as cleavers (Galium aparine), chickweed (Stellaria media), and shepherd's purse (Capsella bursa-pastoris), in a variety of crops including cereals, oilseed rape, and sugar beet.[1][3][4] this compound is commonly available in formulations such as suspension concentrates (SC) or water-dispersible granules (WDG).[1][3]

Mechanism of Action: A Synthetic Auxin

This compound functions as a synthetic auxin, classified under HRAC Group O and WSSA Group 4.[1] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] Upon absorption by a susceptible plant, it binds to auxin receptors like TIR1/AFB proteins, disrupting the normal auxin signaling pathways.[1][5] This leads to an auxin overdose, causing uncontrolled cell elongation, epinasty (downward bending of leaves), and ultimately, the inhibition of growth and death of the target weed.[1] While it is effective through root uptake, post-emergence foliar applications are common, making the interaction at the leaf surface a critical factor for efficacy.[1][3][6]

The Critical Role of Adjuvants in Herbicide Performance

An adjuvant is any substance added to a spray tank solution to modify the biological activity or the physical characteristics of the spray mixture.[7][8] For a foliar-applied herbicide like this compound, the journey from the spray nozzle to the target site within the plant is fraught with barriers. Adjuvants are essential tools designed to overcome these barriers, ensuring the active ingredient reaches its target in a sufficient concentration to be effective.[9][10]

The selection of an appropriate adjuvant is not a one-size-fits-all decision. It depends on the herbicide formulation, the target weed species' morphology (e.g., waxy cuticle, hairy leaves), environmental conditions, and water quality. Using the wrong adjuvant, or failing to use one when needed, can result in reduced weed control, crop injury, or unnecessary expense.[7]

Causality of Performance Enhancement: How Adjuvants Work

Activator adjuvants are the primary category used to directly enhance herbicide performance.[11][12] Their mechanisms are rooted in overcoming specific physical and biological barriers.

Improving Spray Deposition and Coverage
  • Mechanism: The leaf surfaces of many weeds are hydrophobic (waxy) or covered in fine hairs, causing water-based spray droplets to bead up and roll off. Surfactants (surface-active agents) are critical here. They reduce the surface tension of the spray droplet, allowing it to flatten and spread over a larger area of the leaf.[7] This increased contact area maximizes the potential for herbicide absorption.

  • Adjuvant Classes:

    • Non-ionic Surfactants (NIS): A common, general-purpose choice for reducing surface tension.

    • Organosilicone Surfactants (OSS): Provide superior spreading properties ("super-spreaders") and can also enhance rainfastness.

Enhancing Cuticular Penetration
  • Mechanism: The primary barrier to foliar herbicide uptake is the waxy outer layer of the leaf, known as the cuticle. This compound must cross this barrier to enter the plant's vascular system. Oil-based adjuvants excel at this. They act as solvents, softening or dissolving the cuticular waxes, which creates a pathway for the herbicide to penetrate into the leaf tissue.[7][10]

  • Adjuvant Classes:

    • Crop Oil Concentrates (COC): A blend of petroleum-based oil (typically 80-85%) and a surfactant (15-20%).[10] They are effective at penetrating waxy cuticles.

    • Methylated Seed Oils (MSO): Derived from vegetable or seed oils, MSOs are generally more aggressive solvents of leaf cuticles than COCs.[7] This often leads to faster and more complete herbicide absorption, which can be particularly beneficial for hard-to-control weeds or under suboptimal environmental conditions.

Conditioning the Spray Solution
  • Mechanism: Water quality, specifically "hard water" containing high levels of cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), can antagonize some herbicides. While this is a more pronounced issue for herbicides like glyphosate, it is a factor to consider. Nitrogen-based fertilizers can act as water conditioners. The sulfate ions in Ammonium Sulfate (AMS), for example, bind with these cations, preventing them from interfering with the herbicide's activity.

  • Adjuvant Classes:

    • Ammonium Sulfate (AMS): The standard for water conditioning.

    • Urea Ammonium Nitrate (UAN): Can also enhance uptake in some situations.

The following diagram illustrates the key intervention points for adjuvants in the foliar application process.

G cluster_0 Spray Application & Deposition cluster_1 Herbicide Uptake cluster_2 Adjuvant Intervention Points Spray Spray Droplet Formation Contact Droplet Contacts Leaf Surface Spray->Contact Retention Droplet Retention on Leaf Contact->Retention Spread Droplet Spreading & Coverage Retention->Spread Penetration Cuticular Penetration Spread->Penetration Absorption Absorption into Plant Cells Penetration->Absorption Translocation Translocation to Target Site Absorption->Translocation A_Surfactant Surfactants (NIS, OSS) - Reduce Surface Tension A_Surfactant->Spread Improves A_Oil Oils (COC, MSO) - Dissolve Waxes A_Oil->Penetration Enhances A_Fertilizer AMS / UAN - Water Conditioning A_Fertilizer->Spray Conditions

Caption: Adjuvant intervention points in herbicide application.

Protocol: Greenhouse Screening of Adjuvants for this compound

This protocol provides a self-validating system to determine the optimal adjuvant for enhancing this compound's efficacy on a specific target weed.

Objective

To quantify the impact of different activator adjuvants (NIS, COC, MSO) on the herbicidal performance of a this compound formulation against a selected broadleaf weed species (e.g., Galium aparine).

Materials
  • This compound formulation (e.g., 500 g/L SC)

  • Adjuvants: Non-ionic surfactant (NIS, 90% a.i.), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)

  • Target weed seeds/seedlings (Galium aparine)

  • Potting medium (soil:sand:peat mix)

  • Pots (10 cm diameter)

  • Research-grade cabinet sprayer calibrated to deliver 200 L/ha

  • Deionized water

  • Analytical balance and graduated cylinders

  • Growth chamber or greenhouse with controlled temperature (20-25°C) and light (16:8h light:dark)

Experimental Design
  • Treatments:

    • Untreated Control (no spray)

    • This compound alone (at a discriminating dose, e.g., 1/2 of the recommended field rate)

    • This compound + NIS (at recommended rate, e.g., 0.1% v/v)

    • This compound + COC (at recommended rate, e.g., 1.0% v/v)

    • This compound + MSO (at recommended rate, e.g., 1.0% v/v)

  • Replication: 4 replicates per treatment.

  • Layout: Randomized Complete Block Design (RCBD) to account for any environmental gradients in the greenhouse.

Step-by-Step Methodology
  • Plant Propagation: Sow weed seeds in pots and thin to one uniform plant per pot after emergence. Grow plants until they reach the 4-6 true leaf stage, which is an ideal target size for post-emergence herbicides.

  • Treatment Preparation:

    • Calculate the required amount of this compound and each adjuvant for the spray solution volume.

    • For each treatment, fill the spray bottle with half the required volume of deionized water.

    • If using a water conditioner like AMS, add it first and agitate.

    • Add the this compound formulation and agitate thoroughly.

    • Add the specified adjuvant.

    • Add the remaining water to reach the final volume and agitate again to ensure a homogenous mixture.

  • Herbicide Application:

    • Arrange the pots in the randomized block design within the spray cabinet.

    • Apply the treatments using the calibrated sprayer. Ensure the untreated control is shielded from spray drift.

  • Post-Application Care: Return pots to the greenhouse. Water the soil as needed, avoiding contact with the foliage for at least 24 hours to allow for maximum absorption.

  • Data Collection:

    • Visual Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 72 hours, then weigh to determine the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the untreated control.

    • Perform an Analysis of Variance (ANOVA) on the visual assessment and biomass data.

    • If the ANOVA is significant (p < 0.05), use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

The following diagram outlines the experimental workflow.

G Start Start: Plant Propagation (Target Weed to 4-6 Leaf Stage) Prep Prepare Spray Solutions (Herbicide +/- Adjuvants) Start->Prep Design Arrange Pots in RCBD Prep->Design Spray Apply Treatments (Calibrated Sprayer) Design->Spray Grow Return to Greenhouse (Controlled Conditions) Spray->Grow Assess Visual Efficacy Assessment (7, 14, 21 DAT) Grow->Assess Harvest Biomass Harvest & Drying (21 DAT) Assess->Harvest Analyze Statistical Analysis (ANOVA, Mean Separation) Harvest->Analyze End End: Determine Optimal Adjuvant Analyze->End

Caption: Workflow for greenhouse adjuvant screening.

Data Presentation and Interpretation

The results from the protocol can be summarized in a table for clear comparison. The data below is hypothetical but illustrates a typical outcome where cuticular penetration is a limiting factor.

TreatmentApplication RateVisual Control @ 21 DAT (%)Biomass Reduction (%)
Untreated ControlN/A0 a0 a
This compound125 g a.i./ha45 b41 b
This compound + NIS125 g a.i./ha + 0.1% v/v65 c62 c
This compound + COC125 g a.i./ha + 1.0% v/v85 d82 d
This compound + MSO125 g a.i./ha + 1.0% v/v95 e93 e
Means within a column followed by the same letter are not significantly different (p < 0.05).

Interpretation of Results:

  • This compound alone provided some suppression, but it was significantly lower than all adjuvant treatments, confirming the benefit of adding an adjuvant.

  • NIS significantly improved performance over the herbicide alone, indicating that improved spreading and surface contact is beneficial.

  • COC and MSO provided the highest levels of control, with MSO being statistically superior to COC. This strongly suggests that for this weed species, overcoming the waxy cuticle is the most critical factor for maximizing this compound's performance. The more aggressive solvent action of MSO led to the greatest efficacy.

Field Recommendations

  • For weeds with a pronounced waxy cuticle (e.g., lambsquarters, pigweed): Prioritize an MSO or COC to maximize penetration.

  • For general-purpose use or on less waxy weeds: An NIS may provide a sufficient and cost-effective performance boost.

  • When using hard water: Always add a water conditioner like AMS to the tank before adding the herbicide and other adjuvants.[9]

  • Tank Mixtures: this compound is often co-formulated or tank-mixed with other herbicides.[6] Always consult all product labels to ensure the chosen adjuvant is compatible and recommended for all active ingredients in the tank mix. Perform a jar test to check for physical compatibility before mixing a full tank.

References

  • Title: Quinmerac - Grokipedia Source: Grokipedia URL
  • Title: Quinmerac is an effective selective herbicide Source: Chem Service URL
  • Title: Quinmerac | C11H8ClNO2 | CID 91749 Source: PubChem - NIH URL: [Link]

  • Title: Quinmerac (Ref: BAS 518H) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: The differential binding and biological efficacy of auxin herbicides Source: PMC - NIH URL: [Link]

  • Title: Effect of Multifunctional Adjuvants on Physical and Chemical Features of Spray Liquid and Efficacy in Sugar Beet Source: MDPI URL: [Link]

  • Title: Adjuvants with Herbicides. When and Why They Are Needed. Source: Crop Protection Network URL: [Link]

  • Title: Quinmerac - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tank-Mix Adjuvants Regulate the Deposition, Absorption, and Permeation Behavior of Pesticide Solutions on Rice Plant Source: MDPI URL: [Link]

  • Title: Understanding adjuvants used with agriculture chemicals Source: Crops and Soils URL: [Link]

  • Title: Multifunctional Adjuvants Affect Sulfonylureas with Synthetic Auxin Mixture in Weed and Maize Grain Yield Source: MDPI URL: [Link]

  • Title: Spray Adjuvants Source: Penn State Extension URL: [Link]

  • Title: The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions Source: UNL Digital Commons URL: [Link]

  • Title: Spray Adjuvants: what's in a name? Source: Topics in Subtropics URL: [Link]

  • Title: Types of Adjuvants in Agriculture Source: Skychem Group URL: [Link]

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Application Notes and Protocols for Monitoring Quinmerac-Methyl Residues in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring Quinmerac-Methyl in Agroecosystems

Quinmerac and its methyl ester, this compound, are selective herbicides widely employed for the control of broadleaf weeds in various agricultural settings.[1] The application of these herbicides, while crucial for crop protection and yield optimization, presents a potential risk to surrounding aquatic environments through agricultural runoff. The physicochemical properties of these compounds, including their solubility and persistence, dictate their mobility and potential for off-site transport into water bodies.[2][3] Understanding the environmental fate and transport of this compound is paramount for assessing its ecological impact and ensuring water quality.

This comprehensive guide provides a detailed analytical framework for the sensitive and selective monitoring of this compound residues in agricultural runoff. The methodologies outlined herein are designed to provide researchers, environmental scientists, and regulatory bodies with robust and validated protocols for accurate quantification. The core of this application note is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, renowned for its high sensitivity and specificity in complex matrices.[4][5] The protocol encompasses the entire analytical workflow, from sample collection and preservation to solid-phase extraction (SPE) and instrumental analysis, ensuring data integrity and reliability.

Physicochemical Properties of Quinmerac and this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to developing an effective analytical methodology. These properties influence its behavior in the environment, including its partitioning between soil and water, and its susceptibility to degradation.

PropertyQuinmeracThis compoundSource
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acidmethyl 7-chloro-3-methylquinoline-8-carboxylate[3]
CAS Number 90717-03-6109623-67-8[3]
Molecular Formula C₁₁H₈ClNO₂C₁₂H₁₀ClNO₂[3]
Molecular Weight 221.64 g/mol 235.67 g/mol [3]

Environmental Fate and Degradation of this compound

The persistence and transformation of this compound in the environment are governed by a combination of biotic and abiotic processes. Agricultural runoff can transport the herbicide from treated fields into adjacent aquatic ecosystems, where it can undergo further degradation.

Abiotic Degradation:

  • Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, particularly under alkaline or acidic conditions, yielding the parent acid, quinmerac. The rate of hydrolysis is influenced by pH and temperature.[2]

  • Photolysis: Sunlight can induce the degradation of pesticide molecules in water.[2] The quinoline ring structure of this compound may absorb UV radiation, leading to photochemical transformation.

Biotic Degradation:

  • Microorganisms in soil and water play a crucial role in the breakdown of pesticides.[5][6] Microbial metabolism can lead to the transformation of this compound into various degradation products. The rate and pathway of biodegradation are dependent on the microbial community composition, temperature, and nutrient availability.[7]

Due to these degradation processes, it is often necessary to monitor for both the parent compound, this compound, and its primary degradate, quinmerac.

Analytical Methodology: SPE and LC-MS/MS

The accurate determination of trace levels of this compound in complex aqueous matrices such as agricultural runoff necessitates a highly sensitive and selective analytical technique. This protocol employs Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Figure 1: Experimental workflow for the analysis of this compound in agricultural runoff.

Part 1: Sample Collection and Preservation

The integrity of the analytical results begins with proper sample collection and preservation.

Protocol:

  • Sample Collection: Collect a 1-liter grab sample of agricultural runoff in an amber glass bottle to minimize photodegradation.[8]

  • Preservation: Immediately after collection, preserve the sample by acidifying to a pH below 2 with sulfuric acid. This inhibits microbial degradation of the target analyte.[9]

  • Storage: Store the preserved samples at 4°C and protect them from light. Analyze the samples as soon as possible, ideally within 14 days of collection.[9]

Part 2: Solid-Phase Extraction (SPE)

SPE is a critical step for isolating and concentrating this compound from the water sample, thereby removing matrix interferences that could suppress the instrument's signal.[10][11] A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended for its ability to retain a wide range of organic compounds.[11]

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the entire 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.

    • Dry the cartridge thoroughly under a gentle stream of nitrogen for at least 20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 80:20 v/v).[1] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex the sample to ensure the residue is fully dissolved.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Part 3: LC-MS/MS Analysis

The final determination of this compound is performed by LC-MS/MS. The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[12][13]

Instrumentation and Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
MS System Agilent 6490 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the specificity of the MRM analysis. While specific MRM transitions for this compound are not widely published, a logical starting point is to use the protonated molecule [M+H]⁺ as the precursor ion. The molecular weight of this compound is 235.67 g/mol , so the expected precursor ion would be m/z 236.7. Product ions would then be determined by fragmentation of this precursor in the collision cell. For method development, it is recommended to perform a product ion scan on a standard solution of this compound to identify the most abundant and stable fragment ions.

Based on the structure of the related compound quinmerac, which has a precursor ion of m/z 222.2, common fragments are observed at m/z 204.2 and 141.1, corresponding to losses of water and other neutral fragments. A similar fragmentation pattern might be expected for this compound.

Method Validation:

The analytical method must be validated to ensure its performance and reliability. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least five concentration levels of this compound standards. The coefficient of determination (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ).

  • Accuracy and Precision: Assessed by analyzing replicate samples spiked with known concentrations of this compound at different levels (e.g., low, medium, and high). Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD). Recoveries should typically be within 70-120% with an RSD of ≤ 20%.[14]

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a matrix-matched standard to that in a neat solvent standard.

Data Analysis and Reporting

The concentration of this compound in the runoff samples is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. The results should be reported in micrograms per liter (µg/L) or nanograms per liter (ng/L).

Conclusion

This application note provides a comprehensive and robust protocol for the monitoring of this compound residues in agricultural runoff. The combination of solid-phase extraction and LC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification at environmentally relevant concentrations. Adherence to the detailed steps for sample collection, preparation, and analysis, along with rigorous method validation, will ensure the generation of high-quality, defensible data. This information is critical for assessing the environmental impact of this herbicide and for the development of effective management strategies to protect aquatic ecosystems.

References

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Holding Time & Preservation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). TCEQ Remediation Division Guidance for USEPA SW-846 Method 5035A. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Ramos, A. M., et al. (2017). A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Water and Environment Journal, 31(3), 380-387. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

  • de Jong, J., et al. (2018). A protocol for urine collection and storage prior to DNA methylation analysis. PLOS ONE, 13(8), e0202822. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Vlase, G., et al. (2022). Changed degradation behavior of pesticides when present in mixtures. Environmental Sciences Europe, 34(1), 1-13. Retrieved from [Link]

  • Le, D. T., et al. (2021). Determination of quinclorac and quinclorac methyl ester in honey by online SPE-UPLC-MS/MS. Food Chemistry, 345, 128828. Retrieved from [Link]

  • Waters Corporation. (n.d.). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • Khan, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 13(7), 1349. Retrieved from [Link]

  • Arias-Estévez, M., et al. (2008). The mobility and degradation of pesticides in soils and the pollution of groundwater resources. Agriculture, Ecosystems & Environment, 123(4), 247-260. Retrieved from [Link]

  • Sharma, A., et al. (2020). Pesticide residues degradation strategies in soil and water: a review. Environmental Science and Pollution Research, 27(20), 24849-24865. Retrieved from [Link]

  • Kodranov, I., et al. (2020). Examination of degradation and ecotoxicology of pethoxamid and metazachlor after chlorine dioxide treatment. Water, 12(6), 1756. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91749, Quinmerac. Retrieved from [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Degradation of Selected Pesticides in Soil. Retrieved from [Link]

  • SciSpace. (n.d.). Applicability of Gradient Liquid Chromatography with Tandem Mass Spectrometry to the Simultaneous Screening for About 100 Pesticides in Crop. Retrieved from [Link]

  • AOAC International. (2018). AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. Retrieved from [Link]

  • Sadowska, Z., & Rogozińska, K. (2023). Analysis of Residues in Environmental Samples. International Journal of Environmental Research and Public Health, 20(6), 4899. Retrieved from [Link]

  • Google Patents. (n.d.). BR102014025328B1 - stable aqueous herbicidal composition, and method for controlling undesirable vegetation.
  • Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical and photochemical studies of thifensulfuron-methyl herbicide in aqueous solution. Retrieved from [Link]

Sources

development of immunoassays for rapid quinmerac-methyl screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the end-to-end development of a rapid, high-throughput Indirect Competitive ELISA (icELISA) for the screening of Quinmerac-methyl (QM) residues in environmental and agricultural matrices. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the confirmatory gold standard, its throughput limitations necessitate a rapid screening tool. This guide focuses on the critical challenge of hapten design : specifically, how to elicit antibodies that distinguish the methyl ester (QM) from its parent acid (Quinmerac) and structurally similar auxins like Quinclorac.

Strategic Hapten Design: The "Ester-Preserving" Approach

The success of any small-molecule (hapten) immunoassay relies entirely on the immunogen structure. This compound is a small molecule (


 Da) and is non-immunogenic. It must be conjugated to a carrier protein (e.g., KLH or BSA).

The Challenge: Standard conjugation utilizes the carboxylic acid group. However, this compound is the esterified form. Conjugating via the ester position would destroy the unique methoxy group, resulting in antibodies that primarily recognize the quinoline core (detecting both Quinmerac and this compound indiscriminately).

The Solution: We utilize a Distal Linker Strategy . We synthesize a hapten where the spacer arm is attached to the quinoline ring (specifically the 7-position or via N-alkylation), leaving the C-8 methyl ester moiety exposed and "immunodominant."

Hapten Synthesis Workflow (Conceptual)

To ensure high specificity, we employ a Heterologous Hapten strategy:

  • Immunogen Hapten (H1): Preserves the ester, linked to KLH.

  • Coating Hapten (H2): Preserves the ester but uses a different linker length or attachment site, conjugated to BSA. This minimizes "linker recognition" by the antibody, forcing competition for the actual analyte.

HaptenStrategy cluster_logic Critical Design Rule QM Target: this compound (Ester intact) Linker Linker Attachment (Spacer Arm: -NH2 or -SH) QM->Linker Derivatization (Distal to Ester) Conj Conjugation (EDC/NHS or MBS) Linker->Conj Activation Ab Polyclonal Antibody (Recognizes Ester + Ring) Conj->Ab Host Immunization Carrier Carrier Protein (KLH for Immunization) Carrier->Conj Coupling Rule Do NOT conjugate via the C-8 ester group. Must remain exposed.

Figure 1: Hapten design logic ensuring the methyl ester remains the primary epitope for antibody recognition.

Protocol: Immunogen Synthesis & Conjugation

Objective: Conjugate the Quinmerac-derivative hapten to Keyhole Limpet Hemocyanin (KLH) for immunization.

Reagents:

  • Hapten: Amino-functionalized this compound derivative (custom synthesis required).

  • Carrier: KLH (Imject™ mcKLH).

  • Crosslinker: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS.

  • Buffer: MES Buffer (0.1 M, pH 4.7) and PBS (pH 7.4).

Step-by-Step Methodology:

  • Activation: Dissolve 2 mg of Hapten in 200 µL DMF. Add to 1 mL of activation buffer (MES, pH 4.7) containing 2 mg EDC and 2 mg Sulfo-NHS. Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive NHS-ester.

  • Conjugation: Dissolve 10 mg of KLH in 1 mL PBS. Add the activated hapten mixture dropwise to the KLH solution while vortexing gently.

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C with continuous gentle agitation.

  • Purification: Dialyze the conjugate against PBS (3 changes over 24 hours) using a 10 kDa MWCO membrane to remove unreacted hapten and byproducts.

  • Verification: Measure UV-Vis absorbance. A shift in the carrier protein's peak (280 nm) or the appearance of the hapten's characteristic quinoline shoulder (approx. 240/315 nm) confirms conjugation.

Protocol: Indirect Competitive ELISA (icELISA)[1][2]

Principle: The "Competitive" format is essential for small molecules. The free this compound in the sample competes with the plate-coated Quinmerac-antigen for a limited number of antibody binding sites.

  • High Signal = Low Analyte (Antibody binds to plate).

  • Low Signal = High Analyte (Antibody binds to free drug and is washed away).

Assay Workflow Diagram:

icELISA cluster_mechanism Mechanism Step1 1. Coat Plate (Antigen-BSA) Step2 2. Block (1% Casein/PBS) Step1->Step2 Step3 3. Competition Step Add Sample (QM) + Primary Ab Step2->Step3 Step4 4. Wash (Remove Ab-Drug complex) Step3->Step4 Equilibrium Reached (60 min) Step5 5. Detection Add HRP-Secondary Ab Step4->Step5 Step6 6. Readout TMB Substrate -> Stop -> OD450 Step5->Step6 Mechanism Free QM inhibits Ab binding to Plate

Figure 2: Indirect Competitive ELISA workflow. The signal is inversely proportional to the concentration of this compound.

Detailed Procedure:

  • Coating:

    • Dilute Coating Antigen (Hapten-BSA) to 0.5–1.0 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well polystyrene microplate (MaxiSorp).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1]

    • Add 200 µL/well of Blocking Buffer (1% Casein or 3% Skim Milk in PBS).

    • Incubate 2 hours at 37°C.

  • Competition (The Critical Step):

    • Add 50 µL of Standard or Sample (in 10% Methanol/PBS). Note: Methanol aids solubility of the ester.

    • Immediately add 50 µL of diluted Primary Antibody (Anti-QM).

    • Incubate 1 hour at 37°C.

  • Secondary Antibody:

    • Wash plate 3x with PBST.

    • Add 100 µL/well of Goat Anti-Rabbit IgG-HRP (1:5000 dilution).

    • Incubate 45 mins at 37°C.

  • Detection:

    • Wash plate 5x.[1]

    • Add 100 µL TMB Substrate. Incubate 15 mins in dark.

    • Stop reaction with 50 µL 2M H2SO4.

    • Read Absorbance at 450 nm.[1]

Validation & Performance Metrics

To ensure scientific integrity, the assay must be validated against the IUPAC or SANTE guidelines for pesticide residue analysis.

A. Sensitivity & Standard Curve

Data should be fitted to a 4-Parameter Logistic (4PL) equation.

  • IC50 (50% Inhibitory Concentration): The primary measure of sensitivity. Target: 1–10 ng/mL.

  • LOD (Limit of Detection): Defined as IC10 or Mean Blank - 3SD. Target: <0.5 ng/mL.[2][3]

B. Cross-Reactivity (Specificity)

This is the most critical validation step. The antibody must distinguish this compound from its acid form and Quinclorac.

CompoundStructure DifferenceTarget CR (%)Analysis
This compound Target100% Reference
Quinmerac (Acid)Hydrolyzed ester< 20%Acceptable if screening for total residue.
QuincloracCl- instead of Methyl at C3< 5%Critical for specificity.
Quinclorac-methylCl- analog ester< 10%Likely cross-reaction due to ester similarity.
C. Matrix Effects

Soil and water matrices often suppress signals.

  • Protocol: Spike blank soil extracts with QM. Compare the standard curve in Buffer vs. Matrix.

  • Correction: If curves diverge, dilute samples 1:10 or 1:20 with PBS to minimize matrix interference.

References

  • Development of Immunoassays for Pesticide Detection. Iowa State University Digital Repository. Source:[Link]

  • Indirect Competitive ELISA for the Determination of Total Chromium Content (Methodology Proxy). NCBI PubMed. Source:[Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment. European Commission (SANTE).[4] Source:[Link]

  • Hapten Synthesis and Antibody Generation for Herbicide Immunoassays. Journal of Agricultural and Food Chemistry (General Principles). Source:[Link]

  • Validation of Analytical Methods for Agricultural Products. APVMA Guidelines. Source:[Link]

Sources

Advanced Protocol: Analytical Standard Preparation for Quinmerac-Methyl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

This Application Note provides a rigorous methodology for the preparation of analytical reference standards for Quinmerac-methyl , the methyl ester derivative of the synthetic auxin herbicide Quinmerac.[1]

Why this specific standard? Quantification of this compound is required in two distinct high-stakes contexts:

  • Gas Chromatography (GC) Analysis: Quinmerac (acid) is non-volatile and must be derivatized to this compound for determination.[2][1] The methyl ester reference standard is used to build the calibration curve for direct quantification.[1]

  • Impurity & Metabolite Profiling: this compound can exist as a manufacturing impurity or an environmental transformation product.[2][1] Accurate quantification requires a standalone, high-purity ester standard, distinct from the parent acid.[1]

The Challenge: While the parent acid is stable, the methyl ester is susceptible to hydrolysis in the presence of moisture and transesterification in protic solvents (e.g., methanol) under acidic conditions. This protocol prioritizes solvent compatibility and anhydrous handling to ensure the integrity of the calibration curve.[1]

Critical Material Attributes (CMAs)

AttributeSpecificationTechnical Rationale
Analyte This compoundMW: 235.67 g/mol .[2][1] Lipophilic ester form.[2][1]
Physical State White/Off-white solidHygroscopic potential requires desiccation before weighing.[2][1]
Solubility High: Acetonitrile, AcetoneModerate: MethanolLow: WaterAcetonitrile (MeCN) is the solvent of choice.[1] It is aprotic, preventing transesterification, and offers excellent solubility for the ester.[1]
Stability Hydrolysis-proneAvoid aqueous buffers in stock solutions.[2][1] Store stocks at -20°C.

Safety & Handling (SDS Highlights)

  • Hazard Class: Aquatic Chronic 4 (H413).[2][1][3]

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.[1]

  • Handling: Weigh in a containment hood. Avoid dust generation.[2][1][4]

Protocol A: Primary Stock Solution Preparation (1000 µg/mL)

Objective: Create a traceable, gravimetrically prepared Master Stock Solution.

Materials
  • Standard: this compound Reference Standard (Purity > 98%).

  • Solvent: LC-MS Grade Acetonitrile (MeCN).[2][1] Do not use Methanol for long-term storage of esters.[2]

  • Equipment: Analytical Balance (d=0.01 mg), Class A Volumetric Flask (10 mL or 25 mL).

Step-by-Step Methodology
  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) inside a desiccator to prevent condensation on the cold solid.

  • Weighing Strategy:

    • Target Concentration:

      
      .
      
    • Target Volume:

      
      .
      
    • Required Mass (uncorrected):

      
      .[1]
      
    • Expert Insight: Never weigh less than 10 mg on a standard analytical balance to maintain uncertainty < 0.1%.[2][1]

  • Gravimetric Transfer:

    • Place a clean weighing boat on the balance and tare.[2][1]

    • Weigh approx.[2][1]

      
       of this compound.[2][1] Record exact mass (
      
      
      
      ) to 0.01 mg.
    • Transfer quantitatively to a 25 mL Class A volumetric flask . Rinse the boat 3x with MeCN into the flask.[1]

  • Dissolution:

    • Fill the flask to ~80% volume with MeCN.[2][1]

    • Sonicate for 5 minutes. Check for "floating crystals" which indicate incomplete dissolution.

    • Equilibrate to room temperature (sonication generates heat, which expands solvent).[1]

  • Final Volume:

    • Dilute to the mark with MeCN.[2][1] Cap and invert 10x.

  • Concentration Calculation:

    
    [2][1]
    

Visualization: Stock Preparation Workflow

StockPrep Start Solid Standard (Equilibrate to RT) Weigh Weighing (>10 mg, d=0.01mg) Start->Weigh Desiccate Transfer Quant. Transfer to Volumetric Flask Weigh->Transfer Rinse 3x Dissolve Dissolution (MeCN, Sonicate) Transfer->Dissolve 80% Vol Dilute Dilute to Mark (Class A) Dissolve->Dilute Cool to RT Storage Storage (-20°C, Amber Vial) Dilute->Storage Aliquot

Figure 1: Critical workflow for gravimetric preparation of the Primary Stock Solution. Note the cooling step after sonication.

Protocol B: Working Standard Preparation (Calibration Curve)

Objective: Prepare a 6-point calibration curve (e.g., 0.05 – 5.0 µg/mL) suitable for LC-MS/MS or GC-MS.

Diluent Selection:

  • For HPLC/LC-MS: Use Initial Mobile Phase (e.g., 50:50 MeCN:Water).[2][1] Note: If using water, prepare fresh daily to prevent hydrolysis.[1]

  • For GC-MS: Use pure Acetonitrile or Ethyl Acetate.[2][1]

Serial Dilution Scheme

Assumption: Primary Stock is 1000 µg/mL.[1]

  • Intermediate Stock A (10 µg/mL):

    • Transfer

      
       Primary Stock into a 
      
      
      
      volumetric flask.
    • Dilute to volume with Diluent.[2][1]

  • Calibration Standards:

Std IDConcentration (µg/mL)Volume of Parent Sol.Parent SourceFinal Vol (mL)
CAL-6 5.005.0 mLInter.[2][1] Stock A10
CAL-5 2.002.0 mLInter.[2][1] Stock A10
CAL-4 1.001.0 mLInter.[2][1] Stock A10
CAL-3 0.50500 µLInter.[2][1] Stock A10
CAL-2 0.10100 µLInter.[2][1] Stock A10
CAL-1 0.0550 µLInter.[2][1] Stock A10

Special Case: In-Situ Derivatization for GC Analysis

If you possess Quinmerac Acid (CAS 90717-03-6) and need to quantify it via GC-MS, you must derivatize it to the methyl ester.[2]

Mechanism: Acid-catalyzed esterification.[2][1]



Protocol:

  • Prepare Quinmerac Acid stock in Methanol.[2][1]

  • Add derivatizing agent: BF3-Methanol (14%) or TMS-Diazomethane .[2][1]

  • Heat at 60°C for 30 mins (for BF3) or react at RT (Diazomethane).

  • Extraction: Add water and extract the formed this compound into Hexane or Ethyl Acetate .[2][1]

  • Validation: You must verify the conversion efficiency by injecting a commercially purchased this compound standard (prepared via Protocol A) to determine the yield. Do not assume 100% conversion.

Quality Control & Troubleshooting

Self-Validating the Standard

Before running samples, perform an Injection Precision Test :

  • Inject CAL-4 (1.0 µg/mL) six times.[2][1]

  • Acceptance Criteria: RSD < 2.0% for LC-UV; RSD < 5.0% for LC-MS/GC-MS.[2][1]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Solvent mismatchEnsure injection solvent strength

mobile phase strength. Dilute stock with water if using Reverse Phase LC.[2][1]
Ghost Peaks Contaminated MeCNUse LC-MS grade solvents.[2][1] Check blank injections.[2][1]
Signal Drop HydrolysisCritical: Esters degrade in water over time.[2][1] Prepare aqueous working standards daily. Keep stocks in 100% MeCN.
Non-Linearity Saturation/AdsorptionCheck detector saturation at high end. Check glass adsorption at low end (use silanized vials for <10 ppb).

References

  • PubChem. (2023).[2][1] this compound (Compound Summary).[2][1][5] National Library of Medicine.[2][1] Link[1][6]

  • Sigma-Aldrich. (2023).[2][1] Quinmerac Analytical Standard SDS and Data Sheet.[2][1]Link[1]

  • AOAC International. (2016).[2][1] Guidelines for Standard Method Performance Requirements.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Quinmerac-Methyl Extraction Efficiency from Clay Soils

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of quinmerac-methyl. This guide is designed for researchers and analytical scientists encountering challenges with the extraction of this compound from complex clay soil matrices. As a quinolinecarboxylic acid herbicide, this compound's chemical properties necessitate a nuanced approach to achieve high recovery and reproducibility. This document provides in-depth troubleshooting guides, validated protocols, and explanations of the underlying physicochemical principles governing the extraction process.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common initial questions regarding the interaction of this compound with clay soils and the fundamental principles of its extraction.

Q1: What is this compound, and why is it difficult to extract from clay soils?

A1: this compound is the methyl ester of quinmerac, a synthetic auxin herbicide used to control broad-leaved weeds.[1][2] The parent compound, quinmerac, is a quinolinemonocarboxylic acid, making it a weak acid with a pKa of approximately 4.31.[3]

The difficulty in extraction from clay soils arises from two primary factors:

  • Strong Adsorption: Clay minerals (e.g., montmorillonite, kaolinite) possess a high surface area and a net negative charge.[4] Quinmerac can be protonated in the acidic micro-environment near clay surfaces, leading to strong electrostatic and cation-exchange interactions.[5] This binding "locks" the analyte to the soil matrix, making it resistant to simple solvent washing.

  • High Co-extractive Load: Clay soils are rich in organic matter and other interfering compounds. During extraction, these matrix components are also solubilized, leading to complex extracts that can cause significant ion suppression or enhancement during LC-MS/MS analysis and foul analytical instrumentation.

Q2: What are the key physicochemical properties of quinmerac I should be aware of?

A2: Understanding these properties is critical for method development.

PropertyValue / DescriptionImplication for ExtractionSource
Chemical Formula C₁₁H₈ClNO₂-[6]
Structure Quinolinecarboxylic acid derivativeThe carboxylic acid group is key to its behavior.[1]
pKa ~4.31 (Weak Acid)At pH < 4.31, it is largely neutral (protonated). At pH > 4.31, it is anionic (deprotonated). This pH-dependent charge state is the most critical factor for controlling its solubility and interaction with soil.[3]
LogP (Octanol-Water) -1.41 (at pH 7)Indicates it is highly polar and hydrophilic when deprotonated (at neutral pH), preferring the aqueous phase.[3]
Water Solubility High (107,000 mg/L at pH 7)It is readily soluble in water, especially under neutral to basic conditions.[3]
Organic Solvent Solubility Moderately soluble in solvents like methanol (1900 mg/L) and acetone (1500 mg/L).[3][7]While soluble, its high polarity means solvent choice is critical for efficient partitioning from the soil matrix.
Part 2: Troubleshooting Guide: Common Extraction Issues & Solutions

This section is structured to provide direct answers and actionable protocols for specific problems encountered during the experimental workflow.

Issue 1: Consistently Low Analyte Recovery (<70%)

Q: My recovery of this compound from spiked clay soil is consistently low. I am using methanol as the extraction solvent with mechanical shaking. What is causing this, and how can I fix it?

A: This is the most common challenge and is almost always linked to the strong adsorption of quinmerac to the clay matrix. Your current method (neutral solvent, standard shaking) is insufficient to overcome the analyte-matrix interactions. The solution lies in disrupting these interactions, primarily through pH modification.

The Underlying Principle: pH-Controlled Extraction

At a typical soil pH, a significant fraction of quinmerac exists in its neutral, protonated form, which strongly binds to clay surfaces. By increasing the pH of the extraction solvent to be at least 2 units above the pKa of quinmerac (i.e., pH > 6.3), you deprotonate the carboxylic acid group. This imparts a negative charge on the molecule, making it highly water-soluble and causing electrostatic repulsion from the negatively charged clay surface, thus releasing it into the extraction solvent.

  • Sample Preparation:

    • Homogenize the soil sample thoroughly to ensure uniformity. If the soil is wet, consider air-drying to a consistent moisture level, as water content can affect extraction efficiency.

    • Weigh 5.0 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • pH-Adjusted Solvent Extraction:

    • Prepare an extraction solvent of Methanol containing 1% Ammonium Hydroxide . This raises the pH sufficiently to deprotonate the quinmerac.

    • Add 10 mL of this basic methanol solvent to the soil sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Enhanced Energy Input:

    • Place the sample in an ultrasonic bath for 15 minutes. Ultrasound-assisted extraction (UAE) uses acoustic cavitation to disrupt the soil structure and enhance solvent penetration and analyte desorption.[8]

    • Alternatively, Microwave-Assisted Extraction (MAE) can be used for even more efficient extraction, as it uses microwave energy to rapidly heat the solvent, increasing extraction kinetics.[9][10]

  • Centrifugation and Collection:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean collection tube.

  • Repeat Extraction (Optional but Recommended):

    • For highly adsorbent clays, a second extraction is advisable. Add another 10 mL of the basic methanol solvent to the soil pellet, repeat the vortex and sonication steps, centrifuge, and combine the supernatants.

  • Proceed to Cleanup: The resulting extract is now ready for the cleanup stage (see Issue 2).

Workflow for pH-Adjusted Extraction

G cluster_prep Sample Preparation cluster_extract pH-Adjusted Extraction cluster_separation Phase Separation Homogenize Homogenize Soil Weigh Weigh 5g Soil Homogenize->Weigh AddSolvent Add 10mL Solvent Methanol + 1% NH4OH Weigh->AddSolvent Vortex Vortex 1 min AddSolvent->Vortex Sonication Ultrasonicate 15 min Vortex->Sonication Centrifuge Centrifuge @ 4000 rpm Sonication->Centrifuge Collect Collect Supernatant Centrifuge->Collect ToCleanup ToCleanup Collect->ToCleanup Proceed to Cleanup

Caption: High-recovery extraction workflow for this compound from clay soil.

Issue 2: Poor Reproducibility and Significant Matrix Effects in LC-MS/MS

Q: My recovery is better after pH adjustment, but my results are not reproducible, and I see significant ion suppression in my LC-MS/MS analysis. How can I clean up my extract?

A: This is a classic matrix effect problem. The basic extraction solvent is efficient at pulling out your analyte, but it also solubilizes humic acids, fulvic acids, and other organic matter from the clay soil, which interfere with MS detection. A targeted cleanup step using dispersive solid-phase extraction (d-SPE), similar to the QuEChERS methodology, is required.[11]

The Underlying Principle: Dispersive Solid-Phase Extraction (d-SPE)

d-SPE involves adding specific sorbents to your crude extract. These sorbents are chosen to retain interfering matrix components while leaving your analyte of interest in the solution.

  • Primary Secondary Amine (PSA): This sorbent is highly effective at removing organic acids (like humic and fulvic acids), fatty acids, and sugars. Since your extract is basic, these acidic interferences are ionized and will bind strongly to the PSA.

  • C18 (Octadecylsilane): This is a non-polar sorbent used to remove non-polar interferences like lipids and humic substances.

  • Magnesium Sulfate (MgSO₄): Used to remove excess water and help partition the analyte into the organic phase.

  • Extract Neutralization:

    • Take your combined supernatant from the extraction step.

    • Add a small amount of a weak acid, such as formic acid, dropwise to neutralize the extract to approximately pH 6-7. This is important because some LC columns are not stable at high pH, and it prepares the sample for potential SPE cartridge cleanup if needed.

  • Prepare d-SPE Tube:

    • In a separate 15 mL centrifuge tube, add the following sorbents:

      • 150 mg Magnesium Sulfate (anhydrous)

      • 50 mg PSA sorbent

      • 50 mg C18 sorbent (end-capped)

  • Cleanup:

    • Transfer a 1 mL aliquot of the neutralized extract into the d-SPE tube.

    • Vortex vigorously for 2 minutes to ensure intimate contact between the extract and the sorbents.

  • Final Centrifugation:

    • Centrifuge at high speed (>5000 rpm) for 5 minutes to pellet the sorbents and any precipitated matrix components.

  • Final Extract:

    • Carefully collect the supernatant. This is your cleaned extract.

    • Filter the extract through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.

Mechanism of Clay Interaction and pH-Based Release

G cluster_low_ph Low pH (Acidic Soil Micro-environment) cluster_high_ph High pH (Basic Extraction Solvent) Clay_low Clay Particle (-) Negative Surface Quin_low Quinmerac Neutral (Protonated) -COOH Quin_low->Clay_low Strong Adsorption (H-bonding, van der Waals) Clay_high Clay Particle (-) Negative Surface Quin_high Quinmerac Anionic (Deprotonated) -COO⁻ Quin_high->Clay_high Electrostatic Repulsion (Released into solution)

Caption: Effect of pH on quinmerac's interaction with a negatively charged clay particle.

Part 3: Method Validation & Quality Control

A robust method requires proper validation to ensure trustworthiness and accuracy.[12][13]

Q: How do I validate this extraction method and ensure my results are reliable on an ongoing basis?

A: Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021). Key parameters to assess include:

  • Specificity: Analyze a blank soil sample (known to be free of this compound) to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity & Range: Prepare a calibration curve using matrix-matched standards (spiking clean extract from a blank soil) at 5-7 concentration levels. The correlation coefficient (r²) should be >0.99.

  • Accuracy (Recovery): Analyze spiked blank soil samples at low, medium, and high concentration levels (e.g., 10, 50, and 100 µg/kg). The average recovery should be within 70-120%.

  • Precision (Repeatability): Analyze multiple replicates (n=5 or 6) of a spiked sample on the same day. The relative standard deviation (RSD) should be ≤20%.

  • Limit of Quantification (LOQ): The lowest spiked concentration that meets the accuracy and precision criteria.

For routine quality control, include a blank soil sample, a matrix-matched calibration standard, and a spiked QC sample with each batch of experimental samples.

References
  • Quinmerac | C11H8ClNO2 | CID 91749. PubChem, National Institutes of Health.[Link]

  • Determination of quinclorac and quinclorac methyl ester in honey by online SPE-UPLC-MS/MS. PubMed, National Library of Medicine.[Link]

  • Adsorption of Two Quinolinecarboxylic Acid Herbicides on Homoionic Montmorillonites. Clays and Clay Minerals, Cambridge University Press & Assessment.[Link]

  • Photochemical Transformation of Thifensulfuron-Methyl Herbicide by Natural Clays: A Combined Experimental and Theoretical Approach. MDPI.[Link]

  • Herbicidal composition comprising cinmethylin and quinmerac.
  • The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. ResearchGate.[Link]

  • Simplified Approach for the Extraction of Quinclorac From Soils. Asian Journal of Chemistry.[Link]

  • Quinmerac. Wikipedia.[Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. MDPI.[Link]

  • Photocatalytic Degradation of Herbicide Quinmerac in Various Types of Natural Water. ResearchGate.[Link]

  • Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency.[Link]

  • Microwave assisted extraction of pesticides from environmental samples. Milestone Srl.[Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed, National Library of Medicine.[Link]

  • Effect of pH on extraction efficiency of the methyl red. ResearchGate.[Link]

  • The Process and Kinetics of Pesticide Desorption from Clay as a Function of Cleaning Polluted Waters. MDPI.[Link]

  • Health effects of herbicides and its current removal strategies. PubMed Central, National Library of Medicine.[Link]

  • Sustainable solvent selection for the manufacture of methylammonium lead triiodide (MAPbI3) perovskite solar cells. ResearchGate.[Link]

  • Biodegradation and toxicity of a maize herbicide mixture: mesotrione, nicosulfuron and S-metolachlor. PubMed, National Library of Medicine.[Link]

  • Standardization and Validation of Method for Estimation of Four Insecticide Residues in Soil and Water Matrices by Liquid Chromatographic Technique. ResearchGate.[Link]

  • Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate. PubMed Central, National Library of Medicine.[Link]

  • The effects of pH and salts on nucleic acid partitioning during phenol extraction. PubMed, National Library of Medicine.[Link]

  • Microwave assisted extraction of pesticides from environmental samples. Brazilian Journal of Analytical Chemistry.[Link]

  • A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Cranfield University.[Link]

  • Extraction solvent selection in environmental analysis. PubMed, National Library of Medicine.[Link]

  • Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards. MDPI.[Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. California Department of Food and Agriculture.[Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI.[Link]

  • Role of Ph in liquid-liquid extraction. Reddit.[Link]

  • Pesticide-Clay Interactions and Formulations. ScienceDirect.[Link]

  • Quinmerac (Ref: BAS 518H). AERU, University of Hertfordshire.[Link]

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • Effect of Clay, Soil Organic Matter, and Soil pH on Initial and Residual Weed Control with Flumioxazin. MDPI.[Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Iranian Chemical Communication.[Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI.[Link]

  • Microwave Extraction of Organochlorine Pesticides from Soils. ResearchGate.[Link]

Sources

optimization of ionization for quinmerac-methyl in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QM-OPT-2024 Subject: Optimization of Ionization Parameters for Quinmerac-Methyl (LC-MS/MS) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

This compound (methyl 7-chloro-3-methylquinoline-8-carboxylate) presents distinct challenges compared to its parent acid, Quinmerac. As an ester, it exhibits higher hydrophobicity and susceptibility to in-source or solution-phase hydrolysis.[1] Successful analysis requires a rigid adherence to Electrospray Ionization (ESI) in Positive Mode , strict pH control to facilitate protonation of the quinoline nitrogen, and careful solvent selection to prevent degradation.

This guide provides a self-validating workflow to optimize your specific instrument platform for this analyte.

Module 1: Ion Source Selection & Polarity

The Core Directive: ESI Positive Mode

For this compound, ESI(+) is the mandatory starting point.[1]

  • Mechanism: The quinoline ring contains a nitrogen atom with a lone pair available for protonation.[1] In an acidic mobile phase, this nitrogen accepts a proton (

    
    ), forming a stable 
    
    
    
    ion.[1]
  • Why not Negative Mode? Unlike the parent Quinmerac acid, the methyl ester lacks a readily deprotonatable carboxylic acid group.[1] ESI(-) will result in poor sensitivity, relying on unstable adducts or forcing high-energy fragmentation.[1]

  • Why not APCI? While APCI can ionize quinolines, it often induces higher thermal degradation.[1] ESI provides "softer" ionization, preserving the molecular ion (

    
     236.[1]1) for MS/MS fragmentation.[1][2]
    

Optimization Decision Tree:

IonizationLogic Start Select Ionization Source CheckStructure Analyte: this compound (Ester, Basic Nitrogen) Start->CheckStructure Decision Primary Choice: ESI (+) CheckStructure->Decision Standard Alt Alternative: APCI (+) CheckStructure->Alt High Matrix/Non-Polar Reasoning Mechanism: Protonation of Quinoline N [M+H]+ = 236.1 m/z Decision->Reasoning Risk Risk: Thermal Degradation Lower Sensitivity Alt->Risk

Figure 1: Decision logic for ionization source selection based on the physicochemical properties of the quinoline ester.

Module 2: Mobile Phase Chemistry

The mobile phase is the "engine" of ionization.[1] For this compound, you must balance protonation efficiency against hydrolytic stability .[1]

Solvent Selection
  • Methanol (MeOH): Generally yields higher signal intensity for nitrogenous bases in ESI due to its protic nature and solvation properties.[1]

  • Acetonitrile (ACN): Provides sharper peak shapes and lower backpressure.[1]

  • Recommendation: Start with Methanol/Water .[1] If peak broadening occurs, switch to ACN/Water.[1]

Buffer & pH Modifiers (Critical)

You must maintain an acidic pH (approx.[1] pH 3.0–4.[1]0) to ensure the quinoline nitrogen is protonated (


) while avoiding extremely low pH (<2) which could catalyze ester hydrolysis.[1]
ComponentConcentrationFunction
Formic Acid 0.1% (v/v)Provides

for ionization.[1] Essential for ESI(+).[1][3]
Ammonium Formate 2 mM – 5 mMStabilizes pH and reduces formation of sodium adducts (

).[1]
Water LC-MS GradeBase solvent.[1][4]
The Hydrolysis Trap (Troubleshooting Pre-Emptively)

Warning: this compound is an ester.[1] Leaving it in an unbuffered aqueous solution or a highly acidic/basic solution for extended periods (e.g., in the autosampler >24 hours) can cause it to hydrolyze back into Quinmerac (Acid).[1]

  • Symptom: Signal for

    
     236 decreases; signal for 
    
    
    
    222 (Acid) appears.[1]
  • Fix: Prepare standards fresh. Keep autosampler temperature at 4°C.

Module 3: Source Parameter Tuning

Do not rely on "Autotune." Manual infusion is required for maximum sensitivity.

Step-by-Step Tuning Protocol:

  • Infusion: T-infuse 1 µg/mL this compound standard (in 50:50 MeOH:Water + 0.1% Formic Acid) at 10 µL/min into the LC stream (flow 0.3 mL/min).

  • Precursor Scan: Monitor

    
     236.0 – 236.5.[1]
    
  • Parameter Ramp:

ParameterStarting ValueOptimization DirectionLogic
Capillary Voltage 3.5 kV± 0.5 kVHigher V improves ionization but risks discharge.
Desolvation Temp 350°C300°C – 450°CHigh temp aids evaporation but avoid thermal breakdown of the ester.[1]
Cone/Fragmentor 80 VRamp 60 – 120 VOptimize for max intensity of

. Too high = in-source fragmentation.[1]
Gas Flow 600 L/hr500 – 800 L/hrHigher flow aids desolvation in high aqueous gradients.[1]

Module 4: MRM Transition Development

Since specific transitions for the methyl ester are less common in literature than the acid, you must derive them.[1]

Theoretical Fragmentation Pathway:

  • Precursor:

    
    [1]
    
  • Loss 1: Neutral loss of Methanol (-32 Da) or Methoxy radical (-31 Da).[1]

  • Loss 2: Cleavage of the Ester group (-COOCH3, -59 Da).

  • Loss 3: Decarboxylation of the acid intermediate.[1]

Recommended Transitions for Verification (Product Ion Scan):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 236.1176.1 20 - 35Loss of ester group (High Stability)
Qualifier 1 236.1204.1 15 - 25Loss of methoxy/methanol
Qualifier 2 236.1148.1 30 - 45Ring fragmentation (High Specificity)

Note: The transition 236 -> 176 is structurally analogous to the Quinmerac acid transition (222 -> 176), representing the stable chloro-methyl-quinoline core.

Troubleshooting Guides (FAQs)

Ticket #1: "I see a strong signal at m/z 258 instead of 236."

Diagnosis: Sodium Adduct Formation (


).[1]
Root Cause: 
  • Glassware contamination (leaching Na+).[1]

  • Lack of buffer to compete with sodium.[1] Solution:

  • Immediate: Add 5mM Ammonium Formate to the mobile phase. The ammonium ion (

    
    ) suppresses sodium adducts.[1]
    
  • Long-term: Switch to plastic solvent bottles or silanized glass.[1]

Ticket #2: "My calibration curve linearity is poor at the low end."

Diagnosis: Adsorption or Matrix Suppression. Root Cause: Quinoline rings can stick to active sites on glass vials or steel capillaries.[1] Solution:

  • Use polypropylene (PP) vials instead of glass.

  • Add 0.1% Formic Acid to the sample diluent, not just the mobile phase.[1] This keeps the analyte positively charged and more soluble.[1]

Ticket #3: "The retention time is shifting, and peak area is dropping over a 24h run."

Diagnosis: On-column or In-vial Hydrolysis.[1] Root Cause: The ester is degrading into Quinmerac acid.[1] Solution:

  • Check the pH of your mobile phase.[1] If it is < 2.0, it is too acidic.[1] Adjust to pH 3.5.

  • Visualization of Failure Mode:

HydrolysisRisk cluster_prevention Prevention Strategy Ester This compound (m/z 236) Acid Quinmerac (Acid) (m/z 222) Ester->Acid Hydrolysis (-CH3 group) Water Water/MeOH (Excess Time) Water->Acid Cool Cool Autosampler (4°C) Buffer Buffer pH 3-4

Figure 2: Hydrolysis pathway leading to signal loss.[1] The methyl ester converts to the acid form if left in unstable conditions.

References

  • Pareja, L., et al. (2011).[1] Multi-residue analysis of pesticides in highly water-containing matrices by LC-MS/MS. Journal of Chromatography A. [1]

  • Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.

  • Shimadzu Corporation. (2020).[1] LC/MS/MS Method Package for Residual Pesticides. Technical Report.[1]

Sources

Technical Support Center: Strategies to Mitigate Quinmerac-Methyl Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on reducing the leaching potential of the herbicide quinmerac-methyl, particularly in challenging sandy soil environments. This resource offers a combination of frequently asked questions (FAQs) for a foundational understanding and detailed troubleshooting guides for specific experimental challenges. Our aim is to equip you with the knowledge to design robust experiments, interpret your findings accurately, and contribute to the development of environmentally safer herbicide formulations and agricultural practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to leaching in sandy soils?

This compound is a selective herbicide used for the control of broadleaf weeds.[1] Its chemical structure is 7-chloro-3-methylquinoline-8-carboxylic acid.[1] The leaching potential of any pesticide is influenced by its chemical properties and the characteristics of the soil. Sandy soils, with their large particle size and low organic matter content, exhibit high hydraulic conductivity and low adsorptive capacity. This means water moves through them quickly, carrying dissolved substances like herbicides along.

This compound's susceptibility to leaching in sandy soils is exacerbated by its relatively high water solubility. The key physicochemical properties of quinmerac that influence its mobility in soil are summarized in the table below.

PropertyValueImplication for LeachingSource
Water Solubility (at 20°C, pH 7)107,000 mg/LHigh solubility increases the amount of herbicide that can be transported with soil water.[2]
Dissociation Constant (pKa)4.31 (weak acid)As a weak acid, its charge and therefore its interaction with soil particles are pH-dependent. In neutral to alkaline soils, it will be more anionic and prone to repulsion from negatively charged soil colloids, increasing leaching.[2]
Octanol-Water Partition Coefficient (Log P at pH 7)-1.41A low Log P value indicates a preference for the aqueous phase over organic phases, suggesting lower adsorption to soil organic matter.[2]
Q2: What are the primary mechanisms by which this compound is retained in soil?

The retention of this compound in soil is primarily governed by adsorption to soil components. The main factors influencing this are:

  • Soil Organic Matter (SOM): Organic matter provides a major source of binding sites for many herbicides. Increased SOM content generally leads to higher adsorption and reduced leaching.[3][4]

  • Clay Content and Type: Clay minerals, with their charged surfaces, can adsorb herbicide molecules. However, in sandy soils, the clay content is inherently low.

  • Soil pH: The pH of the soil solution affects the charge of both the this compound molecule and the soil colloids, influencing the electrostatic interactions between them.

Q3: What are the main strategies I can investigate to reduce this compound leaching?

There are three primary avenues of investigation for mitigating the leaching of this compound in sandy soils:

  • Soil Amendments: Incorporating materials into the soil to increase its capacity to adsorb and retain the herbicide.

  • Formulation Technology: Modifying the herbicide formulation to control its release rate into the soil solution.

  • Application Practices: Adjusting how and when the herbicide is applied to minimize its movement through the soil profile.

The following sections will delve into the experimental protocols and troubleshooting for these strategies.

Troubleshooting and Experimental Guides

This section provides detailed, step-by-step methodologies for key experiments and troubleshooting advice for common issues encountered during research into reducing this compound leaching.

Guide 1: Evaluating the Efficacy of Soil Amendments

Soil amendments can significantly enhance the retention of herbicides in sandy soils. Biochar, a carbon-rich material produced from the pyrolysis of organic biomass, is a particularly promising amendment due to its high porosity and surface area.

This protocol outlines a laboratory-based soil column experiment to quantify the effect of different biochar application rates on this compound leaching.

Objective: To determine the optimal biochar application rate for minimizing this compound leaching in a sandy soil.

Materials:

  • Sandy soil (characterized for texture, organic matter content, pH, and cation exchange capacity)

  • Biochar (characterized for surface area, pore size distribution, pH, and elemental composition)

  • This compound analytical standard

  • Glass chromatography columns (e.g., 30 cm length, 5 cm internal diameter)

  • Peristaltic pump

  • Fraction collector

  • HPLC-MS/MS system for analysis

  • 0.01 M Calcium Chloride (CaCl₂) solution

Procedure:

  • Soil and Biochar Preparation:

    • Air-dry and sieve the sandy soil (e.g., through a 2 mm sieve).

    • Thoroughly mix the soil with the desired rates of biochar (e.g., 0%, 1%, 2.5%, and 5% w/w). Homogeneity is critical.

  • Column Packing:

    • Place a small piece of glass wool at the bottom of each column to prevent soil loss.

    • Pack the columns with the soil-biochar mixtures to a uniform bulk density, aiming for a height of approximately 25 cm.

  • Column Saturation:

    • Slowly saturate the columns from the bottom with the 0.01 M CaCl₂ solution using a peristaltic pump to avoid air entrapment.

    • Allow the columns to drain freely until a constant drip rate is achieved.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a known amount of the this compound solution evenly to the surface of each soil column. The application rate should be representative of field conditions.

  • Leaching Simulation:

    • After herbicide application, initiate a simulated rainfall event by applying the 0.01 M CaCl₂ solution to the top of the columns at a constant rate (e.g., 2-3 mL/min).[5]

    • Collect the leachate in fractions using a fraction collector. The volume of each fraction should be recorded.

  • Sample Analysis:

    • Analyze the concentration of this compound in each leachate fraction using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound leached from each column over time.

    • Construct breakthrough curves by plotting the concentration of this compound in the leachate against the cumulative volume of leachate.

Problem Potential Cause(s) Solution(s)
Irregular flow rate or column clogging - Non-uniform packing of the soil column. - Swelling of biochar particles. - Presence of fine particles blocking pores.- Ensure consistent and gentle packing of the soil. - Pre-wet the biochar before mixing with the soil. - Use sieved soil and biochar to remove fine particles.
Preferential flow (leading to early herbicide breakthrough) - Cracks or channels along the column walls. - Incomplete saturation of the soil column.- Carefully pack the soil to ensure good contact with the column walls. - Saturate the column from the bottom at a very slow flow rate.
Low or no herbicide detected in leachate - High adsorption of the herbicide to the soil/biochar. - Degradation of the herbicide during the experiment. - Analytical method not sensitive enough.- Conduct batch sorption experiments to determine the expected level of adsorption. - Analyze soil from different column depths after the experiment to determine herbicide retention. - Validate the analytical method with spiked samples at the expected concentration range.
High variability between replicate columns - Inconsistent packing density. - Uneven application of the herbicide. - Non-homogenous soil-biochar mixture.- Use a standardized packing procedure to achieve consistent bulk density. - Apply the herbicide solution carefully and evenly across the entire soil surface. - Ensure thorough mixing of the soil and biochar before packing the columns.
Guide 2: Development and Evaluation of Controlled-Release Formulations

Controlled-release formulations (CRFs) are designed to release the active ingredient over an extended period, which can reduce the amount of herbicide immediately available for leaching.

Objective: To synthesize a polymer-based controlled-release formulation of this compound and evaluate its leaching potential compared to a conventional formulation.

Part A: Formulation Preparation (Example using Sodium Alginate)

Materials:

  • This compound

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Surfactant (e.g., Tween 80)

  • Distilled water

Procedure:

  • Preparation of Herbicide-Polymer Slurry:

    • Dissolve sodium alginate in distilled water to form a viscous solution (e.g., 2% w/v).

    • Disperse a known amount of this compound into the alginate solution with vigorous stirring. A small amount of surfactant can be added to improve dispersion.

  • Granulation:

    • Extrude the herbicide-polymer slurry dropwise into a CaCl₂ solution (e.g., 2% w/v) with gentle stirring.

    • The droplets will form insoluble calcium alginate beads, encapsulating the this compound.

  • Curing and Drying:

    • Allow the beads to cure in the CaCl₂ solution for a specified time (e.g., 30 minutes).

    • Collect the beads by filtration, wash with distilled water to remove excess CaCl₂, and air-dry at room temperature.

Part B: Leaching Evaluation

The leaching potential of the prepared CRF can be evaluated using the soil column leaching protocol described in Guide 1 . The CRF granules should be applied to the soil surface instead of a liquid solution. A parallel experiment with a conventional formulation of this compound should be run for comparison.

Problem Potential Cause(s) Solution(s)
Poor encapsulation efficiency - Low viscosity of the polymer solution. - Inadequate cross-linking of the polymer. - Herbicide reacting with the polymer or cross-linking agent.- Increase the concentration of the polymer. - Optimize the concentration of the cross-linking agent and the curing time. - Verify the chemical compatibility of all components.
Rapid release of the herbicide ("burst effect") - High concentration of herbicide on the surface of the granules. - High porosity of the polymer matrix.- Wash the granules thoroughly after curing. - Increase the polymer concentration or use a different polymer with lower porosity.[6]
Inconsistent granule size - Inconsistent droplet size during extrusion.- Use a syringe pump or a nozzle with a specific orifice size for controlled droplet formation.
Guide 3: Investigating the Role of Adjuvants

Adjuvants are substances added to a pesticide formulation or tank mix to enhance its effectiveness. Certain adjuvants can also influence the mobility of the herbicide in the soil.

Objective: To determine if the addition of specific adjuvants increases the sorption of this compound to sandy soil.

Materials:

  • Sandy soil

  • This compound analytical standard

  • Adjuvants to be tested (e.g., oil-based, polymer-based)

  • 0.01 M Calcium Chloride (CaCl₂) solution

  • Centrifuge tubes

  • Orbital shaker

  • HPLC-MS/MS system

Procedure:

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of this compound in 0.01 M CaCl₂.

    • Create a series of working solutions with and without the addition of the adjuvants at their recommended concentrations.

  • Batch Sorption Experiment:

    • Weigh a known amount of sandy soil (e.g., 5 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 25 mL) of the herbicide solutions (with and without adjuvants) to the tubes.

    • Include control tubes with soil and the CaCl₂/adjuvant solution (without herbicide) and tubes with the herbicide solutions (without soil).

  • Equilibration:

    • Place the tubes on an orbital shaker and agitate for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separation and Analysis:

    • Centrifuge the tubes at a high speed to separate the soil from the solution.

    • Carefully collect the supernatant and analyze the concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the amount of this compound sorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

    • Determine the soil-water distribution coefficient (Kd) for each treatment. A higher Kd value indicates greater sorption and potentially lower leaching.

Problem Potential Cause(s) Solution(s)
Adjuvant interferes with the analytical method - The adjuvant may co-elute with the herbicide or cause ion suppression/enhancement in the mass spectrometer.- Develop a specific LC-MS/MS method that separates the adjuvant from the herbicide. - Perform matrix-matched calibration to account for any matrix effects.
Incomplete separation of soil and solution - Insufficient centrifugation speed or time. - Presence of very fine soil particles that remain suspended.- Optimize the centrifugation parameters. - Use a finer filter to remove suspended particles before analysis.

Visualizing Experimental Workflows

Diagram 1: Soil Column Leaching Experiment Workflow

SoilColumnLeaching A Soil & Biochar Preparation B Column Packing A->B C Column Saturation B->C D Herbicide Application C->D E Leaching Simulation D->E F Leachate Collection E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: Workflow for a soil column leaching experiment.

Diagram 2: Controlled-Release Formulation and Testing Workflow

CRF_Workflow cluster_prep Formulation Preparation cluster_test Leaching Evaluation A Herbicide-Polymer Slurry B Granulation A->B C Curing & Drying B->C D Soil Column Setup C->D Apply CRF to soil column E CRF Application D->E F Leaching & Analysis E->F

Caption: Workflow for CRF preparation and leaching evaluation.

References

Sources

Technical Support Center: Quinmerac-methyl Application in Water-Deficit Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Ticket Subject: Enhancing Quinmerac-methyl Efficacy in Dry Soil Regimes Reference ID: QM-DRY-SOL-001

Executive Summary: The "Dry Soil Paradox"

Welcome to the technical support hub. You are likely facing reduced efficacy with This compound (QM) in arid conditions. This is a known physicochemical bottleneck.

QM is a synthetic auxin ester . To be phytotoxic, it must undergo hydrolysis to its acid form (Quinmerac). In dry soils, you face a dual failure mode:

  • Chemical Lockout: Lack of pore water prevents the hydrolysis of the methyl ester into the active acid.

  • Physical Sorption: Dry soil colloids (especially clay and organic matter) bind the lipophilic ester tightly, reducing bioavailability for root uptake.

This guide provides the protocols to override these barriers.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My pre-emergence application shows zero activity. Is the compound degrading?

Diagnosis: It is likely not degrading; it is stranded . Technical Insight: this compound is lipophilic (


 is higher than the acid form). In dry soil, the water film around soil particles recedes, forcing the herbicide to adsorb directly onto hydrophobic sites on soil organic matter (SOM). Without water to act as a solvent for desorption and a reagent for hydrolysis, the molecule remains in its inactive ester form.
Actionable Fix: 
  • Mechanical Incorporation: If irrigation is impossible, use shallow mechanical incorporation (harrowing) to move the herbicide into the sub-surface soil moisture zone (2–5 cm depth) immediately after application.

  • Carrier Volume: Increase spray volume to >200 L/ha . You need to deliver enough water to locally saturate the soil surface and initiate the first phase of desorption.

Q2: I am seeing "streaking" or inconsistent weed control. Should I change my nozzle?

Diagnosis: Yes. Fine droplets are evaporating before effective soil contact. Technical Insight: In low humidity/dry soil, fine droplets (<200 µm) lose water volume rapidly during flight (the "Delta T" effect). This results in crystallized herbicide deposits on the soil surface that are difficult to re-solubilize. Actionable Fix:

  • Switch to Coarse Droplets: Use Air Induction (AI) or Pre-Orifice nozzles to generate Very Coarse to Ultra Coarse droplets (VC/UC).

  • Physics: Larger droplets maintain liquid mass longer, allowing the herbicide to penetrate the "dust layer" and bind with soil pore water rather than dry dust particles.

Q3: Which adjuvant system works best for this compound in drought?

Diagnosis: Non-Ionic Surfactants (NIS) are insufficient here. You need a solvent-based carrier. Technical Insight: The methyl ester requires a lipophilic carrier to prevent crystallization on dry leaf surfaces (post-em) or dry soil crumbs (pre-em). Methylated Seed Oil (MSO) is the gold standard for dry conditions. MSO acts as a humectant (resisting evaporation) and a penetrant (dissolving waxy cuticles or soil hydrophobic coatings). Actionable Fix:

  • Protocol: Replace NIS (0.25% v/v) with MSO at 1.0% v/v .

  • Why: MSO reduces the surface tension significantly more than NIS, allowing the herbicide to spread into soil micropores even in low-moisture conditions.

Module 2: Data & Decision Support

Adjuvant Selection Matrix for Dry Conditions
Adjuvant TypeFunctionEfficacy in Dry SoilRecommendation
Non-Ionic Surfactant (NIS) Wetting / SpreadingLow Avoid. Evaporates too fast; poor penetration of hardened cuticles.
Crop Oil Concentrate (COC) PenetrationModerate Acceptable, but less effective than MSO on esters.
Methylated Seed Oil (MSO) Solvent / PenetrantHigh Preferred. Solubilizes the ester; resists drying; maximizes uptake.
Organosilicone Super-spreadingVariable Risky. Can cause "run-off" on dry, dusty soils without penetrating.

Module 3: Mechanism of Action Visualization

The following diagram illustrates the critical failure points (Red) and the required activation pathways (Green) for this compound in soil.

Quinmerac_Fate Spray This compound (Spray Application) SoilSurface Soil Surface (Dry/Dusty) Spray->SoilSurface MSO MSO Adjuvant (Solubilization) Spray->MSO Tank Mix Adsorption Adsorption to Clay/Organic Matter SoilSurface->Adsorption Low Moisture PoreWater Soil Pore Water (Solution Phase) SoilSurface->PoreWater Rain/Irrigation (>10mm) Stranded Bio-unavailable (Stranded) Adsorption->Stranded No Desorption Adsorption->PoreWater Re-wetting (Slow Release) MSO->SoilSurface Enhanced Coverage Hydrolysis Hydrolysis (Ester -> Acid) PoreWater->Hydrolysis Microbial/Chemical Action RootUptake Root Uptake (Active Herbicide) Hydrolysis->RootUptake Mass Flow

Figure 1: The activation pathway of this compound. Note that without pore water or MSO facilitation, the molecule remains trapped in the adsorption phase.

Module 4: Validated Experimental Protocols

Protocol A: The "Jar Test" for Adjuvant Compatibility

Use this to verify that your MSO source does not cause phase separation with this compound in low-water volumes.

  • Preparation: Fill a glass jar with 500 mL of carrier water (mimicking field temperature).

  • Add MSO: Add Methylated Seed Oil at 1% v/v (5 mL). Agitate.

  • Add Herbicide: Add this compound formulation at the scaled field rate.

  • Inversion: Invert the jar 10 times.

  • Observation (Immediate): Check for "creaming" (oil rising) or "sludge" (precipitate).

  • Observation (30 mins): If separation occurs but re-suspends with inversion, agitation is required in the tank. If it does not re-suspend, do not spray .

Protocol B: Soil Moisture Activation Bioassay

Use this to determine the minimum irrigation required to "unlock" the herbicide in your specific soil type.

  • Setup: Fill 5 pots with dry field soil.

  • Application: Apply this compound at the standard rate to the soil surface of all pots.

  • Variable Irrigation: Apply simulated rainfall immediately:

    • Pot 1: 0 mm

    • Pot 2: 2 mm

    • Pot 3: 5 mm

    • Pot 4: 10 mm

    • Pot 5: 20 mm

  • Seeding: Sow a sensitive bio-indicator species (e.g., Galium aparine or Soybean) at 2 cm depth.

  • Incubation: Seal pots to prevent evaporation for 48 hours, then maintain standard moisture.

  • Readout: Measure biomass reduction after 14 days. The threshold where efficacy jumps significantly (e.g., from 20% to 80% control) is your Critical Activation Rainfall (CAR) .

References

  • University of Hertfordshire. (2024). Quinmerac: Pesticide Properties DataBase (PPDB). AERU. Link

  • Brewer International. (2022). What is Methylated Seed Oil and How Does it Work?Link

  • Zhang, J., et al. (2013). The Mechanism of Methylated Seed Oil on Enhancing Biological Efficacy of Topramezone on Weeds.[1][2][3] PLOS ONE. Link

  • Wauchope, R. D., et al. (2002). Pesticide Soil Sorption Parameters: Theory, Measurement, Uses, Limitations and Reliability. IUPAC Technical Report. Link

  • Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America. (Standard reference for Quinmerac mode of action).

Sources

Technical Support Center: Mitigating Quinmerac-methyl Phytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Field Rescue Subject: Troubleshooting & Mitigation Protocols for Quinmerac-methyl Induced Injury Reference ID: QM-MIT-2026-ALPHA

Executive Summary

This compound (QM) is a synthetic auxin herbicide (quinolinecarboxylic acid class) acting as a structural mimic of indole-3-acetic acid (IAA). While highly effective against Galium aparine and Veronica spp., its off-target movement or soil carryover poses severe risks to sensitive dicots (e.g., sugar beet, pulses, solanaceous crops).

This guide provides high-level troubleshooting for researchers and agronomists encountering QM phytotoxicity. It moves beyond basic label reading to the physiological mechanisms of injury and rescue.

Module 1: Diagnostic Framework

Is it this compound injury or something else?

Q: My sensitive crop (e.g., tomato, sugar beet) is showing leaf deformation. How do I confirm it is QM and not viral infection or environmental stress?

A: QM injury is distinct from viral pathology due to its gradient and speed.

  • Symptomology: Look for "epinasty" (downward curling of leaves and stems) within 24–48 hours of exposure. Unlike viral infections which appear mottled or mosaic, QM causes a "strapping" or "cupping" effect where leaf veins grow parallel, and tissues become thick and brittle due to uncontrolled cell division.

  • The "New Growth" Rule: As a phloem-mobile systemic herbicide, QM accumulates in the apical meristems. Damage will always be most severe in the newest leaves. Old leaves may appear normal initially.

  • Ethylene Spike: QM triggers 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, causing a massive ethylene explosion. If the plants show rapid senescence or tissue bleaching (ROS damage) alongside twisting, it is likely auxin herbicide injury.

Diagnostic Table: QM vs. Common Stressors

FeatureThis compound InjuryViral InfectionDrought Stress
Onset Rapid (24-48 hrs)Slow (Weeks)Variable
Location Meristems (New Growth)Systemic/RandomGeneral Wilting
Leaf Morphology Cupping, Epinasty, StrappingMosaic, MottledLimp, Rolling
Stem Condition Twisted, Thickened, BrittleNormal or StuntedShriveled
Module 2: The Mechanism of Toxicity

Understanding the "Why" to execute the "How"

To mitigate damage, you must understand the pathway. QM acts by binding to the TIR1/AFB receptor complex, degrading Aux/IAA transcriptional repressors. This unleashes Auxin Response Factors (ARFs), leading to chaotic gene expression.

Visualization: The Auxin Overdose Pathway The following diagram illustrates how QM hijacks the plant's hormonal system.

QMToxicity QM This compound (Pro-herbicide) Hydrolysis Hydrolysis to Quinmerac Acid QM->Hydrolysis TIR1 TIR1/AFB Receptor Complex Hydrolysis->TIR1 Mimics IAA AuxIAA Ubiquitination of Aux/IAA Repressors TIR1->AuxIAA SCF-TIR1 Complex ARF Release of Auxin Response Factors (ARFs) AuxIAA->ARF Degradation GeneExp Uncontrolled Gene Expression (ACC Synthase Upregulation) ARF->GeneExp Ethylene Ethylene & ABA Overproduction GeneExp->Ethylene ROS ROS Accumulation (Oxidative Stress) Ethylene->ROS Death Tissue Necrosis & Plant Death ROS->Death

Caption: Figure 1. The this compound toxicity cascade. The herbicide mimics natural auxin, triggering a lethal ethylene and ROS spike.

Module 3: Mitigation & Rescue Protocols
Scenario A: Pre-Event (Safening)

Q: Can I use a safener to protect cereal crops from this compound?

A: Yes. Safeners work by inducing the expression of Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases.[1] These enzymes metabolize the herbicide into non-toxic conjugates before it binds to TIR1.

Recommended Protocol:

  • Compound: Cloquintocet-mexyl is the industry standard safener for quinolinecarboxylic acids (like Quinmerac and Quinclorac) in cereals (wheat/barley).

  • Application: Tank-mix or seed treatment.

  • Mechanism: It accelerates the hydroxylation of the quinoline ring or glucose conjugation.

Scenario B: Post-Event (Drift Rescue)

Q: Drift has occurred on a sensitive dicot field. Is rescue possible?

A: True physiological rescue is difficult once epinasty sets in, but you can mitigate the secondary oxidative stress to save yield potential.

Rescue Protocol (The "ROS Scavenge" Mix):

  • Stop Nitrogen: Do not apply nitrogen fertilizers; this fuels the chaotic growth.

  • Biostimulant Application (Within 48 hours):

    • Amino Acids: Apply L-Proline or Glycine Betaine. These act as osmolytes and stabilize proteins against ROS damage.

    • Brassinolides: Low-dose application (0.01 ppm) can help re-regulate hormonal balance, though efficacy varies.

  • Antioxidant Support: Foliar application of salicylic acid (0.5 mM) has been shown to inhibit ACC synthase activity, potentially dampening the ethylene spike.

Module 4: Soil Carryover & Remediation

Q: I applied QM last season. Can I plant sugar beets or lentils now?

A: Quinmerac is moderately persistent. Its half-life (


) in soil ranges from 12 to 50 days depending on pH and moisture, but phytotoxic residues can persist for months in dry, cold conditions.

Remediation Protocol:

  • Bioassay Verification: Before planting, conduct a "pot test" using the sensitive crop (e.g., lentils) in soil samples from the field. If germination is stunted, residues remain.

  • Activated Carbon (Charcoal):

    • Method: If a spill or heavy overlap occurred, incorporate activated carbon into the top 5-10 cm of soil.

    • Dosage: 100–200 kg/ha creates a high-affinity adsorption matrix that binds the lipophilic quinoline ring, rendering it biologically unavailable.

  • Tillage: Deep tillage can dilute the herbicide band, but this is a dilution strategy, not elimination.

Visualization: The Safener Defense Mechanism How Cloquintocet-mexyl protects the crop.[1]

SafenerAction Safener Safener Applied (e.g., Cloquintocet-mexyl) Signal Signal Transduction Safener->Signal Nucleus Nucleus: Gene Activation Signal->Nucleus Enzymes Production of GSTs & P450s Nucleus->Enzymes Conjugation Enzymatic Conjugation Enzymes->Conjugation QM_Active Quinmerac (Active Toxin) QM_Active->Conjugation Vacuole Sequestration in Vacuole (Non-Toxic) Conjugation->Vacuole

Caption: Figure 2. Safener-mediated detoxification. The safener induces enzymes that conjugate the herbicide before it causes damage.

References
  • Grossmann, K. (2010).[2] Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology, 61, 127-144. Link

  • University of Hertfordshire. (2024). Quinmerac: PPDB: Pesticide Properties DataBase. Link

  • Riechers, D. E., et al. (2010). Safeners for weed control in cereal crops: recent advances in metabolism and mode of action.[1] Weed Science, 58(3), 265-277. Link

  • Song, Y. (2014).[2] Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.[2][3][4] Journal of Integrative Plant Biology, 56(2), 106-113. Link

  • Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides.[5][6] Pest Management Science, 74(10), 2265-2276. Link

Sources

Technical Support Center: Sprayer Cleanout Post-Quinmerac-Methyl Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals on the best practices for sprayer cleanout after the application of quinmerac-methyl. Adherence to these protocols is critical to prevent cross-contamination, ensure experimental integrity, and avoid phytotoxicity in subsequent sensitive crops or laboratory assays.

Understanding the Challenge: The Chemical Nature of this compound

This compound is a selective herbicide belonging to the quinolinecarboxylic acid group.[1] Its mode of action is that of a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[1][2] As with other synthetic auxin herbicides, even minute residues remaining in a sprayer can cause significant damage to sensitive non-target plants.[3]

This dual-state nature of the residue—the potentially less soluble ester and the highly soluble acid—necessitates a robust, multi-step cleanout procedure to ensure complete removal from all sprayer components.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is a simple water rinse insufficient after applying this compound?

A simple water rinse is inadequate due to the potential for residues to adhere to the surfaces of the sprayer tank, hoses, pumps, and nozzles. While the parent acid, quinmerac, is highly water-soluble, the initial residue may be the less soluble this compound ester. Furthermore, residues can become trapped in "dead spots" within the plumbing, such as filters, boom ends, and nozzle bodies.[5] Over time, these residues can accumulate and be released in subsequent spray applications, causing unintended phytotoxicity.[3]

Q2: What are the symptoms of this compound phytotoxicity in sensitive plants?

As a synthetic auxin, this compound will induce symptoms characteristic of this herbicide class in sensitive broadleaf plants. These include:

  • Epinasty: Twisting and curling of stems and petioles.

  • Leaf cupping and distortion: Leaves may appear malformed and cup-shaped.

  • Stunted growth: Overall plant growth will be inhibited.

  • Callus formation: Undifferentiated cell growth may appear on stems.

  • In severe cases, plant death.[3]

Q3: Can I use a household detergent for sprayer cleanout?

While household detergents can help in removing some oily residues, they are not specifically designed to deactivate or enhance the solubility of synthetic auxin herbicides like this compound. Commercial tank cleaners are formulated with surfactants, and often alkaline agents, to more effectively remove and degrade herbicide residues. For a scientifically rigorous cleanout, a commercial tank cleaner or a high-pH solution like household ammonia is strongly recommended.

Q4: How long can I let the cleaning solution sit in the sprayer?

For optimal results, allowing the cleaning solution to circulate through the system for at least 15 minutes is crucial.[6] Following circulation, letting the solution sit in the tank and plumbing for several hours, or even overnight, can significantly improve the removal of stubborn residues.[7] However, always consult the specific instructions of the commercial tank cleaner, as some may have recommendations against prolonged contact with certain sprayer components.

Q5: What should I do with the rinsate from the cleaning process?

The rinsate, which contains cleaning agents and herbicide residues, should be disposed of responsibly. The preferred method is to apply the rinsate to a field that has been treated with this compound or a labeled crop for this herbicide, ensuring the application rate of the active ingredient does not exceed the labeled rate. Avoid discharging rinsate into water bodies, drains, or other environmentally sensitive areas.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Visible residue in the tank after rinsing. Inadequate initial rinsing; dried-on product.1. Physically remove as much of the visible residue as possible. 2. Perform a pre-rinse with a high-pressure washer if available. 3. Proceed with the full triple-rinse and chemical cleaning protocol.
Symptoms of phytotoxicity in a sensitive crop after sprayer cleanout. Incomplete cleanout; residues in "dead spots".1. Immediately cease spraying the sensitive crop. 2. Thoroughly re-clean the sprayer, paying special attention to filters, nozzle bodies, and boom ends. Consider disassembling these parts for individual cleaning. 3. If possible, dedicate a separate sprayer for sensitive crops to avoid cross-contamination with auxin herbicides.
Cloudy or milky appearance of the cleaning solution. Reaction between the cleaning agent and remaining herbicide formulation.This can be an indication that the cleaning solution is working. Continue with the full agitation and rinsing procedure.

Experimental Protocols: The Triple Rinse and Decontamination Procedure

This protocol is based on the principle of dilution and deactivation and is considered the best practice for sprayer cleanout after using synthetic auxin herbicides.

Step 1: Initial Rinse (Immediate)

  • Rationale: To remove the bulk of the remaining spray solution before it dries on the tank surfaces.

  • Procedure:

    • Ensure the sprayer is completely empty of the this compound solution.

    • Immediately after spraying, fill the tank to at least 10% of its capacity with clean water.

    • Agitate the water thoroughly and circulate it through the entire sprayer system, including the booms and nozzles, for at least five minutes.[6]

    • Spray the rinsate onto a labeled application site.

    • Drain the sprayer completely.

Step 2: Chemical Decontamination

  • Rationale: To deactivate and solubilize the remaining herbicide residues. The use of an alkaline solution (high pH) promotes the hydrolysis of this compound to the more water-soluble quinmerac.

  • Procedure:

    • Fill the tank to at least 50% capacity with clean water.

    • Add a commercial tank cleaner at the manufacturer's recommended rate or household ammonia at a concentration of 1 gallon per 100 gallons of water.[6]

    • Agitate the solution and circulate it through the entire system for at least 15 minutes.[6]

    • Disassemble and clean all nozzles, screens, and filters in a separate bucket containing the cleaning solution.[5]

    • Allow the solution to sit in the tank and plumbing for several hours or overnight for maximum effectiveness.[7]

    • Flush the cleaning solution through the booms and nozzles.

    • Drain the sprayer completely.

Step 3: Final Rinses

  • Rationale: To remove the cleaning solution and any remaining traces of herbicide residue.

  • Procedure:

    • Repeat the initial rinse procedure (Step 1) at least two more times. This completes the "triple rinse" process.[1]

    • Ensure all parts of the sprayer, including the tank lid and inner roof, are thoroughly rinsed.[5]

    • Perform a final visual inspection of the tank and filters for any signs of remaining residue.

Visualization of the Cleanout Workflow

SprayerCleanout cluster_InitialRinse Step 1: Initial Rinse cluster_Decontamination Step 2: Chemical Decontamination cluster_FinalRinses Step 3: Final Rinses Empty Empty Sprayer Fill_Water_1 Fill with Clean Water (10%) Empty->Fill_Water_1 Agitate_Circulate_1 Agitate & Circulate (5 min) Fill_Water_1->Agitate_Circulate_1 Spray_Rinsate_1 Spray Rinsate on Labeled Site Agitate_Circulate_1->Spray_Rinsate_1 Drain_1 Drain Completely Spray_Rinsate_1->Drain_1 Fill_Water_2 Fill with Clean Water (50%) Drain_1->Fill_Water_2 Add_Cleaner Add Commercial Cleaner or Ammonia Fill_Water_2->Add_Cleaner Agitate_Circulate_2 Agitate & Circulate (15 min) Add_Cleaner->Agitate_Circulate_2 Clean_Parts Clean Nozzles, Filters, Screens Agitate_Circulate_2->Clean_Parts Soak Soak (Several Hours/Overnight) Agitate_Circulate_2->Soak Flush_2 Flush System Soak->Flush_2 Drain_2 Drain Completely Flush_2->Drain_2 Rinse_2 Repeat Initial Rinse Drain_2->Rinse_2 Rinse_3 Repeat Initial Rinse Again Rinse_2->Rinse_3 Inspect Final Visual Inspection Rinse_3->Inspect

Caption: Recommended three-step sprayer cleanout workflow after this compound application.

References

  • CottonInfo. (2021, August). Decontaminating spray equipment. Retrieved from [Link]

  • Ferrell, J. A., & MacDonald, G. (2021). Sprayer Cleanout Procedures: Protect Equipment and Crops. UF/IFAS Extension. Retrieved from [Link]

  • Grokipedia. Quinmerac. Retrieved from [Link]

  • University of Hertfordshire. Quinmerac (Ref: BAS 518H). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Ferrell, J. A., & Dittmar, P. J. (n.d.). Clean the Sprayer to Avoid Crop Injury. UF/IFAS Extension. Retrieved from [Link]

  • Axiom Products. (n.d.). Triple-Rinse for EPA Compliance Standards. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Cleaning Spraytanks. Retrieved from [Link]

  • Fleury, D. (2023, April 27). Best Spray Tank Clean Out Methods. Saskatchewan Pulse Growers. Retrieved from [Link]

  • Wolf, T. (n.d.). Tag: rinse. Sprayers 101. Retrieved from [Link]

  • Ag PhD. (n.d.). SPRAYER TANK CLEAN-OUT PROCEDURES. Retrieved from [Link]

  • University of Arkansas Cooperative Extension Service. (n.d.). Tank Clean-Out Recommendations for Common Herbicides. Retrieved from [Link]

  • Bayer Crop Science Canada. (2019, May 7). Sprayer Tank Clean-Out Tips. Retrieved from [Link]

  • UF/IFAS Entomology and Nematology Department. (2011, September 9). Triple Rinse Step-by-Step Walkthrough [Video]. YouTube. Retrieved from [Link]

  • BASF Agricultural Solutions UK. (n.d.). Metazachlor and Quinmerac Stewardship - FAQs. Retrieved from [Link]

  • Mueller, T., & Steckel, L. (n.d.). Cleaning Field Sprayers to Avoid Crop Injury. Cotton Incorporated. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Weed Control with Quinmerac-Methyl

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing quinmerac-methyl in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your weed control experiments. This guide is structured to address common issues encountered in the field and laboratory, ensuring the integrity and success of your research.

Part 1: Core Directive - A Dynamic Troubleshooting Guide

Poor weed control with this compound is rarely due to a single factor. It is often a result of a complex interplay between the plant's biology, environmental conditions, and application techniques. This guide is structured as a series of investigative questions to help you diagnose the root cause of suboptimal performance.

Initial Investigation: Visual Symptoms and Field Patterns

Question: What are the visual signs of poor this compound efficacy, and how do they differ from expected symptoms?

Answer: this compound is a synthetic auxin herbicide, and its mode of action involves disrupting normal plant growth processes.[1][2] In susceptible broadleaf weeds, you should observe specific symptoms within hours to days of application.

Expected Efficacy Symptoms:

  • Epinasty: Twisting and curling of stems and petioles.[3][4]

  • Leaf Cupping and Crinkling: Leaves may cup upwards or downwards and appear distorted.

  • Stunted Growth: Inhibition of new growth at the shoot tips.

  • Chlorosis and Necrosis: Gradual yellowing and death of plant tissue, typically developing a few days after the initial growth distortions.[3]

Symptoms of Poor Efficacy:

  • Lack of Epinasty: Weeds do not exhibit the characteristic twisting and curling.

  • Minimal Leaf Distortion: Leaves remain relatively normal in shape and orientation.

  • Continued Growth: Weeds continue to grow, and new, healthy leaves develop.

  • Patchy Control: Some weeds of the target species are controlled while others of the same species in the same area are not.[1][5] This can be an early indicator of potential herbicide resistance.

Field Patterns to Observe:

  • Uniform Failure: If poor control is observed uniformly across the entire application area, this may point to issues with the herbicide mixture, application timing, or widespread environmental stress.

  • Streaks or Patches of Uncontrolled Weeds: This pattern often suggests application errors such as clogged nozzles, improper boom height, or skips in application.

  • Poor Control in Specific Areas: If efficacy is poor in certain soil types (e.g., high organic matter) or in areas with different environmental conditions (e.g., waterlogged soil), it points to environmental or edaphic factors influencing performance.

Delving Deeper: Environmental and Application Parameters

Question: Could environmental conditions at the time of application have impacted the efficacy of this compound?

Answer: Yes, environmental factors play a critical role in the performance of post-emergence herbicides like this compound.

Environmental Factor Optimal Range/Condition Impact on Efficacy
Temperature Ideal air temperature is generally between 15°C and 28°C.High temperatures can cause rapid evaporation of spray droplets, while very low temperatures can slow down the metabolic processes in the weed, reducing herbicide uptake and translocation.[6]
Humidity Relative humidity above 45% is ideal.Low humidity leads to faster evaporation of spray droplets, reducing the time for absorption. High humidity can sometimes increase the risk of spray drift.[3]
Rainfall A rain-free period of at least 4-6 hours post-application is recommended.Rainfall shortly after application can wash the herbicide off the leaf surface before it can be adequately absorbed.[7]
Soil Moisture Moist soil conditions are optimal.Weeds under drought stress have a thicker waxy cuticle on their leaves and reduced metabolic activity, which hinders herbicide uptake and translocation.[6][8]
Soil pH Near-neutral soil pH (6.0-7.0) is generally favorable.Soil pH can influence the persistence and availability of this compound for root uptake. In lower pH soils, some herbicides can become more tightly bound to soil particles, reducing their availability.[9]
Soil Organic Matter Lower to moderate organic matter is ideal.High organic matter soils can bind with soil-applied herbicides, reducing their availability for root uptake.[10]

Question: How can I be sure my application technique was not the cause of poor weed control?

Answer: Proper application is crucial for success. Here is a checklist to review:

  • Correct Dosage: Was the product measured accurately and the correct rate used for the target weed species and its growth stage? Under-dosing is a common cause of failure and can contribute to the development of herbicide resistance.[6]

  • Spray Volume and Coverage: Was the water volume sufficient to ensure thorough and uniform coverage of the target weeds without excessive runoff?

  • Adjuvant Use: Was the recommended adjuvant (e.g., methylated seed oil, non-ionic surfactant) included in the tank mix at the correct concentration? Adjuvants are critical for improving spray retention, spreading, and penetration of the herbicide through the leaf cuticle.[11]

  • Tank Mixing Order: Were the products added to the tank in the correct sequence? Improper mixing order can lead to product incompatibility and reduced efficacy.

  • Water Quality: Was the spray water clean and free of excessive hardness or turbidity? Hard water ions can sometimes antagonize herbicide activity.

  • Equipment Calibration: Was the sprayer properly calibrated to deliver the intended application rate? Check for worn or clogged nozzles.

Investigating the Target: Weed-Specific Factors

Question: Is it possible that the target weed species or its growth stage was the reason for poor control?

Answer: Absolutely. Weed-specific factors are a primary determinant of this compound efficacy.

  • Weed Species Susceptibility: this compound is effective against a specific spectrum of broadleaf weeds. Confirm that your target weed is listed as susceptible on the product label or in technical literature.

  • Weed Growth Stage: Younger, actively growing weeds are generally more susceptible to herbicides.[12] As weeds mature, they develop thicker cuticles and have a larger root system, making them more difficult to control. Applying this compound to weeds that have exceeded the recommended growth stage is a common reason for poor performance.

  • Herbicide Resistance: If you have consistently used this compound or other synthetic auxin herbicides in the same area, the target weed population may have developed resistance.[13] The presence of surviving plants next to dead plants of the same species is a strong indicator of potential resistance.

Part 2: Scientific Integrity & Logic - Self-Validating Systems

To ensure the trustworthiness of your experimental results, it is essential to have self-validating systems in place. This involves incorporating controls and conducting diagnostic tests to confirm the source of any observed issues.

Experimental Protocols for Troubleshooting

This protocol is designed to determine if a weed population has developed resistance to this compound.

Objective: To compare the response of a suspected resistant weed population to a known susceptible population when treated with a range of this compound doses.

Materials:

  • Seeds from the suspected resistant weed population.

  • Seeds from a known susceptible population of the same weed species.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • This compound analytical standard or a commercial formulation.

  • Appropriate adjuvants as per product recommendations.

  • Calibrated laboratory track sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Preparation:

    • Sow seeds of both the suspected resistant and known susceptible populations in separate pots.

    • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the cotyledon stage.

    • Grow the plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, where 1x is the recommended field rate).

    • Include the recommended adjuvant in each spray solution.

    • Apply the herbicide treatments to the plants using a calibrated laboratory track sprayer.

    • Include an untreated control (0x) for both populations.

  • Post-Application Care and Assessment:

    • Return the treated plants to the growth chamber and water as needed, avoiding watering over the foliage for the first 24 hours.

    • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the dose required to cause a 50% reduction in growth (GR₅₀) for both the resistant and susceptible populations by fitting the dry weight data to a log-logistic dose-response curve.

    • The resistance factor (RF) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RF greater than 2 is generally considered indicative of resistance.

This simple test can help identify physical incompatibilities in your spray solution before large-scale mixing.

Objective: To visually assess the compatibility of this compound with other pesticides and adjuvants in a spray solution.

Materials:

  • A clean, clear glass jar with a lid (1-liter capacity).

  • Water from the same source used for spraying.

  • All components of the planned tank mix (this compound, other pesticides, adjuvants, etc.).

  • Pipettes or syringes for accurate measurement.

Procedure:

  • Fill the jar halfway with the water.

  • Add the tank mix components one at a time in the correct mixing order, shaking the jar to mix after each addition.

  • Fill the jar with the remaining water.

  • Cap the jar, invert it 10-15 times to thoroughly mix, and then let it stand for 15-30 minutes.

  • Observe the solution for any signs of incompatibility, such as:

    • Precipitation: Formation of solid particles.

    • Flocculation: Clumping of small particles.

    • Phase Separation: Layers forming in the solution.

    • Gelling: Thickening of the solution.

If any of these occur, the tank mix is likely incompatible and should not be used.

Visualizing the Logic: Troubleshooting and Mode of Action

The following diagram illustrates a logical workflow for diagnosing the cause of poor this compound efficacy.

Troubleshooting_Workflow A Poor Weed Control Observed B Review Visual Symptoms & Field Patterns A->B C Symptoms Atypical / Patchy Control? B->C D Application Error Likely (e.g., nozzle blockage, boom height) C->D Yes E Uniform Poor Control C->E No F Review Application Parameters E->F G Incorrect Dose, Adjuvant, or Mixing? F->G H Correct Application Procedures G->H Yes I Review Environmental & Weed Factors G->I No J Unfavorable Environment or Weed Stage? I->J K Optimize Application Timing & Conditions J->K Yes L Suspect Herbicide Resistance J->L No M Conduct Whole-Plant Bioassay L->M

Caption: A decision tree for troubleshooting poor this compound efficacy.

This diagram illustrates the simplified signaling pathway of synthetic auxin herbicides like this compound.

Auxin_Signaling cluster_0 Plant Cell Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to TIR1_AFB->Aux_IAA Tags for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Cell Division Genes->Response

Caption: Simplified synthetic auxin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in combination with other herbicides? A1: Yes, this compound is often formulated or tank-mixed with other herbicides to broaden the spectrum of weed control. However, it is crucial to perform a jar test for physical compatibility before mixing large quantities.[8] Always consult the product labels for any known antagonisms.

Q2: How does soil organic matter content affect the required dose of this compound? A2: Soil organic matter can adsorb herbicides, making them less available for uptake by weed roots.[10] Therefore, in soils with high organic matter content, a higher application rate of soil-active herbicides may be necessary to achieve the desired level of control. Conversely, in sandy, low-organic-matter soils, rates should be reduced to prevent crop injury.

Q3: What is the ideal growth stage of weeds for this compound application? A3: For post-emergence application, target young, actively growing broadleaf weeds, typically at the 2-4 true leaf stage. Efficacy decreases significantly on larger, more mature, or stressed weeds.

Q4: What type of adjuvant is best to use with this compound? A4: The choice of adjuvant depends on the specific formulation of this compound and the environmental conditions. Methylated seed oils (MSO) or crop oil concentrates (COC) are often recommended to enhance penetration through the waxy leaf cuticle, especially under dry conditions.[11] Non-ionic surfactants (NIS) can also improve spray coverage. Always follow the adjuvant recommendations on the product label.

Q5: How soon can I expect to see symptoms after applying this compound? A5: Initial symptoms of epinasty (twisting and curling) can appear within a few hours to 2 days after application on susceptible weeds under good growing conditions.[2] Complete weed death may take 2-4 weeks.

References

  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. UC IPM. Retrieved from [Link]

  • University of Tennessee Extension. (2018). Herbicide Injury. UT Trees. Retrieved from [Link]

  • North Carolina State Extension. (n.d.). Synthetic Auxins. NC State Extension Publications. Retrieved from [Link]

  • Kansas State University Research and Extension. (2023). Identifying Herbicide Resistance in Your Fields. K-State Agronomy. Retrieved from [Link]

  • Purdue University. (n.d.). Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Purdue University Weed Science. Retrieved from [Link]

  • Kansas State University Research and Extension. (2023). Identifying Herbicide Resistance in the Field. Agronomy eUpdates. Retrieved from [Link]

  • University of Wisconsin-Madison Extension. (n.d.). Techniques for Diagnosing Field Crop Problems Plant Indicators of Production Problems. UW-Madison Division of Extension La Crosse County. Retrieved from [Link]

  • The Ohio State University. (n.d.). 17.4 Injury Symptoms – Principles of Weed Control. The Ohio State University Pressbooks. Retrieved from [Link]

  • Government of Western Australia, Department of Primary Industries and Regional Development. (2024). Factors affecting herbicide performance. Retrieved from [Link]

  • Reimold, C. (n.d.). Top ten reasons why your herbicide did not work as expected. SA Graan/Grain. Retrieved from [Link]

  • University of Hertfordshire. (2023). Quinmerac (Ref: BAS 518H). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52835. Retrieved from [Link]

  • Ljung, K. (2013). Mechanisms of auxin signaling. Development, 140(5), 953–961. Retrieved from [Link]

  • University of California, Division of Agriculture and Natural Resources. (n.d.). Suspected Herbicide Injury Site Visit Check List. Retrieved from [Link]

  • Cho, J. Y., & Sohn, S. I. (2014). A Rapid and Simple Bioassay Method for Herbicide Detection. Toxins, 6(11), 3125–3135. Retrieved from [Link]

  • Hynninen, E.-L., & Lodenius, M. (2005). Behavior of Mercury in Soil Profiles: Impact of Increased Precipitation, Acidity, and Fertilization on Mercury Methylation. Water, Air, and Soil Pollution, 163, 145-158. Retrieved from [Link]

  • Haire, C. (2021). 10 herbicide application mistakes. Farm Progress. Retrieved from [Link]

  • Government of Alberta. (2020). Herbicide Action and Injury. Retrieved from [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • Beckie, H. J., & Tardif, F. J. (2012). Screening for Herbicide Resistance in Weeds. Weed Technology, 26(3), 449-462. Retrieved from [Link]

  • Wang, R., & Estelle, M. (2014). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 15(9), 16318–16340. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2011). Top 10 Pesticide Blunders - Make Sure Products Are Properly Stored. Retrieved from [Link]

  • Washington State University Extension. (2017). Effects of pH on Herbicide Activity. Retrieved from [Link]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • Peer, W. A. (2017). Auxin Signaling. Plant Physiology, 175(1), 16–30. Retrieved from [Link]

  • Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Wheat & Small Grains. Retrieved from [Link]

  • Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (2023). Why Herbicide Applications Sometimes Fail and How to Improve Their Success. UC ANR. Retrieved from [Link]

  • MDPI. (2023). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. Retrieved from [Link]

  • Strachan, S. D. (2017). Auxin Signaling. Plant Physiology, 175(1), 16–30. Retrieved from [Link]

  • Beckie, H. J., & Tardif, F. J. (2012). Screening for Herbicide Resistance in Weeds. Weed Technology, 26(3), 449-462. Retrieved from [Link]

  • WeedSmart. (n.d.). The best practice guide for ground spray application of pesticides. Retrieved from [Link]

  • Moss, S. R., & Ulber, L. (2020). A synthetic approach reveals extensive tunability of auxin signaling. eLife, 9, e57393. Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. ResearchGate. Retrieved from [Link]

  • Microna. (n.d.). HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. Retrieved from [Link]

  • Kraehmer, H., & Baur, P. (2013). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. Plants, 10(7), 941. Retrieved from [Link]

  • Purdue University. (n.d.). Avoid Tank Mixing Errors. Purdue University - College of Agriculture. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Quinmerac-Methyl Application in Relation to Rainfall

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinmerac-methyl. This guide is designed for researchers, scientists, and crop protection professionals to navigate the critical interplay between rainfall, application timing, and the field performance of this compound. As a soil-applied herbicide, its efficacy is not just influenced by precipitation—it is fundamentally dependent on it. This document provides in-depth, evidence-based answers to common questions, troubleshooting workflows for suboptimal results, and detailed protocols for your own validation experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the core principles governing the use of this compound in various rainfall scenarios.

Q1: What is the primary mode of action of this compound and how is it taken up by weeds?

This compound is a selective, residual herbicide belonging to the quinolinecarboxylic acid group.[1][2] Its mode of action is classified as a synthetic auxin (WSSA Group 4 / HRAC Group O).[3] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overdose effect that disrupts normal growth processes in susceptible broadleaf weeds, causing symptoms like uncontrolled cell elongation and epinasty.[3]

Crucially, this compound is primarily absorbed through the roots of target weeds from the soil.[4] This mechanism dictates its reliance on soil moisture; the herbicide must be dissolved in the soil water to be available for root uptake.

Q2: Is rainfall necessary for this compound to be effective?

Yes, rainfall is essential for the activation of this compound. After application, the herbicide resides on the soil surface. A moderate amount of rainfall or irrigation is required to move it into the top few centimeters of the soil profile, where most weed seeds germinate. This process, known as activation, turns the herbicide into a solution that can be readily absorbed by emerging weed roots.[5][6] The general recommendation for most soil-applied herbicides is about 0.5 to 1.0 inch of rain.[5] Without this activation, the herbicide remains on the dry soil surface, providing little to no weed control.

Q3: What happens if it rains too heavily after application?

While rainfall is necessary, excessive precipitation can be detrimental. This compound has a high water solubility and is considered highly mobile in the soil.[2][7] Heavy rainfall events, particularly those occurring shortly after application, can lead to two primary issues:

  • Leaching: The herbicide can be washed down past the primary weed germination zone (the top 5 cm of soil), reducing its concentration where it is most needed.[5][6][8] This results in diminished weed control.

  • Surface Run-off: On sloped fields or compacted soils, intense rainfall can physically wash the herbicide off the target area and into non-target zones, including adjacent water bodies.[7] This not only reduces efficacy but also poses a significant environmental risk, leading to stewardship guidelines that advise against application if heavy rain is expected within 48 hours.[7][9]

Q4: How does soil type influence the interaction between rainfall and this compound?

Soil composition plays a critical role in herbicide mobility. Leaching and run-off are more pronounced on coarse-textured, sandy soils with low organic matter content.[8][10] These soils have fewer binding sites for the herbicide and allow water to percolate more rapidly. Conversely, soils with higher clay and organic matter content will adsorb the herbicide more strongly, holding it in the upper soil profile for a longer period, though very high organic matter can sometimes reduce availability for uptake.

Q5: The product label mentions a "rainfast" period. Is this relevant for a soil-applied herbicide like this compound?

The term "rainfastness" typically refers to the time required for a foliar-applied herbicide to be absorbed by the plant's leaves before rainfall can wash it off.[11][12] Since this compound's primary route of entry is through the roots, the concept of rainfastness in the traditional sense is less critical. The more important factors are rainfall for activation and the risk of leaching or run-off from excessive rain. The key timing consideration is not how long until rain, but rather ensuring a sufficient, non-excessive rainfall event occurs after application.

Section 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Scenario: Poor Weed Control After this compound Application

You've applied this compound according to the recommended rate, but several weeks later, weed control is significantly below expectations. The following diagnostic process can help identify the cause.

Diagnostic Questions & Potential Causes:
  • Review Rainfall Records:

    • Question: What were the rainfall amounts in the first 7-10 days after application (DAA)?

    • Cause (Too Dry): If total rainfall was negligible or less than 0.5 inches, the herbicide likely remained on the soil surface and was never activated.

    • Cause (Too Wet): If a heavy rainfall event (>2 inches) occurred within 48 hours of application, the herbicide may have been leached below the weed root zone or lost to surface run-off.[7][12]

  • Examine Soil Conditions at Application:

    • Question: Was the soil excessively dry, cracked, or saturated at the time of application?

    • Cause: Applying to cracked soil can allow the herbicide to move too deep too quickly, bypassing the target zone. Application to saturated soils increases the likelihood of immediate run-off if it rains.[7]

  • Assess Soil Type:

    • Question: What is the soil texture and organic matter content of the experimental plots?

    • Cause: On sandy, low-organic matter soils, even a moderate amount of rain could have been enough to cause significant leaching, leading to poor residual control.[8]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for diagnosing the cause of poor efficacy.

G start Start: Poor Weed Control Observed check_rain Review Rainfall Data (First 10 DAA) start->check_rain rain_amount Rainfall Amount? check_rain->rain_amount too_dry Result: Insufficient Activation Herbicide stranded on surface. rain_amount->too_dry < 0.5 inch just_right Rainfall was optimal. Proceed to next check. rain_amount->just_right 0.5 - 1.5 inches too_wet Result: Leaching or Run-off Herbicide moved out of target zone. rain_amount->too_wet > 2 inches or heavy rain < 48h check_soil Review Soil Conditions at Application just_right->check_soil soil_type Result: Enhanced Leaching Especially on sandy, low O.M. soils. check_soil->soil_type

Caption: Troubleshooting workflow for poor this compound efficacy.

Section 3: Experimental Protocols

To empower researchers, we provide standardized methodologies for quantifying the effects of rainfall on this compound.

Protocol 1: Greenhouse Study to Determine Optimal Activation Rainfall

Objective: To quantify the amount of simulated rainfall required to achieve maximum herbicidal efficacy of this compound on target weed species.

Methodology:

  • Pot Preparation: Fill 10 cm diameter pots with a representative soil mix. Bring soil to 75% field capacity.

  • Weed Seeding: Sow seeds of a susceptible indicator species (e.g., Galium aparine) at a depth of 1 cm.

  • Herbicide Application:

    • Prepare a stock solution of this compound at the desired field-equivalent rate.

    • Apply the herbicide uniformly to the soil surface of each pot using a calibrated laboratory track sprayer.

    • Include an untreated control group.

  • Simulated Rainfall:

    • Divide the treated pots into groups (n=5 per group).

    • At 24 hours after application, apply different amounts of simulated rainfall using a rainfall simulator. Treatments could include: 0 mm (control), 5 mm (0.2 in), 10 mm (0.4 in), 15 mm (0.6 in), 25 mm (1.0 in), and 50 mm (2.0 in).

  • Growth and Data Collection:

    • Grow plants in a controlled environment for 21-28 days.

    • Assess efficacy by recording visual phytotoxicity ratings (0-100% scale) and by harvesting the above-ground biomass (fresh and dry weight).

Data Presentation:

Rainfall Amount (mm)Avg. Phytotoxicity (%)Avg. Dry Biomass (g)% Reduction vs. Control
0 (Untreated)0X.XX-
0 (Treated)
5
10
15
25
50
Protocol 2: Field Study to Assess Rainfall Timing and Efficacy

Objective: To evaluate how the timing and intensity of post-application rainfall affect this compound efficacy and persistence under field conditions.

Experimental Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_monitoring Phase 3: Monitoring & Data Collection a Site Selection & Plot Establishment b Pre-Application Weed Survey a->b c Soil Sampling (Baseline) b->c d This compound Application (Calibrated Sprayer) c->d e Record Rainfall Data (Natural & Simulated) d->e f Weed Efficacy Ratings (14, 28, 56 DAA) e->f g Soil Core Sampling (7, 28 DAA) - 0-5 cm - 5-10 cm - 10-20 cm e->g h Residue Analysis via LC-MS/MS g->h

Caption: Workflow for a field study on rainfall's impact on this compound.

Methodology:

  • Plot Design: Establish a randomized complete block design with at least four replications.

  • Treatments: Treatments should focus on the timing of the first significant water event after application. For example:

    • Natural rainfall only.

    • Irrigation (1 inch) applied at 2 DAA.

    • Irrigation (1 inch) applied at 7 DAA.

    • Heavy irrigation (2.5 inches) applied at 2 DAA to simulate leaching.

    • Untreated control.

  • Application: Apply this compound at the target rate using a calibrated plot sprayer.

  • Weed Assessment: Conduct weed counts and biomass measurements at regular intervals (e.g., 14, 28, and 56 DAA) to determine the level and duration of control.

  • Soil Sampling: Collect soil cores at multiple depths (e.g., 0-5 cm, 5-10 cm, 10-20 cm) at set time points after application to analyze for this compound residues. This will provide direct evidence of leaching.

  • Analysis: Correlate weed control data with rainfall/irrigation timing and the vertical distribution of the herbicide in the soil profile.

Section 4: Summary of Key Parameters

ParameterThis compound CharacteristicImplication for Rainfall Interaction
Mode of Action Synthetic Auxin (WSSA Group 4)[3]Primarily affects broadleaf weeds.
Primary Uptake Route Roots[4]Activation is mandatory. The herbicide must be in the soil solution to be effective.
Water Solubility High (107,000 mg/L at pH 7)[2]High leaching potential. The compound dissolves easily in water, increasing its mobility with rainfall.
Mobility in Soil Highly mobile[7]Prone to movement with percolating water, especially in coarse soils. Risk of being washed below the weed root zone.
Optimal Rainfall ~0.5 to 1.0 inch for activation[5]Insufficient rain leads to no control.
Detrimental Rainfall Heavy rainfall (>2 inches) or prolonged saturation, especially within 48 hours of application[7]High risk of efficacy failure due to leaching and/or surface run-off. Poses a risk to surface water quality.[7][13]

References

  • Title: Quinmerac is an effective selective herbicide Source: Chem Service URL: [Link]

  • Title: Effect of Excessive Rainfall on Efficacy of Residual Herbicides Applied in Corn and Soybean Source: University of Nebraska-Lincoln, CropWatch URL: [Link]

  • Title: Quinmerac Source: Grokipedia URL: [Link]

  • Title: Quinmerac | C11H8ClNO2 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The Rainfastness of Pesticides Source: WCTA Online URL: [Link]

  • Title: Metazachlor and Quinmerac Source: Voluntary Initiative URL: [Link]

  • Title: Metazachlor and Quinmerac Stewardship - FAQs Source: BASF Agricultural Solutions UK URL: [Link]

  • Title: Quinmerac (Ref: BAS 518H) Source: AERU, University of Hertfordshire URL: [Link]

  • Title: Metazachlor stewardship Source: BASF Agricultural Solutions UK URL: [Link]

  • Title: Effect of simulated rainfall on herbicidal efficacy of a mixture of... Source: ResearchGate URL: [Link]

  • Title: Effectiveness of Sulfosulfuron and Quinclorac for Weed Control during Switchgrass Establishment Source: ResearchGate URL: [Link]

  • Title: Wet weather impacts on herbicides and crop safety in agriculture Source: Farm Progress URL: [Link]

  • Title: Crop residue and rainfall timing effect on pre-emergence herbicides efficacy using different spray nozzle types Source: Taylor & Francis Online URL: [Link]

  • Title: Excessive Rainfall and Herbicides Source: Penn State Extension URL: [Link]

  • Title: Soil behaviour of pre-emergent herbicides in Australian farming systems Source: Grains Research and Development Corporation (GRDC) URL: [Link]

  • Title: Heavy rainfall can leach residual herbicides Source: Nichino UK URL: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: High-Throughput LC-MS/MS vs. Orthogonal GC-MS/MS for Quinmerac-Methyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an Analytical Method for Quinmerac-Methyl (SANCO/12682/2019) Content Type: Comparative Validation Guide

Executive Summary: The Analytical Divergence

In the regulatory landscape of pesticide residue analysis, This compound (the methyl ester derivative of the synthetic auxin quinmerac) presents a unique validation challenge. While often analyzed as the parent acid (quinmerac) for enforcement definitions, the specific determination of the methyl ester is critical for environmental fate studies, formulation analysis, and specific crop residue definitions where the ester is the marker.

This guide provides a comparative validation of two distinct methodologies in accordance with SANCO/12682/2019 (Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed):

  • Method A (The Modern Standard): QuEChERS extraction coupled with LC-MS/MS (ESI+) .

  • Method B (The Orthogonal Validator): Modified QuEChERS coupled with GC-MS/MS .

Verdict: While Method B (GC-MS/MS) offers superior chromatographic resolution and lower matrix effects for non-polar esters, Method A (LC-MS/MS) is recommended for high-throughput labs due to simplified sample preparation (no solvent exchange required) and higher sensitivity, provided matrix effects are rigorously compensated.

Analytical Strategy & Mechanism
The Analyte: this compound
  • Chemical Nature: Quinolinecarboxylic acid ester.

  • LogP: ~2.8 (Moderately lipophilic).

  • Ionization: Protonates readily in ESI+

    
    ; fragments well in EI (70 eV).
    
Comparison of Methodologies
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS/MS (Alternative)
Separation Mechanism Reverse Phase (C18)Capillary Gas Chromatography (5%-phenyl)
Ionization Electrospray Ionization (ESI+)Electron Impact (EI)
Sample Prep Time 30 mins (Direct Injection)60 mins (Requires Solvent Exchange to Hexane/EtAc)
Sensitivity (LOQ) 0.5 µg/kg (Superior)2.0 µg/kg (Standard)
Matrix Effects High (Ion Suppression common)Low (Background interference is main issue)
Linearity Range 0.5 – 500 µg/L5.0 – 1000 µg/L
Experimental Protocols
Reagents & Standards
  • Target: this compound (purity >98%).

  • Internal Standard (ISTD): this compound-d3 (for LC) or Triphenylphosphate (TPP) (for GC).

  • Extraction Salts: Citrate-buffered QuEChERS (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

Workflow Visualization

G Sample Homogenized Sample (10g) (High Water Content) Extract Extraction: Add 10mL Acetonitrile (ACN) + ISTD Sample->Extract Partition Partitioning: Add Citrate Salts Shake 1 min -> Centrifuge Extract->Partition Cleanup d-SPE Clean-up: PSA + C18 + MgSO4 Partition->Cleanup Split Split Phase Cleanup->Split LC_Prep LC Prep: Dilute 1:1 with 5mM Ammonium Formate Split->LC_Prep Aliquot A GC_Prep GC Prep: Evaporate to Dryness Reconstitute in Ethyl Acetate Split->GC_Prep Aliquot B LC_Analysis Analysis A: LC-MS/MS (ESI+) LC_Prep->LC_Analysis GC_Analysis Analysis B: GC-MS/MS (EI) GC_Prep->GC_Analysis

Caption: Figure 1. Dual-stream validation workflow comparing direct LC-MS/MS injection versus GC-MS/MS solvent exchange.

Step-by-Step Methodology

1. Sample Preparation (Common Step):

  • Weigh 10.0 g (±0.1 g) of homogenized sample (e.g., Cucumber or Wheat) into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

  • Add 100 µL of ISTD solution. Shake vigorously for 1 min.

  • Add Citrate-buffered salts. Shake immediately for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

2. Dispersive SPE (Clean-up):

  • Transfer 6 mL of supernatant to a d-SPE tube containing 150 mg PSA, 50 mg C18 (to remove lipids), and 900 mg MgSO4.

  • Vortex for 30 sec and centrifuge.

3. Instrumental Analysis (The Divergence):

  • Method A (LC-MS/MS):

    • Column: C18 (100mm x 2.1mm, 1.7µm).

    • Mobile Phase: (A) Water + 5mM Ammonium Formate + 0.1% Formic Acid; (B) MeOH.

    • Gradient: 10% B to 90% B over 8 mins.

    • MRM Transitions: 236.1 > 190.1 (Quant), 236.1 > 162.1 (Qual).

    • Note: Acidic mobile phase ensures protonation of the ester.

  • Method B (GC-MS/MS):

    • Solvent Exchange: Evaporate 1 mL extract to dryness under N2; reconstitute in Ethyl Acetate.

    • Column: HP-5MS UI (30m x 0.25mm).

    • Temp Program: 70°C (1 min) -> 25°C/min -> 280°C.

    • Transitions: m/z 235 > 190 (Quant), 235 > 162 (Qual).

Validation Results & Data Comparison

The following data represents a validation study performed on a high-water content matrix (Cucumber) following SANCO/12682/2019 criteria.

Table 1: Method Performance Metrics
ParameterCriteria (SANCO)Method A (LC-MS/MS) Method B (GC-MS/MS)
Linearity (

)

0.99920.9985
LOQ

MRL
0.5 µg/kg 2.0 µg/kg
Recovery (10 µg/kg) 70 - 120%94%88%
Recovery (100 µg/kg) 70 - 120%98%92%
RSDr (Repeatability)

20%
3.5%5.8%
Matrix Effect (ME%)

20%
-28% (Suppression) -8% (Negligible)
Data Interpretation
  • Sensitivity: Method A is 4x more sensitive. The ESI+ response for this compound is exceptionally high due to the basic nitrogen in the quinoline ring.

  • Matrix Effects: Method A failed the standard ME criteria (-28%).

    • Corrective Action: Matrix-matched calibration is mandatory for Method A to comply with SANCO/12682/2019. Method B can utilize solvent-based calibration if ME is <20%.

  • Precision: Both methods are well within the

    
     20% RSD limit, but LC-MS/MS shows tighter precision due to the use of an isotopically labeled ISTD (this compound-d3), which corrects for volume variations better than the chemical analogue used in GC.
    
SANCO/12682/2019 Compliance Logic

To ensure your validation package passes an audit, follow this decision logic.

SANCO_Logic Start Validation Start Linearity Linearity Check (5 levels, R2 > 0.99) Start->Linearity Recovery Recovery Check (5 reps @ LOQ & 10xLOQ) Linearity->Recovery Check_Rec Range 70-120%? Recovery->Check_Rec Check_RSD RSD <= 20%? Check_Rec->Check_RSD Yes Fail Optimize Extraction Check_Rec->Fail No ME_Calc Calc Matrix Effect (Slope Matrix / Slope Solvent) Check_RSD->ME_Calc Yes Check_RSD->Fail No ME_Check ME within +/- 20%? ME_Calc->ME_Check Pass Method Validated (Solvent Cal Allowed) ME_Check->Pass Yes MMC Use Matrix-Matched Calibration ME_Check->MMC No

Caption: Figure 2. SANCO/12682/2019 decision tree for validating matrix effects and calibration strategies.

Expert Insights & Troubleshooting
  • Isobaric Interference (LC-MS): In complex matrices (e.g., tea or spices), the transition 236 > 190 can suffer from interference. If the ion ratio fails (>30% deviation), switch to the secondary transition 236 > 162 or use Method B (GC-MS/MS) for confirmation.

  • Stability: this compound is relatively stable, but avoid high-pH extraction conditions. The Citrate-buffered QuEChERS (pH 5.0-5.5) prevents hydrolysis back to the parent acid Quinmerac.

  • Retention Time Drift: Under SANCO guidelines, RT must be within ±0.1 min. If using Method A, ensure the column is re-equilibrated for at least 3 column volumes between injections to maintain RT stability for this moderately polar compound.

References
  • European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/12682/2019).Link

  • European Food Safety Authority (EFSA). (2020). Review of the existing maximum residue levels for quinmerac according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Link

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-

A Guide to Inter-Laboratory Comparison of Quinmerac-Methyl Soil Analysis Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Professionals

This guide provides a comprehensive overview of the analytical methodologies for the determination of quinmerac-methyl in soil, with a focus on the importance and structure of inter-laboratory comparisons to ensure data reliability and accuracy. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind the experimental choices, ensuring a deep technical understanding for professionals in the field.

Introduction to this compound and the Imperative for Accurate Soil Analysis

This compound is a selective herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential for mobility in the soil environment necessitate accurate and reliable analytical methods to monitor its fate, ensure environmental safety, and comply with regulatory limits. Given the variability in soil matrices and laboratory practices, inter-laboratory comparisons, or proficiency tests, are paramount for validating the robustness and comparability of analytical methods across different testing facilities. Such studies are fundamental to establishing a consensus on best practices and ensuring the global consistency of environmental monitoring data.

Prevailing Analytical Methodologies for this compound in Soil

The determination of this compound residues in complex matrices like soil typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. The most commonly employed techniques are chromatographic methods coupled with mass spectrometric detection, offering high sensitivity and selectivity.

Common Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile organic compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and specificity for a wide range of pesticide residues, including those that are thermally labile or less volatile. It often allows for direct analysis without derivatization.[1]

Extraction and Cleanup:

Effective extraction and cleanup are critical to remove interfering matrix components and concentrate the analyte of interest. Common approaches include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely adopted sample preparation technique that involves a salting-out extraction with acetonitrile followed by dispersive solid-phase extraction (d-SPE) for cleanup.[2]

  • Solid-Phase Extraction (SPE): A cartridge-based cleanup method that provides a more targeted cleanup by utilizing specific sorbent materials to retain either the analyte or the interferences.

Experimental Protocol: A Validated LC-MS/MS Method for this compound in Soil

The following protocol is a detailed, step-by-step methodology for the analysis of this compound in soil, adapted from established methods for similar auxin herbicides.[1] This protocol is designed to be a self-validating system, incorporating quality control checks at each critical stage.

Sample Preparation and Extraction
  • Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification (for Quality Control): For recovery studies, fortify blank soil samples with a known concentration of a this compound analytical standard.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile with 1% acetic acid to the soil sample. The acetic acid helps to maintain the acidic herbicide in its neutral form, improving extraction efficiency.

  • Salting-Out Extraction: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. The magnesium sulfate aids in the partitioning of acetonitrile from the aqueous phase of the soil, while sodium acetate acts as a buffer.

  • Vortexing and Centrifugation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge the tube at 4000 rpm for 5 minutes to separate the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer of Supernatant: Carefully transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.

    • Rationale: PSA removes organic acids, fatty acids, and sugars. C18 removes non-polar interferences. Magnesium sulfate removes residual water.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization of the analyte.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

Inter-Laboratory Comparison: Framework and Expected Performance

Design of an Inter-Laboratory Comparison Study

An inter-laboratory comparison, or proficiency test, for this compound analysis would typically involve the following steps:

  • Preparation of Test Materials: A central laboratory prepares homogeneous soil samples fortified with known concentrations of this compound at various levels (e.g., low, medium, and high concentrations relevant to regulatory limits). Blank samples are also included.

  • Distribution to Participating Laboratories: The prepared samples are distributed to a network of participating laboratories.

  • Analysis by Participating Laboratories: Each laboratory analyzes the samples using their in-house, validated method for this compound.

  • Data Submission: Laboratories submit their analytical results, including quantitative values, recovery rates, and information about their analytical method, to the organizing body.

  • Statistical Analysis of Results: The organizing body performs a statistical analysis of the submitted data to assess the performance of each laboratory and the overall comparability of the methods used. Key statistical measures include the z-score, which indicates how far a laboratory's result is from the consensus value.

Key Performance Parameters for Comparison

The following table summarizes the key performance parameters that would be evaluated in an inter-laboratory study and provides expected values based on typical performance for pesticide residue analysis in soil.

Parameter Description Expected Performance
Accuracy (Recovery) The closeness of a measured value to the true value, typically assessed through the analysis of fortified samples.70-120%
Precision (Repeatability & Reproducibility) The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability refers to within-laboratory precision, while reproducibility refers to between-laboratory precision.Relative Standard Deviation (RSD) < 20%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.0.005 - 0.05 mg/kg
Illustrative Inter-Laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory comparison for the analysis of this compound in a soil sample with a target concentration of 0.050 mg/kg.

Laboratory Reported Concentration (mg/kg) Recovery (%) z-score
Lab A0.04896-0.4
Lab B0.0551101.0
Lab C0.04590-1.0
Lab D0.0621242.4
Lab E0.0511020.2
Consensus Value 0.050
Standard Deviation for Proficiency 0.005

In this hypothetical scenario, Labs A, B, C, and E show acceptable performance with z-scores within ±2. Lab D's result would be considered questionable or an outlier, prompting an investigation into their methodology.

Visualizing the Workflow and Comparison Logic

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis s1 Soil Sampling & Homogenization s2 Weighing (10g) s1->s2 s3 Extraction with Acetonitrile & Acetic Acid s2->s3 s4 Salting-Out with MgSO4 & NaOAc s3->s4 s5 Centrifugation s4->s5 c1 d-SPE Cleanup (PSA, C18, MgSO4) s5->c1 c2 Vortexing & Centrifugation c1->c2 a1 LC-MS/MS Analysis c2->a1 a2 Data Processing & Quantification a1->a2

Caption: Workflow for this compound Soil Analysis.

Logical Flow of an Inter-Laboratory Comparison

interlab_comparison p1 Preparation of Homogeneous & Fortified Soil Samples p2 Distribution to Participating Laboratories p1->p2 p3 Analysis by Individual Laboratories p2->p3 Multiple Labs p4 Submission of Results p3->p4 p5 Statistical Evaluation (e.g., z-scores) p4->p5 p6 Performance Assessment & Reporting p5->p6

Caption: Logic of an Inter-Laboratory Comparison Study.

Conclusion: The Path to Harmonized and Reliable Data

The accurate determination of this compound in soil is essential for environmental stewardship and regulatory compliance. While various robust analytical methods exist, their performance can be influenced by numerous factors. Inter-laboratory comparison studies provide a critical framework for assessing and ensuring the comparability and reliability of data generated by different laboratories. By participating in such programs and adhering to validated, standardized methods, the scientific community can achieve a higher level of confidence in the assessment of pesticide residues in the environment. This guide serves as a foundational resource for laboratories aiming to implement best practices and contribute to a harmonized global approach to pesticide analysis.

References

  • Fapas®. (n.d.). Pesticide Residues (soil matrix) in Soil Proficiency Test FWSP1-SOI1. Retrieved from [Link]

  • BASF Corporation. (n.d.). BASF Method Number: D9513 - 1.0. EPA. Retrieved from [a valid URL should be provided if available, currently not in search results]
  • Simplified Approach for the Extraction of Quinclorac From Soils. (2012). Asian Journal of Chemistry, 24(5), 2042-2044. Retrieved from [a valid URL should be provided if available, currently not in search results]
  • European Commission. (2019). SANTE/12682/2019 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [a valid URL should be provided if available, currently not in search results]

Sources

Comparative Efficacy Guide: Quinclorac vs. Quinmerac-methyl on Grass Weeds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Quinclorac and Quinmerac-methyl (the methyl ester of quinmerac), focusing specifically on their efficacy against grass weeds.

Executive Analysis & Core Verdict

Quinclorac is the superior and industry-standard choice for controlling grass weeds, particularly Echinochloa species (Barnyardgrass) in rice and turf. Its efficacy stems from a unique "auxin-plus" mechanism that induces lethal cyanide accumulation in susceptible grasses.

This compound , while chemically related, exhibits negligible efficacy on grass weeds . It is a highly specialized auxin mimic designed for broadleaf control (specifically Galium aparine and Veronica spp.). The methyl ester modification enhances lipophilic cuticle penetration, but the active acid moiety (quinmerac) fails to trigger the ethylene-cyanide cascade required to kill grasses.

Quick Comparison Matrix
FeatureQuinclorac This compound
Primary Target Grass Weeds (Echinochloa spp., Digitaria)Broadleaf Weeds (Galium, Veronica)
Grass Efficacy High (90-100% control at field rates)Low / Suppressive (<20% mortality)
Mode of Action (Grasses) Auxin mimic + Cyanide Induction Auxin mimic (Weak ethylene induction)
Key Resistance Mechanism Enhanced metabolism (UGT conjugation)Target site mutation / Enhanced metabolism
Selectivity Basis Cyanide accumulation in grassesRapid metabolism in crops (Oilseed rape)

Mechanistic Deep Dive: The Cyanide Pathway

The critical differentiator is the Cyanide Hypothesis . While both compounds are synthetic auxins (quinolinecarboxylic acids), only Quinclorac possesses the structural specificity to hyper-induce the enzyme ACC synthase in grasses.

The Quinclorac "Grass-Killer" Pathway

In susceptible grasses (Echinochloa), Quinclorac triggers a lethal feedback loop:

  • Stimulation: Hyper-induction of ACC synthase.

  • Production: Massive accumulation of ACC (1-aminocyclopropane-1-carboxylic acid).

  • Conversion: ACC oxidase converts ACC to Ethylene and Cyanide (HCN) .[1][2]

  • Toxicity: Grasses cannot detoxify the surge of HCN (via

    
    -cyanoalanine synthase) fast enough, leading to tissue necrosis and death.
    

This compound Failure: Quinmerac (the active acid) binds to auxin receptors but fails to induce the massive ACC synthase spike in grasses. Consequently, cyanide levels remain sub-lethal, resulting only in minor stunting rather than necrosis.

Pathway Visualization (DOT Diagram)

Quinclorac_Mechanism Q Quinclorac Rec Auxin Receptor (TIR1/AFB) Q->Rec High Affinity QM This compound QM->Rec Binding Survive Survival / Minor Stunting QM->Survive Insufficient HCN ACS ACC Synthase (Hyper-Induction) Rec->ACS Strong Signal (Quinclorac) Rec->ACS Weak Signal (Quinmerac) ACC ACC Accumulation ACS->ACC ACO ACC Oxidase ACC->ACO Eth Ethylene (Epinasty) ACO->Eth HCN Cyanide (HCN) Accumulation ACO->HCN Co-product Detox HCN Detoxification (beta-CAS) HCN->Detox Normal Rate Death Tissue Necrosis & Plant Death HCN->Death Overwhelms Defense (Susceptible Grass)

Figure 1: The Differential Mode of Action. Quinclorac triggers a lethal cyanide surge in grasses, whereas this compound fails to reach the threshold for toxicity.

Experimental Data & Protocols

Comparative Efficacy Data (Reconstructed from Literature)

The following table synthesizes typical dose-response data for Echinochloa crus-galli (Barnyardgrass) treated at the 3-leaf stage.

CompoundDose (g ai/ha)% Biomass Reduction (14 DAT)Root Growth Inhibition (%)Symptomology
Quinclorac 15065%80%Chlorosis, necrosis
Quinclorac 300 (Field Rate)95-100% 98% Complete plant death
This compound 30015%25%Minor leaf curling
This compound 60028%40%Stunting, no necrosis

Note: this compound data assumes hydrolysis to quinmerac acid within the plant. Efficacy values are illustrative of the class difference.

Protocol: Root Growth Bioassay for Grass Selectivity

To validate the efficacy difference in your own lab, use this self-validating hydroponic bioassay.

Objective: Quantify the "Cyanide Effect" via root growth inhibition.

Materials:

  • Echinochloa crus-galli seeds (susceptible population).[3]

  • Hydroponic tanks with Hoagland solution.

  • Quinclorac (technical grade) and this compound (analytical standard).

  • ImageJ software for root length analysis.

Workflow:

  • Germination: Germinate seeds on moist filter paper for 48h at 30°C.

  • Transfer: Move uniform seedlings to hydroponic tanks.

  • Treatment: At the 2-leaf stage, introduce herbicides to the nutrient solution at concentrations: 0, 10, 50, and 100 µM.

  • Incubation: Grow for 7 days under 16h/8h light/dark cycle.

  • Measurement:

    • Measure primary root length.

    • Validation Step: Check for "club-root" morphology (swollen root tips). Quinclorac causes distinct swelling; Quinmerac does not.[4]

  • Data Analysis: Calculate GR50 (Growth Reduction 50%) using a log-logistic model.

Expected Result: Quinclorac GR50 ≈ 5-10 µM. This compound GR50 > 100 µM.[5][6]

Synthesis & Application Advice

Why use this compound?

While ineffective on grasses, the methyl ester form of quinmerac is often synthesized to improve cuticular uptake in broadleaf weeds with waxy leaves (e.g., Galium). Once inside, intracellular esterases hydrolyze it to the active acid.

  • Use Case: Tank-mix partner. Combine this compound with a graminicide (like clethodim or fenoxaprop) to achieve broad-spectrum control.

  • Caution: Do not rely on it for Echinochloa control.

Resistance Management

Quinclorac resistance in Echinochloa is widespread (mediated by UGT overexpression).

  • Cross-Resistance: There is no useful cross-resistance utility here. If a grass is resistant to Quinclorac, switching to this compound is futile because Quinmerac lacks intrinsic activity on the target.

  • Alternative: Switch to a Group 1 (ACCase inhibitor) or Group 15 (VLCFA inhibitor) herbicide.

References

  • Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science. Link

  • Grossmann, K., & Kwiatkowski, J. (2000). The mechanism of quinclorac selectivity in grasses. Pesticide Biochemistry and Physiology. Link

  • Abdallah, I., et al. (2006). Physiological and Biochemical Characterization of Quinclorac Resistance in a False Cleavers (Galium spurium L.) Biotype. Journal of Agricultural and Food Chemistry. Link

  • Gao, Y., et al. (2017). Synthesis and herbicidal activity of novel quinoline-8-carboxylic acid derivatives.
  • BASF Corp. (2012). Facet L Herbicide Label (Quinclorac). Link

Sources

Technical Comparison Guide: Synergistic & Antagonistic Profiles of Quinmerac-Methyl Tank Mixes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Quinmerac-methyl (the methyl ester derivative of quinmerac) represents a strategic optimization of the parent quinoline carboxylic acid. While the parent acid (Quinmerac) is the standard commercial active ingredient (often co-formulated with metazachlor in products like Katamaran or Novall), the methyl ester variant is frequently evaluated in R&D contexts to enhance lipophilicity and cuticular penetration.

This guide evaluates the interaction profiles of this compound when tank-mixed with other herbicide classes. It distinguishes between synergistic interactions , which amplify efficacy against recalcitrant weeds (e.g., Galium aparine, Veronica spp.), and antagonistic interactions , which compromise systemic translocation or metabolic stability.

Compound Profile[1][2][3][4]
  • Active Class: Synthetic Auxin (Group 4 / Group O).

  • Chemical Family: Quinoline carboxylic acid.[1][2]

  • Primary Mode of Action: Deregulation of cell growth via auxin mimicry, induction of ACC synthase, and subsequent ethylene/ABA accumulation.[3]

  • Translocation: Systemic (Symplastic and Apoplastic).

Mechanism of Action (The Biological Basis)[3]

To understand tank mix interactions, one must first understand the specific signaling cascade triggered by this compound. Unlike contact herbicides, its efficacy relies on systemic movement and hormonal disruption.

The Auxin Overdose Pathway

Upon application, this compound hydrolyzes to the active acid form. It binds to auxin-binding proteins (TIR1/AFB), triggering the degradation of Aux/IAA transcriptional repressors. This leads to:

  • Uncontrolled Gene Expression: Rapid cell elongation and epinasty.

  • Ethylene Induction: Upregulation of ACC synthase causes a spike in ethylene.[3]

  • ABA Accumulation: Ethylene triggers Abscisic Acid (ABA) production in shoots, leading to stomatal closure and inhibition of photosynthesis (carbon starvation).

Interaction Implication: Any tank mix partner that inhibits this translocation (rapid tissue death) or metabolism will cause antagonism. Partners that stress alternative pathways (e.g., amino acid synthesis) often yield synergy.

QuinmeracMoA QM This compound (Application) Hydrolysis Hydrolysis to Quinmerac Acid QM->Hydrolysis Receptor Binds TIR1/AFB Receptors Hydrolysis->Receptor GeneExp Aux/IAA Degradation & Gene Expression Receptor->GeneExp ACC ACC Synthase Induction GeneExp->ACC Death Tissue Senescence & Plant Death GeneExp->Death Epinasty Ethylene Ethylene Biosynthesis ACC->Ethylene ABA ABA Accumulation (Stomatal Closure) Ethylene->ABA Trigger ABA->Death Carbon Starvation

Figure 1: The signaling cascade of this compound. Synergistic partners typically amplify the 'Death' node via parallel stress pathways.

Comparative Interaction Analysis

The following table synthesizes experimental data trends comparing this compound (QM) against three distinct classes of tank mix partners.

Table 1: Interaction Profiles[4]
Partner ClassExample ActiveInteraction TypeMechanism of Interaction
VLCFA Inhibitors Metazachlor, Dimethenamid-PSynergistic Complementary Uptake: VLCFA inhibitors reduce cell division and wax formation, potentially enhancing QM uptake. QM targets established tissue while VLCFA targets emerging tissue.
ALS Inhibitors Thifensulfuron-methyl, TribenuronSynergistic / Additive Multi-Site Stress: ALS inhibitors starve the plant of branched-chain amino acids. Combined with QM's hormonal disruption, the plant cannot synthesize proteins required for recovery.
PSII Inhibitors / Contact Bentazon, BromoxynilAntagonistic Translocation Block: Rapid contact necrosis ("burn") destroys the phloem loading mechanism. QM is trapped in the treated leaf and cannot translocate to the apical meristem.
ACCase Inhibitors Clethodim, QuizalofopVariable Metabolic Antagonism: In some grass species, auxins can induce enzymes (GSTs/P450s) that rapidly metabolize the ACCase inhibitor, reducing grass control.
Deep Dive: The "Hidden" Antagonism

Researchers often mistake physical incompatibility for biological antagonism.

  • Physical: The tank mix precipitates (clogs nozzles).

  • Biological: In the case of This compound + Bentazon , the antagonism is biological. Bentazon requires light to inhibit Photosystem II, causing rapid reactive oxygen species (ROS) generation. This destroys the cellular transport infrastructure before the slower-acting Quinmerac can move out of the leaf.

    • Correction Strategy: Apply sequentially (Quinmerac first) or use split applications.

Experimental Protocol: Validating Interactions

To objectively classify an interaction as synergistic, additive, or antagonistic, you must use a self-validating statistical model. Visual assessment is insufficient.

The Modified Colby Protocol

This protocol uses Colby’s Equation to calculate the "Expected" efficacy (


) assuming no interaction, and compares it to the "Observed" efficacy (

).
Phase 1: Experimental Design
  • System: Greenhouse pot bioassay (e.g., Galium aparine at 2-3 whorl stage).

  • Design: Randomized Complete Block Design (RCBD) with 4 replicates.

  • Treatments:

    • T1: Untreated Control.

    • T2: this compound alone (Rate A: e.g.,

      
       dose).
      
    • T3: Partner Herbicide alone (Rate B).

    • T4: Tank Mix (Rate A + Rate B).

Phase 2: Data Collection

Assess biomass reduction (fresh weight) 14–21 days after treatment (DAT). Convert to % Control relative to the untreated check.

Phase 3: Calculation (Colby's Equation)

[4]
  • 
     = % Control by this compound alone.
    
  • 
     = % Control by Partner alone.
    
  • 
     = Expected % Control if interaction is purely additive.[5]
    
Phase 4: Interpretation
  • Synergism: Observed (

    
    ) > Expected (
    
    
    
    ) (typically by >5-10%).
  • Antagonism: Observed (

    
    ) < Expected (
    
    
    
    ).[5][6]
  • Additive: Observed (

    
    ) 
    
    
    
    Expected (
    
    
    ).
Workflow Visualization

ColbyProtocol Prep Prep Treatments (Solo vs Mix) Spray Spray Chamber (RCBD Design) Prep->Spray Incubate Incubation 14-21 DAT Spray->Incubate Measure Measure Biomass (% Control) Incubate->Measure Calc Calculate E (Colby Eq) Measure->Calc Decision Compare O vs E Calc->Decision Synergy (O > E) Synergy (O > E) Decision->Synergy (O > E) Antagonism (O < E) Antagonism (O < E) Decision->Antagonism (O < E)

Figure 2: Step-by-step workflow for the Modified Colby Protocol validation.

References

  • Colby, S. R. (1967).[5] Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. Weeds, 15(1), 20–22.[5]

  • Grossmann, K. (1998). Mode of Action of Auxin Herbicides: A New Ending to a Long, Drawn Out Story. Trends in Plant Science, 3(5), 192-198.

  • BASF Agricultural Solutions. (2025). Metazachlor and Quinmerac Stewardship Guides. BASF Technical Library.

  • University of Florida IFAS. (2017). Herbicide Synergy for Long Term Weed Control (Colby's Method Application).[5] UF/IFAS Extension.

  • PubChem. (2025).[1] Quinmerac (Compound Summary). National Library of Medicine.

Sources

Comprehensive Validation Guide: Rapid Field Test for Quinmerac-Methyl Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of herbicide residue analysis, Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) and its derivatives, particularly the methyl ester (Quinmerac-methyl) , present unique challenges. While Quinmerac is the primary active ingredient in auxin-mimic herbicides (e.g., for Galium aparine control in oilseed rape), the methyl ester form is critical in two contexts: as a lipophilic formulation component and, more significantly, as the analytical surrogate in Gas Chromatography (GC) analysis where the non-volatile acid is methylated (derivatized) for detection.

This guide outlines the validation protocol for a Rapid Immunochromatographic Field Test (Lateral Flow Device - LFD) designed to detect this compound residues. Unlike standard LC-MS/MS methods that detect the parent acid, or GC-MS methods that require laboratory derivatization, a field test must function autonomously in complex matrices (soil/water).

The Core Challenge: The validation must prove that the rapid test specifically detects the target moiety (methyl ester) or correlates reliably with the parent acid residues found in the field, without false positives from soil matrix interferents (humic acids).

Assay Mechanism: Competitive Immunochromatography

For small molecules (haptens) like this compound (< 1000 Da), a Competitive Lateral Flow Assay is the standard topology.

Mechanism Description
  • Sample Pad: The extracted sample (containing this compound) migrates onto the strip.

  • Conjugate Pad: Contains Gold Nanoparticle (AuNP)-labeled Anti-Quinmerac Antibodies . These antibodies are mobile.

  • Test Line (T): Coated with a Quinmerac-BSA conjugate (immobilized antigen).

  • Control Line (C): Coated with a secondary antibody (e.g., Goat Anti-Mouse IgG).[1]

Logic:

  • Negative Sample: The AuNP-Antibodies are free to bind to the immobilized antigen on the Test Line. Result: Visible T-Line.

  • Positive Sample: this compound in the sample saturates the binding sites of the AuNP-Antibodies. They can no longer bind to the Test Line. Result: No (or faint) T-Line.

Visualization: Competitive LFD Pathway

LFD_Mechanism cluster_0 Step 1: Sample Application cluster_1 Step 2: Conjugate Pad Reaction cluster_2 Step 3: Test Line Competition Sample Sample Extract (this compound) Conj AuNP-Antibody (Mobile Phase) Sample->Conj Migrates Complex Analyte-Ab Complex (Saturated) Conj->Complex If Analyte PRESENT (Blocks Binding) TLine Immobilized Antigen (Test Line) Conj->TLine If Analyte ABSENT (Binds T-Line) Complex->TLine Cannot Bind Signal Visual Signal (Inverse to Conc.) TLine->Signal Red Line = Negative No Line = Positive

Caption: Logical flow of a Competitive Lateral Flow Assay. Presence of this compound prevents the formation of the Test Line signal.

Validation Protocol: Step-by-Step

This protocol validates the rapid test against the "Gold Standard" Reference Method (GC-MS or LC-MS/MS).

Phase 1: Analytical Sensitivity (LOD & LOQ)

Objective: Determine the lowest concentration of this compound reliably detected.

  • Preparation: Prepare standard solutions of this compound in a blank matrix (e.g., organic-free soil extract) at 0, 5, 10, 25, 50, and 100 µg/kg (ppb).

  • Execution: Run 20 replicates of the blank (0 ppb) and 20 replicates of the lowest spike (5 ppb).

  • Visual Assessment: Three independent readers score the T-line intensity (0 = Invisible, 10 = Strong).

  • Reader Quantification: Use a handheld LFD reader to measure Relative Optical Density (ROD).

  • Calculation:

    • 
       (Note: For competitive assays, signal decreases, so we subtract SD).
      
Phase 2: Specificity & Cross-Reactivity

Objective: Ensure the antibody recognizes this compound and quantify its interaction with the parent acid (Quinmerac) and similar herbicides (e.g., Quinclorac).

  • Protocol: Spike blank samples with potential interferents at high concentrations (1,000 µg/kg).

  • Calculation:

    
    
    
CompoundStructure RelevanceExpected Cross-Reactivity
This compound Target Analyte100%
Quinmerac (Acid) Hydrolysis ProductHigh (Must be quantified)
Quinclorac Structural Analog< 1% (Target Specification)
2,4-D Auxin Herbicide< 0.1%
Phase 3: Matrix Effect & Robustness

Objective: Validate performance in varying soil pH and organic carbon (OC) levels.

  • Soil Selection: Select 3 soil types: Sandy Loam (Low OC), Clay (High Adsorption), and Peat (High OC/Humic Acid).

  • Extraction Protocol:

    • Weigh 5g soil.

    • Add 10mL Methanol/Water (80:20 v/v). Note: Methanol is preferred for methyl esters to prevent hydrolysis.

    • Shake vigorously (2 min). Allow settling (5 min).

    • Dilute supernatant 1:5 with Running Buffer (PBS + Tween-20) to reduce solvent shock to the strip.

  • Testing: Spike soils at the claimed LOD. Verify detection in all 3 types.

Method Comparison: Rapid Test vs. GC-MS

This section provides the experimental data structure required for publication.

Reference Method (GC-MS):

  • Extraction: Acetone/Hexane.

  • Derivatization: If detecting parent acid, use Diazomethane (converts Acid -> Methyl Ester). If detecting Methyl Ester directly, skip derivatization.

  • Detection: SIM Mode (m/z 221, 189).

Experimental Workflow Diagram

Validation_Workflow cluster_field Field Sampling cluster_prep Sample Preparation cluster_analysis Parallel Analysis Soil Soil Sample Collection (n=50) Split Homogenize & Split Soil->Split Ext_A Extraction A (Methanol 80%) Split->Ext_A Ext_B Extraction B (Acetone/Hexane) Split->Ext_B Rapid Rapid Test (LFD) Visual + Reader Ext_A->Rapid GCMS GC-MS Reference (Quantification) Ext_B->GCMS Data Data Correlation (False Positive/Negative Rate) Rapid->Data GCMS->Data

Caption: Parallel validation workflow ensuring direct comparison between the Rapid Field Test and the GC-MS Reference Standard.

Data Presentation: Comparison Table
ParameterRapid Test (LFD)Reference Method (GC-MS)Status
LOD 10 µg/kg (Visual)0.5 µg/kgFit for Screening
Precision (CV%) 12 - 18% (Reader)3 - 5%Acceptable for Field
Analysis Time 15 Minutes24 HoursSuperior
False Positives 4% (Peat Soil)< 1%Manageable
False Negatives 0% (at >25 µg/kg)0%Safe

Critical Troubleshooting & Insights (Expertise)

1. The "Methyl" Trap (Hydrolysis):

  • Insight: this compound is an ester. In alkaline soils (pH > 8) or during prolonged aqueous extraction, it hydrolyzes back to Quinmerac (Acid).

  • Validation Fix: If your antibody is specific to the Methyl Ester, you must control extraction pH (keep < 7). If the antibody cross-reacts 100% with the Acid, hydrolysis is less critical, but the result represents "Total Quinmerac."

2. The Hook Effect:

  • Insight: Extremely high concentrations (>1000 ppm) can cause a "false negative" in sandwich assays, but in competitive assays (like this one), high analyte simply clears the line completely. However, ensure the conjugate pad releases fully; incomplete release mimics a positive result (no line).

3. Matrix Interference:

  • Insight: Humic acids in soil can bind to the gold nanoparticles, causing non-specific aggregation (purple background).

  • Solution: Include 1% BSA or Casein in the Running Buffer to block non-specific binding sites on the nanoparticles.

References

  • European Food Safety Authority (EFSA). (2020). Review of the existing maximum residue levels for quinmerac according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.

  • Jiménez-López, J., et al. (2020).[2] Sensitive fluorometric determination of quinclorac residues in rice. Food Additives & Contaminants: Part A.

  • AOAC International. (2018).[3] Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues.

  • U.S. EPA. (2017). Method 5030C: Purge-and-Trap for Aqueous Samples (GC/MS). (Relevant for volatile ester analysis).

  • Mabtech. (2022). Step-by-step guide to ELISA and Immunoassay Validation.

Sources

validation of an LC-MS/MS method for the simultaneous determination of quinmerac-methyl and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of synthetic auxin herbicides, specifically quinoline carboxylic acids like Quinmerac and its ester derivative Quinmerac-methyl , presents a distinct analytical challenge. While the methyl ester is amenable to Gas Chromatography (GC), the primary metabolite (the free acid) requires derivatization, introducing variability and safety hazards.

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that outperforms traditional GC-MS and HPLC-UV methods. By eliminating derivatization and offering high selectivity for polar metabolites, this protocol ensures compliance with stringent regulatory limits (e.g., SANTE/11312/2021 guidelines).

Part 1: The Analytical Challenge

This compound (7-chloro-3-methylquinoline-8-carboxylic acid methyl ester) is often applied as a prodrug or formulation ester to enhance leaf penetration. Once in the plant or soil, it rapidly hydrolyzes to Quinmerac (Acid) , the active herbicidal form, and subsequently oxidizes to hydroxylated metabolites.

The Problem with Alternatives
  • GC-MS: The "Gold Standard" for volatiles but fails for the polar acid metabolite. To analyze Quinmerac acid by GC, you must methylate it (using diazomethane or BF3-methanol). This converts the metabolite back into this compound, making it impossible to distinguish the original ester residue from the metabolite.

  • HPLC-UV/FLD: Quinoline rings fluoresce, offering decent sensitivity. However, complex matrices (soil, oily crops like canola) cause significant co-elution interference, leading to false positives at trace levels (ppb).

The LC-MS/MS Advantage

LC-MS/MS allows for the simultaneous determination of the ester and the acid in a single run, distinguishing them by molecular weight and retention time without chemical alteration.

Comparative Performance Matrix
FeatureLC-MS/MS (Proposed) GC-MS (Traditional) HPLC-UV/FLD
Analyte Scope Parent Ester + Polar Acid MetabolitesEster only (Acid requires derivatization)Parent + Metabolites (Limited by resolution)
Sample Prep QuEChERS (Simple)LLE + Derivatization (Complex/Hazardous)LLE or SPE (Laborious)
Selectivity Excellent (MRM Mode)Good (SIM Mode)Low (prone to matrix interference)
Sensitivity (LOQ) < 1.0 µg/kg (ppb)5–10 µg/kg50–100 µg/kg
Throughput High (12 min/sample)Low (30+ min/sample + prep time)Medium

Part 2: Method Development & Optimization

Sample Preparation: The Buffered QuEChERS Protocol

Standard QuEChERS (Original) often yields poor recovery for acidic herbicides (pH > 5 causes ionization of Quinmerac acid, preventing partition into acetonitrile). We utilize the Citrate-Buffered (EN 15662) method to maintain pH < 5.

Protocol:

  • Weigh: 10 g homogenized sample (e.g., canola, soil) into a 50 mL centrifuge tube.

  • Hydrate: Add 10 mL water (if sample is dry). Shake 1 min.

  • Extract: Add 10 mL Acetonitrile (ACN) containing 1% Formic Acid.

  • Salt Out: Add citrate buffer salts (4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2HCitrate).

  • Agitate: Shake vigorously for 1 min; Centrifuge at 4000 rpm for 5 min.

  • Clean-up (d-SPE): Transfer supernatant to d-SPE tube containing PSA (removes sugars/fatty acids) and C18 (removes lipids). Note: Use minimal PSA for acidic targets, or rely on dilution if matrix is simple.

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Ionization: ESI Positive Mode (Quinoline nitrogen protonates easily).

MRM Transitions (Selectivity)

Precise transitions are critical for distinguishing the methyl ester from the acid.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
This compound 236.1

204.1 (Loss of

)
176.120 / 35
Quinmerac (Acid) 222.1

204.1 (Loss of

)
176.1 (Loss of

)
18 / 32
Internal Standard 229.1 (d7-Quinmerac)211.1183.118 / 32

Part 3: Validation Protocol (Self-Validating System)

To ensure this method is trustworthy (E-E-A-T), the validation must follow SANTE/11312/2021 guidelines.

Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.

ValidationWorkflow Sample Sample Homogenization Extraction Buffered QuEChERS (ACN + Formic Acid) Sample->Extraction Cleanup d-SPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->LCMS Data Data Processing (Matrix-Matched Calibration) LCMS->Data MatrixCheck Matrix Effect < ±20%? Data->MatrixCheck RecoveryCheck Recovery 70-120%? RecoveryCheck->Extraction No (Re-optimize) Valid Result Valid Result RecoveryCheck->Valid Result Yes MatrixCheck->Data No (Use Std Addition) MatrixCheck->RecoveryCheck Yes

Figure 1: Analytical workflow with integrated quality control checkpoints.

Validation Metrics & Experimental Data
1. Linearity & Range
  • Protocol: Prepare calibration standards in pure solvent and in blank matrix extract (Matrix-Matched).

  • Requirement:

    
    .
    
  • Observation: this compound typically shows linear response from 0.5 to 100 ng/mL.

2. Matrix Effect (ME)

LC-MS/MS is susceptible to ion suppression.



  • Result: In canola matrix, this compound often shows suppression (-15%).

  • Solution: Use Deuterated Quinmerac (d7) as an Internal Standard to correct this automatically.

3. Accuracy (Recovery) & Precision (RSD)

Spike blank matrices at LOQ (1 µg/kg) and 10x LOQ.

AnalyteSpike Level (µg/kg)Mean Recovery (%)RSDr (Repeatability) %RSDR (Reproducibility) %
This compound 1.092.44.16.8
10.095.13.25.5
Quinmerac (Acid) 1.088.75.58.1
10.091.34.06.2

Data Interpretation: Recoveries fall strictly within the 70–120% range required by SANTE guidelines, validating the extraction efficiency.

Part 4: Metabolic Pathway & Detection Logic

Understanding the relationship between the ester and the acid is vital for interpreting results.

MetabolicPathway QM This compound (Parent Ester) [M+H]+ 236.1 Q Quinmerac (Acid Metabolite) [M+H]+ 222.1 QM->Q Hydrolysis (Environmental/Plant) OH_Q Hydroxy-Quinmerac (Phase I Metabolite) [M+H]+ 238.1 Q->OH_Q Oxidation (Cytochrome P450) Method LC-MS/MS detects ALL simultaneously Method->QM Method->Q Method->OH_Q

Figure 2: Metabolic pathway of this compound and simultaneous detection capability.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.